Benzeneethan-d4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHGXPLMPWCGHP-KXGHAPEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236527 | |
| Record name | Benzeneethan-d4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87620-08-4 | |
| Record name | Benzeneethan-d4-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087620084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethan-d4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Benzeneethan-d4-amine (Phenethylamine-d4) for Advanced Analytical Applications
1.0 Executive Summary
Benzeneethan-d4-amine, a deuterated isotopologue of phenethylamine, is a critical tool in modern analytical and research chemistry. Its unique properties, derived from the substitution of four hydrogen atoms with deuterium, make it an invaluable internal standard for quantitative mass spectrometry and a tracer for metabolic studies. This guide provides an in-depth exploration of the chemical and physical properties of this compound, detailed methodologies for its application, and essential handling information for researchers, scientists, and drug development professionals. The insights provided herein are intended to empower users to leverage this compound to its full potential, ensuring accuracy, precision, and reliability in their analytical workflows.
2.0 The Significance of Deuterated Compounds in Analytical Science
Isotopic labeling, particularly with deuterium (a stable, non-radioactive isotope of hydrogen), is a cornerstone of modern analytical chemistry. The fundamental principle lies in the mass difference between protium (¹H) and deuterium (²H). While a carbon-deuterium (C-D) bond is chemically similar to a carbon-hydrogen (C-H) bond, the increased mass of deuterium imparts a greater stability to the C-D bond due to a lower zero-point energy.[1] This seemingly subtle difference has profound implications.
In mass spectrometry, a deuterated compound is chemically identical to its non-labeled counterpart, meaning it exhibits the same chromatographic behavior and ionization efficiency. However, it is easily distinguishable by its higher mass-to-charge ratio (m/z). This allows it to serve as an ideal internal standard in isotope dilution mass spectrometry (IDMS), correcting for sample loss during preparation and variations in instrument response. Furthermore, the increased metabolic stability of deuterated molecules is a subject of extensive study in medicinal chemistry, as it can help increase the stability of certain drugs and prevent the formation of toxic metabolites.[1][2]
This compound, as the deuterated form of the neuromodulator phenethylamine, is a prime example of such a vital analytical tool.[2][3] Phenethylamine itself is a monoamine alkaloid found in the mammalian central nervous system that regulates monoamine neurotransmission.[2][4]
3.0 Physicochemical Properties of this compound
The utility of this compound is intrinsically linked to its specific chemical and physical characteristics.
3.1 Chemical Structure and Identifiers
-
IUPAC Name: 2-phenylethan-1,1,2,2-d4-amine
-
Synonyms: Phenethylamine-d4, Benzeneethan-1,1,2,2-d4-amine, 2-Phenylethyl-1,1,2,2-d4-amine[3][5]
-
Chemical Formula: C₈D₄H₇N[3]
-
CAS Number: 87620-08-4[5]
-
Molecular Structure: The molecule consists of a phenyl group attached to an ethylamine chain, with four deuterium atoms substituting the hydrogen atoms on the two carbons of the ethyl group.
3.2 Tabulated Physicochemical Data
For clarity, the core properties of this compound are summarized below. Data for its non-deuterated counterpart, Phenethylamine, are included for comparison where available.
| Property | This compound | Phenethylamine (non-deuterated) |
| Molecular Weight | 125.20 g/mol [3] | 121.18 g/mol [6] |
| Appearance | Colorless to pale yellow liquid or solid[5] | Colorless liquid with a fishy odor[4][7] |
| Boiling Point | Not specified, but expected to be similar to Phenethylamine | ~195 °C[4][8] |
| Melting Point | Not specified | ~ -60 °C[4][8] |
| Solubility | Soluble in organic solvents; limited solubility in water[5] | Soluble in water, ethanol, and ether[4][8] |
| pKa | Not specified, but expected to be similar to Phenethylamine | 9.83 (for the HCl salt)[4] |
| Isotopic Purity | Typically ≥98 atom % D[5] | N/A |
3.3 Isotopic Purity and Stability
The efficacy of this compound as an internal standard is directly dependent on its isotopic purity. High isotopic purity (typically >97-99%) ensures a minimal contribution to the signal of the unlabeled analyte, which is crucial for accurate quantification.[2] The C-D bonds are generally stable under typical analytical conditions, preventing back-exchange with hydrogen atoms from solvents or reagents.[1] The compound is stable under recommended storage conditions.[7]
4.0 Applications in Advanced Analytical Methodologies
4.1 Internal Standard in Quantitative Mass Spectrometry
The primary application of this compound is as an internal standard for the quantification of phenethylamine in biological matrices such as plasma, urine, or brain tissue, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4.1.1 The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is the gold standard for quantitative analysis. The methodology involves adding a known amount of the isotopically labeled standard (this compound) to the unknown sample at the earliest stage of sample preparation. The deuterated standard and the native analyte behave identically during extraction, derivatization, and chromatography. However, they are resolved by the mass spectrometer based on their mass difference. By measuring the ratio of the native analyte to the labeled standard, one can accurately calculate the concentration of the analyte in the original sample, as any losses during the workflow will affect both compounds equally.
4.1.2 Workflow: Quantification of Phenethylamine in Biological Matrices
Below is a representative, self-validating protocol for the analysis of phenethylamine.
Protocol: LC-MS/MS Quantification of Phenethylamine in Human Plasma
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of a known concentration of this compound solution (e.g., 100 ng/mL in methanol) as the internal standard.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample. Causality: Acetonitrile is a water-miscible organic solvent that denatures and precipitates plasma proteins, releasing the analyte and internal standard into the supernatant.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject 5-10 µL of the supernatant onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Causality: Formic acid aids in the protonation of the amine group, improving chromatographic peak shape and ionization efficiency in positive ion mode.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass transitions (Multiple Reaction Monitoring - MRM) for both phenethylamine and this compound.
-
Phenethylamine (Analyte): e.g., Q1: 122.1 m/z → Q3: 105.1 m/z
-
This compound (Internal Standard): e.g., Q1: 126.2 m/z → Q3: 109.1 m/z
-
-
-
Data Analysis & Validation:
-
Construct a calibration curve using standards of known phenethylamine concentrations spiked with the same amount of internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, including quality controls (QCs) at low, medium, and high concentrations.
-
Determine the concentration of phenethylamine in the unknown samples by interpolating their peak area ratios from the calibration curve. Trustworthiness: The inclusion of QCs validates the accuracy and precision of the analytical run.
-
Caption: Workflow for quantitative analysis using an internal standard.
4.2 Tracer in Pharmacokinetic and Metabolic Studies
Beyond its role as a static internal standard, this compound can be administered to living systems to trace the metabolic fate of phenethylamine. Because the deuterium label does not significantly alter the biological activity, the deuterated compound follows the same metabolic pathways as the endogenous molecule. Researchers can distinguish the administered dose and its metabolites from the endogenous pool, allowing for precise pharmacokinetic (PK) modeling and the identification of novel metabolic products. The increased stability of the C-D bond can also be leveraged to study the kinetic isotope effect in enzymatic reactions, providing insights into metabolic mechanisms.[1][9]
5.0 Handling, Storage, and Safety
-
Storage: this compound should be stored in a tightly sealed container, protected from light, and typically under refrigerated conditions as recommended by the supplier to ensure its long-term stability and isotopic integrity.
-
Safety: As a primary amine, this compound is a strong base and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Upon exposure to air, it can react with carbon dioxide to form a solid carbonate salt.[4] All handling should be performed in a well-ventilated area or a fume hood. Users should consult the Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety and disposal information.
This compound is more than just a deuterated molecule; it is an enabling tool for achieving the highest standards of analytical accuracy. Its chemical properties, particularly its mass difference and co-eluting nature with the endogenous analyte, make it an indispensable internal standard for mass spectrometry. Its utility as a metabolic tracer further extends its value in drug development and neuroscience research. By understanding its fundamental properties and applying robust, validated methodologies as outlined in this guide, researchers can ensure the integrity and reliability of their data, driving forward precision in scientific discovery.
7.0 References
-
Le, M., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzeneethanamine (CAS 64-04-0). Retrieved from [Link]
-
Le, M., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. PMC. Retrieved from [Link]
-
Scent.vn. (n.d.). Phenethylamine (CAS 64-04-0): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem Compound Database. Retrieved from [Link]
-
Rentsch, K. M. (1984). The release of 3H-noradrenaline by p- and m-tyramines and -octopamines, and the effect of deuterium substitution in alpha-position. PubMed. Retrieved from [Link]
Sources
- 1. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Phenethylamine-d4 | CymitQuimica [cymitquimica.com]
- 4. Phenethylamine - Wikipedia [en.wikipedia.org]
- 5. CAS 87620-08-4: 2-phenyl(~2~H_4_)ethanamine | CymitQuimica [cymitquimica.com]
- 6. Benzeneethanamine (CAS 64-04-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scent.vn [scent.vn]
- 9. The release of 3H-noradrenaline by p- and m-tyramines and -octopamines, and the effect of deuterium substitution in alpha-position - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Benzeneethan-d4-amine
This guide provides a comprehensive overview of the synthesis and purification of Benzeneethan-d4-amine, a deuterated isotopologue of phenethylamine. This compound is of significant interest to researchers, scientists, and drug development professionals, primarily for its application as an internal standard in pharmacokinetic and metabolic studies. The strategic incorporation of deuterium atoms offers a distinct mass shift, enabling precise quantification in complex biological matrices without altering the compound's chemical properties.
The Significance of Deuterated Compounds in Pharmaceutical Research
Deuterated compounds, wherein one or more hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in modern drug discovery and development. This isotopic substitution imparts a greater mass to the molecule, a feature readily distinguishable by mass spectrometry.[1] Consequently, deuterated analogues of active pharmaceutical ingredients (APIs) or their metabolites serve as ideal internal standards for quantitative bioanalysis. Their use mitigates matrix effects and variations in sample processing, leading to more accurate and reliable pharmacokinetic data.[2]
Beyond their role as standards, deuterium incorporation can also subtly alter a drug's metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve C-H bond cleavage. This "kinetic isotope effect" can lead to improved metabolic stability, reduced formation of toxic metabolites, and an extended pharmacokinetic profile.
Synthesis of this compound: A Guided Protocol
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of a suitable nitrile precursor, such as phenylacetonitrile, using a deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is the reagent of choice for this transformation due to its high reactivity and the ability to deliver four deuterium atoms.
Reaction Principle
The synthesis hinges on the reduction of the nitrile group (-C≡N) to a primary amine (-CD₂-ND₂). Lithium aluminum deuteride serves as a potent source of deuteride ions (D⁻). The reaction proceeds via nucleophilic attack of the deuteride on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine. A subsequent aqueous workup quenches the reaction and liberates the free amine.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Reduction of Phenylacetonitrile with LiAlD₄
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenylacetonitrile | 117.15 | 5.0 g | 0.0427 |
| Lithium aluminum deuteride (LiAlD₄) | 41.98 | 2.7 g | 0.0643 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Deionized Water | - | As needed | - |
| 15% Sodium Hydroxide Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Diethyl Ether | - | As needed | - |
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, is oven-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: Anhydrous tetrahydrofuran (100 mL) is added to the flask, followed by the careful addition of lithium aluminum deuteride (2.7 g, 0.0643 mol) in portions under a nitrogen atmosphere. The resulting suspension is stirred and cooled to 0°C in an ice bath.
-
Substrate Addition: Phenylacetonitrile (5.0 g, 0.0427 mol) is dissolved in 50 mL of anhydrous THF and added dropwise to the stirred LiAlD₄ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup (Fieser Method): The reaction flask is cooled to 0°C in an ice bath. The excess LiAlD₄ is quenched by the slow, sequential addition of:
-
2.7 mL of deionized water
-
2.7 mL of 15% aqueous sodium hydroxide
-
8.1 mL of deionized water This procedure results in the formation of a granular precipitate of lithium and aluminum salts, which is easier to filter.[3]
-
-
Isolation: The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with diethyl ether (3 x 50 mL).
-
Extraction and Drying: The combined organic filtrates are transferred to a separatory funnel. The organic layer is washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification of this compound
The crude product typically contains minor impurities and residual starting material. Two primary methods for purification are column chromatography and crystallization of the hydrochloride salt.
Purification by Column Chromatography
Amines can be challenging to purify by silica gel chromatography due to their basicity, which can lead to tailing and poor separation. To mitigate this, the silica gel can be deactivated, or a small amount of a competing base can be added to the eluent.
Caption: Workflow for purification by column chromatography.
Protocol:
-
Slurry Preparation: A slurry of silica gel (60-120 mesh) is prepared in a non-polar solvent (e.g., hexane).
-
Column Packing: The slurry is poured into a chromatography column and allowed to pack under gravity or with gentle pressure.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is carefully added to the top of the column.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate) containing 1% triethylamine to prevent tailing.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined.
-
Solvent Removal: The solvent is removed from the pooled fractions under reduced pressure to afford the purified this compound as a colorless oil.
Purification by Crystallization of the Hydrochloride Salt
Conversion of the amine to its hydrochloride salt often yields a stable, crystalline solid that can be purified by recrystallization.
Protocol:
-
Salt Formation: The purified oil from chromatography is dissolved in anhydrous diethyl ether. Anhydrous HCl (gas or a solution in ether) is bubbled through the solution until precipitation is complete.
-
Isolation: The white precipitate of this compound hydrochloride is collected by vacuum filtration and washed with cold diethyl ether.
-
Recrystallization: The hydrochloride salt is recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol/water, to achieve high purity.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The proton signals corresponding to the α and β positions of the ethylamine chain should be significantly reduced or absent, confirming deuterium incorporation. The aromatic protons should remain unchanged. |
| ²H NMR | A signal corresponding to the deuterium atoms at the α and β positions should be observed. |
| Mass Spectrometry (MS) | The molecular ion peak should be observed at m/z corresponding to the mass of the deuterated compound (C₈H₇D₄N), which is approximately 125.20 g/mol .[4][5] |
| Purity (GC-MS or HPLC) | Should be >98% to be suitable as an internal standard.[2] |
Safety Considerations
-
Lithium aluminum deuteride is a highly reactive and flammable solid. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out in a dry, inert atmosphere (e.g., under nitrogen or argon) in a well-ventilated fume hood.[3]
-
Phenylacetonitrile is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides upon storage. Use only freshly distilled or inhibitor-free THF.
This guide provides a robust framework for the synthesis and purification of this compound. Adherence to the described protocols and safety precautions will enable researchers to produce this valuable internal standard with high purity and in good yield.
References
-
A general, versatile and divergent synthesis of selectively deuterated amines. RSC Publishing. Available at: [Link]
-
Selective Synthesis of mono- and di-Methylated Amines using Methanol and Sodium Azide as C1 and N1 Sources. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]
-
Isolation and characterization of phenylethylamine and phenylethanolamine from human brain. PubMed. Available at: [Link]
-
Why do toxicologists need an internal standard?. Chiron.no. Available at: [Link]
-
Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. PubMed. Available at: [Link]
-
Phenethylamine | C8H11N | CID 1001. PubChem - NIH. Available at: [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]
-
19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Available at: [Link]
-
A practical synthesis of deuterated methylamine and dimethylamine. ResearchGate. Available at: [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
The laboratory preparation of lithium deuteride and lithium aluminium deuteride. ResearchGate. Available at: [Link]
-
phenethyl amine phenethylamine. The Good Scents Company. Available at: [Link]
-
Reduction of Carbonyls with Lithium Aluminum Hydride and Sodium Borohydride. YouTube. Available at: [Link]
- US6994838B2 - Process for the preparation of lithium aluminium hydride solutions. Google Patents.
- EP1394106A1 - Process for preparing lithium aluminum hydride solutions. Google Patents.
- CN104759215A - Preparation process for lithium aluminum hydride-tetrahydrofuran solution. Google Patents.
Sources
Introduction: The Imperative for Precision in Bioanalysis
An In-depth Technical Guide to Benzeneethan-d4-amine (Phenethylamine-d4) for Advanced Bioanalytical Applications
In the landscape of drug development and clinical research, the accurate quantification of endogenous molecules and pharmaceutical compounds in biological matrices is paramount. Phenethylamine, a trace amine naturally found in the mammalian central nervous system, functions as a crucial neuromodulator and neurotransmitter.[1][2] Its structural backbone is the basis for a vast class of psychoactive drugs and stimulants.[3] Consequently, the ability to reliably measure its concentration is critical for neuroscience research, clinical diagnostics, and forensic toxicology.
The "gold standard" for quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers exceptional sensitivity and selectivity. However, its accuracy is susceptible to variations in sample preparation, instrument response, and matrix effects. To counteract these variables, the principle of isotope dilution is employed, utilizing a stable isotope-labeled internal standard (SIL-IS).[4][5] This guide provides a comprehensive technical overview of this compound (Phenethylamine-d4), the deuterated analogue of phenethylamine, and its application as an indispensable tool for achieving the highest level of analytical rigor.
Physicochemical Properties of this compound
This compound is a synthetic, non-radioactive isotopologue of phenethylamine where four hydrogen atoms on the ethylamine side-chain have been replaced with deuterium. This substitution at metabolically stable positions is a critical design feature, preventing back-exchange of deuterium for hydrogen and ensuring the stability of the label throughout the analytical process.
| Property | Data | Source(s) |
| Chemical Name | Benzeneethan-1,1,2,2-d4-amine | [1][6] |
| Synonyms | Phenethylamine-d4, 2-Phenylethyl-1,1,2,2-d4-amine | [1][7][8] |
| CAS Number | 87620-08-4 | [1][2][7][9][10] |
| Molecular Formula | C₈H₇D₄N | [7][9] |
| Molecular Weight | 125.19 g/mol | [7] |
| Appearance | Neat / Colorless to Light Yellow Liquid | [1] |
| Unlabeled CAS Number | 64-04-0 (Phenethylamine) | [6][11] |
Core Application: The Principle of Isotope Dilution Mass Spectrometry
The utility of this compound lies in its near-perfect mimicry of the native analyte, phenethylamine. As an ideal internal standard, it exhibits virtually identical chemical and physical properties.[4]
-
Co-elution: It co-elutes with the unlabeled phenethylamine during chromatographic separation. This is the most critical requirement, as it ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement at the same point in time.
-
Extraction Recovery: It mirrors the extraction efficiency of the analyte from complex matrices like plasma, urine, or brain tissue. Any loss of the analyte during sample preparation is matched by a proportional loss of the internal standard.[4]
-
Ionization Efficiency: Both compounds have the same ionization response in the mass spectrometer's ion source.
By adding a known concentration of this compound to every sample, calibrator, and quality control standard at the very beginning of the workflow, quantification is based on the ratio of the analyte's response to the internal standard's response. This ratiometric measurement corrects for variations, leading to highly accurate and precise results.[5]
Experimental Protocol: Quantification of Phenethylamine in Human Urine by LC-MS/MS
This protocol describes a robust "dilute-and-shoot" method, which is favored for its simplicity, high throughput, and minimal sample preparation, reducing potential analyte loss.[12][13]
1. Materials and Reagents
-
Analytes: Phenethylamine, this compound (Internal Standard).
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Additives: Formic acid (≥98%), Ammonium acetate.
-
Supplies: 0.22 µm PVDF syringe filters, autosampler vials.
2. Preparation of Standards and Working Solutions
-
Causality: Preparing accurate stock and working solutions is fundamental for a valid calibration curve. Using a 50% methanol/water solution for the final working solutions ensures compatibility with the initial mobile phase conditions and prevents analyte precipitation.
-
Protocol:
-
Prepare individual stock solutions of phenethylamine and this compound in methanol at a concentration of 1.0 mg/mL.
-
Prepare an intermediate stock solution of phenethylamine by diluting the primary stock.
-
Prepare a working internal standard (IS) solution by diluting the this compound stock solution with 50% methanol to a final concentration of 500 ng/mL.[13]
-
Prepare calibration standards by spiking appropriate amounts of the phenethylamine intermediate stock into drug-free urine to achieve a concentration range of 1.0 to 50.0 ng/mL.[12]
-
3. Sample Preparation
-
Causality: A "dilute-and-shoot" approach is effective for urine samples where the analyte concentration is expected to be relatively high and the matrix complexity is lower than that of blood or plasma. Centrifugation removes particulates that could clog the LC system.[13]
-
Protocol:
-
Centrifuge raw urine samples at 3000 x g for 5 minutes.
-
In an autosampler vial, combine 20 µL of the urine supernatant with 20 µL of the IS working solution (500 ng/mL).
-
Dilute the mixture with 960 µL of 50% methanol/water.
-
Vortex to mix.
-
Filter the final solution through a 0.22 µm PVDF filter before placing it in the autosampler.
-
4. LC-MS/MS Conditions
-
Causality: A Phenyl-Hexyl column provides a unique selectivity for aromatic compounds like phenethylamine. The gradient elution with acidified mobile phases ensures good peak shape and efficient ionization in positive electrospray mode.[12][13]
-
Protocol:
-
LC System: Standard UHPLC/HPLC system.
-
Column: Phenomenex Kinetex® Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm).[12]
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.[12]
-
Mobile Phase B: 0.1% formic acid in methanol.[12]
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, followed by a wash and re-equilibration step.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
5. Mass Spectrometry Parameters
-
Causality: Electrospray ionization in positive mode (ESI+) is highly effective for amines, which readily accept a proton to form a positive ion [M+H]+. Multiple Reaction Monitoring (MRM) provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
-
Protocol:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Ion Spray Voltage: ~5.5 kV.[13]
-
Temperature: ~550 °C.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Phenethylamine: Q1: 122.1 m/z → Q3: 105.1 m/z (Precursor [M+H]+ → Product [loss of NH3])
-
This compound (IS): Q1: 126.2 m/z → Q3: 107.1 m/z (Precursor [M+D+H]+ → Product [loss of ND2H])
-
-
Overview of Synthesis
The synthesis of selectively deuterated amines is a field of significant interest, particularly for applications in medicinal chemistry to alter metabolic profiles.[14][15] While several methods exist, a common strategy involves the reduction of a suitable precursor with a deuterium source.
A versatile approach involves the reduction of ynamides, which can be prepared from corresponding bromoalkynes. This allows for the selective introduction of deuterium at the α and/or β positions relative to the nitrogen atom.[14]
Sources
- 1. Phenethylamine-d4 | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. selectscience.net [selectscience.net]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. scispace.com [scispace.com]
- 6. Phenethylamine-d4 | CAS 87620-08-4 | LGC Standards [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. 87620-08-4 CAS MSDS (2-PHENYLETHYL-1,1,2,2-D4-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. usbio.net [usbio.net]
- 10. xcessbio.com [xcessbio.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov.tw [fda.gov.tw]
- 14. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
Navigating the Commercial Landscape of Benzeneethan-d4-amine: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the procurement of high-purity, well-characterized chemical reagents is a foundational pillar of experimental success. Among the vast catalog of essential molecules, deuterated compounds hold a special significance, particularly as internal standards in quantitative mass spectrometry. This guide provides an in-depth technical overview of the commercial suppliers of Benzeneethan-d4-amine (also known as Phenethylamine-d4), a critical reagent for a multitude of bioanalytical applications. We will delve into the offerings of key suppliers, the importance of rigorous quality control, and the practical considerations for selecting and utilizing this deuterated standard.
The Critical Role of this compound in Modern Research
This compound, the deuterated analogue of phenethylamine, is a powerful tool in the analytical chemist's arsenal. Its near-identical chemical and physical properties to the endogenous analyte, coupled with a distinct mass difference, make it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1] The use of such stable isotope-labeled internal standards (SIL-IS) is paramount for correcting for variability in sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring the accuracy and precision of quantitative data.[2][3] This is particularly crucial in complex biological matrices like plasma, where matrix effects can significantly impact analytical results.[2]
The decision to invest in a high-quality deuterated standard like this compound is not merely a matter of preference but a cornerstone of robust and reliable bioanalysis. Regulatory bodies such as the European Medicines Agency (EMA) have noted that a vast majority of submissions incorporate SIL-IS, underscoring their importance in generating defensible data for clinical and preclinical studies.[2]
Key Commercial Suppliers and Product Specifications
A number of reputable chemical suppliers offer this compound, each with its own product specifications and documentation. Below is a comparative overview of some of the leading suppliers in the market.
| Supplier | Product Name(s) | CAS Number | Molecular Formula | Isotopic Purity (Typical) | Chemical Purity (Typical) | Available Forms |
| Sigma-Aldrich (Merck) | Phenethyl-1,1,2,2-d4-amine | 87620-08-4 | C₈H₇D₄N | 98 atom % D | 98% (CP) | Free Base |
| LGC Standards (TRC) | 2-Phenylethyl-1,1,2,2-d4-amine | 87620-08-4 | C₈H₇D₄N | >95% | >95% (HPLC) | Free Base |
| Santa Cruz Biotechnology | Phenethylamine-d4 | 87620-08-4 | C₈H₇D₄N | Not specified | Not specified | Free Base |
| CDN Isotopes | 2-Phenylethyl-1,1,2,2-d4-amine | 87620-08-4 | C₆H₅CD₂CD₂NH₂ | 98 atom % D | Not specified | Free Base |
| Clearsynth | Phenethylamine D4 HCl | 1631986-59-8 | C₈H₈D₄ClN | Not specified | Not specified | HCl Salt |
It is imperative for researchers to consult the supplier's website and product documentation for the most current and lot-specific information.
The Cornerstone of Quality: Understanding the Certificate of Analysis
The Certificate of Analysis (CoA) is the single most important document accompanying a deuterated standard. It provides a comprehensive summary of the quality control testing performed on a specific batch of the compound. While the exact format may vary between suppliers, a typical CoA for this compound will include the following critical information:
-
Identity Confirmation: Verification of the chemical structure, often through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and/or ¹³C-NMR) and Mass Spectrometry (MS).
-
Chemical Purity: Determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), expressed as a percentage.
-
Isotopic Purity (or Isotopic Enrichment): This crucial parameter quantifies the percentage of the deuterated species relative to the unlabeled and partially labeled species. It is typically determined by mass spectrometry.
-
Residual Solvents: Analysis of any remaining solvents from the synthesis and purification process, usually by GC.
-
Physical Properties: Such as appearance (e.g., colorless oil, white solid).
Below is a representative example of what a Certificate of Analysis for this compound might look like:
Representative Certificate of Analysis
| Test | Specification | Result | Method |
| Appearance | Colorless to pale yellow liquid | Conforms | Visual |
| Identity by ¹H-NMR | Conforms to structure | Conforms | NMR |
| Chemical Purity by HPLC | ≥ 98.0% | 99.2% | HPLC |
| Isotopic Enrichment | ≥ 98 atom % D | 98.5 atom % D | Mass Spectrometry |
| Mass Spectrum | Conforms to structure | Conforms | ESI-MS |
The Science of Synthesis and Quality Control
The synthesis of deuterated compounds like this compound requires specialized chemical expertise. While specific proprietary methods may vary, a general approach often involves the reduction of a suitable precursor with a deuterium source. For instance, the reduction of phenylacetonitrile with a deuterating agent like lithium aluminum deuteride (LiAlD₄) is a plausible synthetic route.
Caption: A generalized synthetic workflow for this compound.
The subsequent quality control is a multi-step process designed to ensure the identity, purity, and isotopic enrichment of the final product.
Caption: A typical quality control workflow for deuterated standards.
Experimental Protocol: Utilizing this compound as an Internal Standard in LC-MS/MS Bioanalysis
The following is a generalized, step-by-step protocol for the use of this compound as an internal standard for the quantification of phenethylamine in a biological matrix (e.g., plasma).
1. Preparation of Stock Solutions:
- Prepare a primary stock solution of phenethylamine (the analyte) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Prepare a primary stock solution of this compound (the internal standard) in the same solvent at a concentration of 1 mg/mL.
- Store stock solutions at -20°C or as recommended by the supplier.[4]
2. Preparation of Calibration Standards and Quality Control Samples:
- Prepare a series of working standard solutions of phenethylamine by serial dilution of the primary stock solution.
- Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
- To a set of blank biological matrix samples, spike the phenethylamine working standards to create calibration standards at various concentrations.
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
- To 100 µL of each calibration standard, QC sample, and unknown sample, add 10 µL of the working internal standard solution.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
- Inject the reconstituted samples onto a suitable LC column (e.g., C18).
- Develop a gradient elution method to achieve chromatographic separation of phenethylamine.
- Optimize the mass spectrometer parameters for the detection of both phenethylamine and this compound using multiple reaction monitoring (MRM).
- Phenethylamine MRM transition: e.g., m/z 122 -> 105
- This compound MRM transition: e.g., m/z 126 -> 109
5. Data Analysis:
- Calculate the peak area ratio of the analyte to the internal standard for each sample.
- Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
- Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Best Practices for Handling and Storage
To ensure the integrity of this compound, proper handling and storage are crucial. Deuterated compounds can be susceptible to hydrogen-deuterium (H-D) exchange, particularly if they possess labile deuterium atoms or are exposed to protic solvents or moisture.[5]
-
Storage: Store the compound in a tightly sealed container at the temperature recommended by the supplier, typically refrigerated or frozen.[4] Protect from light.
-
Handling: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[5][6] Use dry solvents and glassware.[6]
-
Solution Stability: When preparing solutions, assess their stability over time and under different storage conditions to ensure that the concentration and isotopic purity remain unchanged.
Conclusion
This compound is an indispensable tool for researchers engaged in the quantitative analysis of phenethylamine and related compounds. The selection of a reliable commercial supplier is a critical first step in ensuring the quality and accuracy of experimental data. By carefully evaluating the product specifications, scrutinizing the Certificate of Analysis, and adhering to best practices for handling and use, scientists can confidently incorporate this deuterated internal standard into their analytical workflows, ultimately contributing to the generation of robust and reproducible scientific outcomes.
References
-
KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]
-
Heudi, O., et al. (2017). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 89(24), 13047–13055. [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
-
Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]
-
de Boer, T., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(1), 131-137. [Link]
Sources
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Stability, Storage, and Handling of Benzeneethan-d4-amine
Introduction
For researchers engaged in drug metabolism, pharmacokinetic (DMPK) studies, and quantitative bioanalysis, the integrity of internal standards and metabolic tracers is non-negotiable. Benzeneethan-d4-amine, a deuterated isotopologue of phenylethylamine, serves as a critical tool in these fields. Its utility is directly proportional to its chemical and isotopic purity. This guide provides an in-depth examination of the factors governing the stability of this compound, offering field-proven protocols for its optimal storage, handling, and stability assessment to ensure data of the highest quality and reliability.
Core Principles: The Physicochemical Landscape and the Deuterium Advantage
Understanding the stability of this compound begins with the foundational properties of its parent compound, phenylethylamine, and the profound impact of isotopic substitution. Phenylethylamine is a primary aromatic amine, existing as a colorless liquid with a characteristic fishy odor.[1] It is strongly basic and reactive, notably combining with atmospheric carbon dioxide to form a solid carbonate salt upon exposure to air.[1]
The strategic replacement of four hydrogen atoms with deuterium on the ethyl side-chain (—CD₂-CD₂-NH₂) is not a trivial modification. This deuteration imparts a significant stabilizing advantage primarily through the Kinetic Isotope Effect (KIE) .[][3] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it more difficult to break.[4][5] This is particularly relevant for this compound because the primary route of metabolic degradation for phenylethylamine is enzymatic oxidation at the ethyl chain by monoamine oxidases (MAO).[1][6][7] The KIE slows this metabolic process considerably, making this compound a more stable tracer and a more reliable internal standard in biological matrices compared to its non-deuterated counterpart.[3][5]
| Property | Value (for Phenylethylamine) | Impact of d4-Deuteration |
| Chemical Formula | C₈H₁₁N | C₈H₇D₄N |
| Appearance | Colorless liquid | Colorless liquid |
| Basicity (pKb) | 4.17 | Essentially unchanged |
| Boiling Point | 195 °C | Slightly higher due to increased mass |
| Key Reactivity | Reacts with CO₂ in air; susceptible to oxidation | Similar chemical reactivity, but metabolically more stable |
| Primary Metabolic Fate | MAO-catalyzed oxidation to phenylacetaldehyde | Rate of MAO-catalyzed oxidation is significantly reduced (KIE) |
Degradation Pathways and Factors Influencing Stability
The long-term integrity of this compound depends on mitigating both chemical and isotopic degradation.
Chemical Stability
The amine functional group and aromatic ring make the molecule susceptible to several degradation pathways:
-
Oxidation: Like many primary amines, this compound can be oxidized by atmospheric oxygen. This process can be accelerated by the presence of light and trace metal ions, leading to the formation of colored impurities.
-
Reaction with Carbon Dioxide: Upon exposure to air, the basic amine group readily reacts with CO₂ to form a non-volatile carbonate salt.[1] This alters the compound's physical form and can complicate accurate weighing and solution preparation.
-
Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation, particularly of the aromatic ring.
-
Temperature: Elevated temperatures increase the rate of all chemical degradation reactions.[8] For amines, thermal stability is crucial to prevent decomposition.[9]
Isotopic Stability
The C-D bonds on the ethyl chain of this compound are non-labile and not prone to back-exchange with hydrogen from atmospheric moisture or protic solvents under standard storage and handling conditions. Isotopic purity is therefore generally very high and stable over time, provided the compound is chemically intact.
Metabolic Degradation Pathway (in Biological Systems)
To fully appreciate the utility of this compound, understanding its metabolic context is key. The primary pathway involves oxidation by MAO-A and MAO-B to form phenylacetaldehyde-d4, which is then rapidly converted to phenylacetic acid-d4 by aldehyde dehydrogenase (ALDH).[1][7]
Caption: Metabolic pathway of this compound slowed by the Kinetic Isotope Effect (KIE).
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is essential to preserve the purity of this compound.
Long-Term Storage of Neat Compound
The primary objective is to protect the material from air, light, moisture, and heat.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes degradation kinetics and volatility. |
| Light Exposure | Store in amber glass vials in the dark | Prevents photodegradation. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric CO₂. |
| Container | Tightly sealed amber glass vials | Glass is inert; amber color protects from light; tight seal prevents moisture and air ingress. |
| Environment | Dry, well-ventilated area | Prevents moisture absorption (hygroscopicity).[8][10] |
Storage of Solutions
Stock solutions should be prepared and stored with equal care.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous, high-purity solvent (e.g., Methanol, Acetonitrile) | Prevents hydrolysis and introduction of impurities. |
| Temperature | -20°C to -80°C | Enhances long-term stability of the solution. |
| Container | Small volume aliquots in amber glass vials with PTFE-lined caps | Minimizes freeze-thaw cycles and solvent evaporation. |
| Atmosphere | Headspace flushed with inert gas before sealing | Protects the solution from oxidation. |
Step-by-Step Handling Protocol
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing on the cold compound.
-
Inert Atmosphere: If possible, handle the compound inside a glove box or use a gentle stream of inert gas (Argon or Nitrogen) to blanket the material while weighing and aliquoting.
-
Dispensing: Use clean, dry spatulas and glassware. Quickly and accurately weigh the desired amount into a suitable vial.
-
Resealing: Immediately after dispensing, flush the headspace of the original container with inert gas, securely reseal the cap, and wrap the cap with paraffin film for extra protection.
-
Storage: Promptly return the container to its designated storage condition (e.g., -20°C freezer).
Experimental Protocols for Stability Assessment
A self-validating system requires empirical verification of stability. The following protocols provide a framework for a comprehensive stability assessment program.
Caption: Workflow for a comprehensive long-term stability study of this compound.
Protocol 4.1: Long-Term Stability Study[11]
-
Objective: To determine the shelf-life of this compound under recommended storage conditions.
-
Methodology:
-
Receive and characterize the initial batch of the compound (t=0). Perform purity analysis via HPLC-UV and/or LC-MS, and confirm identity and isotopic enrichment via NMR or high-resolution mass spectrometry.
-
Aliquot the neat compound into multiple amber glass vials.
-
Flush each vial with argon, seal tightly, and store at the recommended condition (-20°C) and at least one accelerated condition (e.g., 4°C).
-
At designated time points (e.g., 3, 6, 12, 24, 36 months), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a solution of known concentration and analyze using a validated, stability-indicating analytical method (see Protocol 4.3).
-
Compare the purity results to the t=0 data. A significant decrease in purity (e.g., >2%) indicates degradation.
-
Protocol 4.2: Forced Degradation Study
-
Objective: To identify potential degradation products and degradation pathways under stress conditions. This is crucial for developing a stability-indicating analytical method.
-
Methodology:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to various stress conditions in parallel:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic: Expose to high-intensity UV light (e.g., 254 nm) for 24 hours.
-
Thermal: Heat at 80°C for 48 hours.
-
-
Analyze all stressed samples, along with a control sample, by LC-MS/MS.
-
Identify and characterize any new peaks that appear, which represent potential degradation products.
-
Protocol 4.3: Stability-Indicating Analytical Method
-
Objective: To develop a quantitative method capable of separating the intact this compound from all potential degradation products identified in the forced degradation study.
-
Recommended Technique: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The gradient should be optimized to resolve the parent peak from all degradant peaks.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Monitor a specific precursor-to-product ion transition for this compound.
-
Monitor transitions for any known degradation products.
-
-
Purity Assessment: Purity is calculated as the peak area of the parent compound divided by the total peak area of all related substances (parent + degradants), expressed as a percentage.
-
Conclusion
The stability of this compound is robust, particularly due to the kinetic isotope effect which slows its primary metabolic degradation pathway. However, as a primary aromatic amine, it remains susceptible to chemical degradation from oxidation, light, and atmospheric carbon dioxide. By implementing the rigorous storage, handling, and verification protocols outlined in this guide, researchers can ensure the chemical and isotopic integrity of this vital compound, thereby safeguarding the accuracy and reproducibility of their experimental results.
References
-
ResearchGate. (n.d.). (A) Pathways for the catabolism of phenylethylamine, tyramine, and... Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
PubMed. (2008). Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U. Retrieved from [Link]
-
Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Nature. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
-
Wikipedia. (n.d.). Deuterated drug. Retrieved from [Link]
-
ResearchGate. (2016). The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Banyan Treatment Center. (n.d.). What Is Phenethylamine? Retrieved from [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
-
PubMed Central. (n.d.). Applications of stable isotopes in clinical pharmacology. Retrieved from [Link]
-
Synerzine. (n.d.). Benzeneethanamine - Safety Data Sheet. Retrieved from [Link]
-
Kern County. (2018). SAFETY DATA SHEET DREXEL DE-AMINE 4. Retrieved from [Link]
-
Moravek. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Retrieved from [Link]
-
Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development. Retrieved from [Link]
-
Newsom Seed. (n.d.). MATERIAL SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. Retrieved from [Link]
-
CDMS.net. (2017). 2,4-D Amine 4 Safety Data Sheet. Retrieved from [Link]
-
Newsom Seed. (n.d.). MATERIAL SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
Rose Pest Solutions. (2015). SAFETY DATA SHEET. Retrieved from [Link]
-
Ragan & Massey. (2015). Compare-N-Save® 2,4-D Amine Salt Broadleaf Weed Control Safety Data Sheet. Retrieved from [Link]
-
PubMed Central. (n.d.). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Retrieved from [Link]
-
Analytice. (2017). Primary, secondary and tertiary amine analysis laboratories. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. banyantreatmentcenter.com [banyantreatmentcenter.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 10. diplomatacomercial.com [diplomatacomercial.com]
A Senior Application Scientist's Guide to the Safe Handling of Benzeneethan-d4-amine
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for Benzeneethan-d4-amine (also known as Phenethylamine-d4). As a deuterated isotopologue of phenethylamine, its chemical reactivity and biological activity are of significant interest in metabolic, pharmacokinetic, and mechanistic studies. While the incorporation of stable isotopes does not confer radioactivity, the inherent chemical hazards of the parent molecule remain. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Compound Identification and Physicochemical Properties
This compound is phenethylamine in which the four hydrogen atoms on the ethyl chain have been replaced with deuterium. This selective labeling is a powerful tool for researchers, primarily for use in mass spectrometry-based quantification and for studying kinetic isotope effects in drug metabolism.[1][2][3]
From a safety perspective, the critical takeaway is that stable, non-radioactive isotopic labeling does not alter the fundamental chemical hazards of a compound.[4] Therefore, the safety protocols for this compound are predicated on the known hazards of phenethylamine.
Table 1: Physicochemical Properties of Phenethylamine (as a proxy for this compound)
| Property | Value | Rationale for Safety Consideration |
| CAS Number | 87620-08-4 (d4); 64-04-0 (unlabeled)[5] | Ensures correct identification and retrieval of safety information. |
| Molecular Formula | C₈H₇D₄N[5][6] | Confirms chemical identity. |
| Molecular Weight | ~125.19 g/mol [6] | Higher than unlabeled (121.18 g/mol ), relevant for accurate measurements. |
| Appearance | Colorless to light yellow liquid | Visual inspection can indicate purity or degradation. |
| Boiling Point | 197-200 °C (387-392 °F) | Its relatively high boiling point means it is not highly volatile at room temperature, but vapor can be generated upon heating. |
| Density | 0.962 g/cm³ at 20 °C (68 °F) | Vapors are heavier than air and may accumulate in low-lying areas. |
| Flash Point | ~80-90 °C (~176-194 °F) (Combustible Liquid) | The material is a combustible liquid and requires precautions against ignition sources, especially during heating. |
| Solubility | Soluble in water, ethanol, ether | High water solubility increases the risk of contaminating aqueous environments if spilled. |
| log Pow | 1.41 | Indicates low potential for bioaccumulation. |
Hazard Identification and GHS Classification
This compound, like its parent compound, is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary dangers are its toxicity upon ingestion and its corrosive nature to skin and eyes. Understanding these classifications is paramount for implementing appropriate controls.
Table 2: GHS Hazard Classification for Phenethylamine
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid. |
| Corrosive to Metals | 1 | H290: May be corrosive to metals. |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed. |
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | 1 | H314: Causes severe skin burns and eye damage. |
| Aquatic Hazard (Acute) | 3 | H402: Harmful to aquatic life. |
The following diagram illustrates the necessary GHS pictograms and the corresponding signal word, providing an immediate visual reference for the hazards associated with this chemical.
Caption: GHS Pictograms and Signal Word for this compound.
Safe Handling and Personal Protective Equipment (PPE)
Given the corrosive and toxic nature of this compound, a stringent set of handling protocols must be followed. The primary goal is to prevent any contact with the skin, eyes, or respiratory tract.
Engineering Controls
The principle of "as low as reasonably achievable" (ALARA) for exposure should be applied.
-
Fume Hood: All handling of the neat compound or concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
-
Eyewash Station and Safety Shower: Immediate access to a functional eyewash station and safety shower is mandatory in any area where the compound is handled.
Personal Protective Equipment (PPE)
The selection of PPE is the last line of defense and must be appropriate for the hazards.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in conjunction with goggles when there is a risk of splashing (e.g., during transfers of larger volumes or when heating).[8]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use and change them frequently.
-
Lab Coat: A flame-retardant lab coat that fastens securely is required. Ensure cuffs are tucked into gloves to prevent skin exposure.
-
Clothing: Long pants and closed-toe shoes are mandatory. Do not wear shorts, skirts, or sandals in the laboratory.
-
The logical flow for donning and using PPE is crucial for ensuring its effectiveness.
Caption: Workflow for PPE and Safe Handling.
Storage and Stability
Proper storage is essential to maintain the integrity of this valuable research compound and to prevent hazardous situations.
-
Container: Keep the compound in its original, tightly sealed container.[9] Due to its corrosive nature towards some metals, storage in non-metal containers may be required.
-
Atmosphere: The compound is air-sensitive. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[8][9]
-
Incompatibilities: Store separately from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]
Emergency Procedures: A Self-Validating System
Preparedness is the cornerstone of laboratory safety. The following protocols are designed to be a self-validating system, where each step logically follows the last to mitigate harm effectively.
Experimental Protocol: Spill Response
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and call emergency services.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the fume hood is operational. Do not attempt to clean a large spill outside of a fume hood.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: Cover drains to prevent environmental release. Use a liquid-absorbent material (e.g., Chemizorb®, vermiculite, or sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Neutralize (with caution): Do not attempt to neutralize a corrosive spill without specific training and appropriate materials.
-
Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the affected area with soap and water, followed by a thorough rinse.
-
Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
First Aid Measures
The immediate response to an exposure is critical to minimizing injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]
The following diagram outlines the decision-making process in the event of an emergency.
Caption: Decision Tree for Emergency Response.
Toxicological Information and Disposal
Toxicology
Phenethylamine is a psychoactive compound that affects dopamine levels and can act as a stimulant.[10] It is structurally similar to amphetamine and may cause similar side effects, such as rapid heart rate, anxiety, or agitation.[11] Acute toxicity via ingestion is high (Oral LD50 data for the parent compound is in the range of toxic substances). Chronic exposure can cause damage to organs.[12] While deuteration can sometimes alter metabolic pathways (the kinetic isotope effect), the acute toxicological profile should be considered identical to the unlabeled compound.[1]
Disposal
As a stable isotopically labeled compound, this compound does not require special disposal procedures related to radioactivity.[4] However, it must be disposed of as hazardous chemical waste.
-
All waste containing this compound, including contaminated absorbent materials, pipette tips, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[] Do not pour down the drain or mix with general laboratory waste.[4]
Conclusion
This compound is an invaluable tool for scientific research. Its safe and effective use hinges on a thorough understanding of its inherent chemical hazards, which mirror those of its non-deuterated parent, phenethylamine. By adhering to the principles of engineering controls, diligent use of personal protective equipment, proper storage, and robust emergency preparedness, researchers can mitigate risks and ensure both personal safety and the integrity of their experimental outcomes. This guide serves as a foundational document to be integrated into laboratory-specific safety training and standard operating procedures.
References
-
How To Store And Dispose Of Radiolabeled Compounds - Moravek, Inc. [Link]
-
How To Properly Store Your Radiolabeled Compounds - Moravek. [Link]
-
Managing Storage of Radiolabeled Compounds - ORS News2Use - NIH. [Link]
-
Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice - MDPI. [Link]
-
Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. [Link]
-
A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing). [Link]
-
Isotopic labeling - Wikipedia. [Link]
-
Material Safety Data Sheet Benzene. [Link]
-
Benzene - SDS EU (Reach Annex II) - Molgroup - Chemicals. [Link]
-
Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC - NIH. [Link]
-
Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews - WebMD. [Link]
-
The Effect of Deuteration on the H2 Receptor Histamine Binding Profile: A Computational Insight into Modified Hydrogen Bonding Interactions - MDPI. [Link]
-
Stereochemistry of ??-Deuterium Isotope Effects on Amine Basicity | Request PDF. [Link]
-
Are there any direct complaints associated with Phenethylamine (PEA) use? - Consensus. [Link]
-
Are there any direct complaints associated with Phenethylamine (PEA) use? - Consensus (alternate link). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. moravek.com [moravek.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. htpchem.com [htpchem.com]
- 10. usbio.net [usbio.net]
- 11. Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 12. molgroupchemicals.com [molgroupchemicals.com]
A Technical Guide to the Application of Deuterated Phenethylamine in Research and Drug Development
Abstract
This technical guide provides a comprehensive overview of the principles, synthesis, analysis, and application of deuterated phenethylamine. Phenethylamine, an endogenous trace amine, serves as a crucial structural motif in neuroscience and medicinal chemistry. The selective replacement of hydrogen with its stable, heavy isotope, deuterium, offers a powerful strategy to modulate its physicochemical and pharmacological properties. This guide delves into the quantum mechanical basis for this modulation—the Kinetic Isotope Effect (KIE)—and its profound impact on metabolic pathways, particularly those mediated by cytochrome P450 enzymes. We will explore the practical applications of deuterated phenethylamine as both a superior internal standard for mass spectrometry-based bioanalysis and as a strategic tool in drug development to enhance pharmacokinetic profiles. Detailed methodologies for synthesis, analytical characterization, and in vitro metabolic stability assays are presented to provide researchers, scientists, and drug development professionals with the foundational knowledge to leverage this technology.
Part 1: The Rationale for Deuteration
Introduction to Phenethylamine
Phenethylamine (PEA) is a natural monoamine alkaloid found in the mammalian brain, where it functions as a trace amine.[1][2] Structurally, it is the parent compound to a broad class of neurotransmitters, hormones, and psychoactive drugs, including dopamine, norepinephrine, and amphetamine.[3] In the central nervous system, phenethylamine acts as a neuromodulator, regulating the activity of major monoamine systems.[1][4] It is synthesized from the amino acid L-phenylalanine and is characterized by a very short biological half-life due to rapid metabolism, primarily by monoamine oxidase B (MAO-B) and cytochrome P450 (CYP) enzymes.[1][5] This inherent metabolic instability is a key driver for chemical modifications, such as deuteration, aimed at extending its physiological effects and utility.
The Principle of Site-Specific Deuteration
Deuteration is the strategic replacement of one or more hydrogen atoms (¹H, or protium) in a molecule with its heavier, stable isotope, deuterium (²H, or D).[6] Deuterium contains both a proton and a neutron in its nucleus, making it approximately twice as heavy as protium. While chemically similar, this mass difference leads to a significant physical distinction: the covalent bond formed between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond.[7][8] This is because the greater mass of deuterium results in a lower vibrational frequency and, consequently, a lower zero-point energy for the C-D bond compared to the C-H bond.[9][10] More energy is therefore required to break a C-D bond, a phenomenon that underpins its utility in pharmacology.[7]
The Kinetic Isotope Effect (KIE): A Mechanistic Deep Dive
The change in the rate of a chemical reaction upon isotopic substitution is known as the Kinetic Isotope Effect (KIE).[11] When the cleavage of a C-H bond is the rate-determining step of a reaction, replacing that hydrogen with deuterium will slow the reaction down.[12][13] This is referred to as a "primary kinetic isotope effect."[14]
The magnitude of the KIE is expressed as the ratio of the rate constants for the lighter (kH) and heavier (kD) isotopes (KIE = kH/kD). For reactions involving the cleavage of a C-H bond by enzymes like cytochrome P450, this ratio can range from 2 to as high as 10, indicating a 2- to 10-fold reduction in the reaction rate at the deuterated position.[14] This effect is visualized in the energy diagram below, where the lower zero-point energy of the C-D bond results in a higher overall activation energy (Ea) for bond cleavage compared to the C-H bond.
Caption: The Kinetic Isotope Effect (KIE).
Impact on Drug Metabolism
The primary application of the KIE in pharmacology is to enhance a drug's metabolic stability. Many drug molecules, including phenethylamine, are cleared from the body via oxidative metabolism catalyzed by cytochrome P450 (CYP) enzymes.[15][16] This process often involves the cleavage of a C-H bond at a metabolically vulnerable position, or "metabolic soft spot."
By selectively replacing hydrogen with deuterium at these soft spots, the rate of metabolism can be significantly reduced.[6][17] This strategic deuteration can lead to several desirable outcomes for a drug candidate:
-
Increased Half-Life and Exposure: Slower metabolism leads to a longer biological half-life (t½) and greater overall drug exposure (Area Under the Curve, or AUC).[18]
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing (e.g., once daily instead of twice daily), improving patient compliance.[17]
-
Improved Safety and Tolerability: By slowing the formation of metabolites, deuteration can reduce peak drug concentrations (Cmax), potentially mitigating side effects associated with high plasma levels. It can also prevent the formation of reactive or toxic metabolites.[18]
-
Metabolic Switching: If a primary metabolic pathway is slowed by deuteration, the drug may be shunted towards alternative, potentially more favorable metabolic routes.[19][20] This "metabolic switch" can be a powerful tool but also introduces a degree of unpredictability that must be carefully evaluated.[19]
This "deuterium switch" approach has been successfully validated with the FDA approval of several deuterated drugs, demonstrating its value in modern drug development.[21]
Part 2: Synthesis and Analytical Characterization
Synthetic Strategies for Deuterated Phenethylamines
The synthesis of selectively deuterated phenethylamines can be achieved through various methods, often tailored to the desired position and level of deuterium incorporation. A common and versatile approach involves the use of deuterated reagents in standard organic reactions. For instance, α- and/or β-deuterated phenethylamines can be synthesized from ynamide precursors through a domino reaction involving treatment with deuterated acids and silanes, followed by deprotection.[22][23] This method allows for precise "surgical" placement of deuterium with high incorporation levels.[22] Other strategies may involve the reduction of deuterated nitrostyrenes or the use of metal-catalyzed H-D exchange reactions, although the latter can sometimes lack selectivity. The choice of synthetic route depends on the availability of deuterated starting materials, the desired labeling pattern, and scalability.[23][24]
Analytical Verification
Confirming the successful and specific incorporation of deuterium is a critical step that relies on a combination of high-resolution analytical techniques.[25]
Mass spectrometry is the primary tool for confirming the mass shift resulting from deuterium incorporation.[26][27] High-resolution mass spectrometry (HRMS) can precisely measure the mass of the deuterated molecule, allowing for the calculation of the number of deuterium atoms incorporated. In a typical electron ionization (EI) mass spectrum of phenethylamine, characteristic fragments are observed. By comparing the mass-to-charge ratio (m/z) of these fragments between the deuterated and non-deuterated compounds, the location of the deuterium atoms can often be inferred.
NMR spectroscopy provides the most definitive structural information regarding the site of deuteration.[25][28]
-
¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by deuterium will disappear or show a significant reduction in integration.[29] This provides clear evidence of successful substitution at a specific position.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum confirms the presence of deuterium, and its chemical shift indicates its location in the molecule.[28][30]
-
¹³C NMR (Carbon-13 NMR): A carbon atom bonded to deuterium will exhibit a characteristic multiplet signal (due to C-D coupling) and a slight upfield shift compared to a carbon bonded to protium. This provides further confirmation of the deuteration site.[31]
The combination of these techniques is essential to fully characterize a newly synthesized deuterated phenethylamine, ensuring its isotopic and chemical purity before its use in further applications.[32]
Part 3: Applications in Research and Development
Deuterated Phenethylamine as an Internal Standard
In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is crucial for accuracy and precision.[33] An IS is a compound of known concentration added to every sample, calibrator, and quality control standard. It helps to correct for variability during sample processing, such as extraction losses, and for fluctuations in instrument response, like ionization suppression or enhancement in the mass spectrometer.[34][35]
A stable isotope-labeled (SIL) compound, such as a deuterated version of the analyte, is considered the "gold standard" for use as an internal standard.[35][36] Deuterated phenethylamine is an ideal IS for the quantification of endogenous or administered phenethylamine for several key reasons:
-
Co-elution: It has nearly identical chromatographic properties to the non-deuterated analyte, meaning they elute from the LC column at the same time.
-
Similar Ionization Efficiency: It behaves almost identically in the mass spectrometer's ion source, ensuring that any matrix effects will affect both the analyte and the IS to the same degree.
-
Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to its higher mass.
By calculating the ratio of the analyte's response to the IS's response, a highly reliable and reproducible quantification can be achieved.[33]
The "Deuterium Switch" in Drug Development
The "deuterium switch" is a drug development strategy where hydrogen atoms on an existing, approved drug are replaced with deuterium to create a new, patentable molecular entity with improved pharmacokinetic properties.[14][17] This approach leverages the known safety and efficacy profile of the parent drug, potentially reducing development risk and timelines.
Case Study: Deutetrabenazine (Austedo®)
A prime example of this strategy is deutetrabenazine, the deuterated version of tetrabenazine. Tetrabenazine is used to treat chorea associated with Huntington's disease but suffers from a short half-life and requires frequent dosing, leading to fluctuating plasma concentrations that can cause side effects.
-
Metabolism of Tetrabenazine: The drug is rapidly metabolized, primarily by CYP2D6, at its two methoxy groups.[37]
-
The Deuterium Solution: In deutetrabenazine, the six hydrogens on these methoxy groups are replaced with deuterium (as -OCD₃). This deuteration significantly slows the rate of O-demethylation due to the kinetic isotope effect.
-
Clinical Impact: This modification results in a longer half-life of the active metabolites, lower peak plasma concentrations (Cmax), and greater overall exposure (AUC) compared to tetrabenazine at a comparable dose.[38][39] These improvements allow for a lower total daily dose and less frequent administration, leading to a more stable pharmacokinetic profile and improved tolerability for patients.[40]
The table below summarizes the key pharmacokinetic differences between the active metabolites of tetrabenazine and deutetrabenazine.
| Parameter | Tetrabenazine Metabolites | Deutetrabenazine Metabolites | Fold Change |
| Half-life (t½) | ~4-8 hours | ~9-11 hours | ~2x Increase |
| AUC (Exposure) | Lower | Approximately 2x higher | ~2x Increase |
| Cmax (Peak Conc.) | Higher | Lower | ~15-20% Decrease |
(Data derived from studies comparing tetrabenazine and deutetrabenazine pharmacokinetics)[37][38]
De Novo Deuterated Drug Design
Beyond modifying existing drugs, there is a growing trend of incorporating deuterium during the initial design of new chemical entities (NCEs). This de novo approach uses deuteration as a fundamental tool in medicinal chemistry to prospectively address potential metabolic liabilities before a drug candidate is even synthesized. By identifying likely metabolic "soft spots" through computational modeling and in vitro assays, chemists can strategically place deuterium to build in metabolic stability from the very beginning, optimizing the drug's properties for clinical success.
Part 4: Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to compare the metabolic stability of a non-deuterated phenethylamine analog (Parent Compound) and its deuterated version (Deuterated Compound). The assay measures the rate of disappearance of the compound when incubated with HLMs, which are rich in CYP enzymes.
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a parent compound and its deuterated analog.
Materials:
-
Human Liver Microsomes (HLM), pooled from multiple donors (e.g., 20 mg/mL stock)
-
Parent Compound and Deuterated Compound (e.g., 10 mM stock in DMSO)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (for protein precipitation)
-
96-well incubation plates and collection plates
-
Multichannel pipette, incubator, centrifuge
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for an in vitro metabolic stability assay.
Step-by-Step Procedure:
-
Preparation of Incubation Mixture:
-
In a 96-well plate, prepare the main incubation mixture (without NADPH) for each compound. For a final volume of 200 µL and a final HLM concentration of 0.5 mg/mL, add:
-
Phosphate Buffer (pH 7.4)
-
HLM stock (e.g., 5 µL of 20 mg/mL stock)
-
Test compound stock (e.g., 2 µL of 100 µM working solution to achieve a final concentration of 1 µM).
-
-
Prepare a negative control without HLMs to check for chemical instability.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control for t=0. The final concentration of NADPH should be ~1 mM.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by transferring an aliquot (e.g., 50 µL) of the incubation mixture to a collection plate containing a quenching solution (e.g., 150 µL of ice-cold acetonitrile with internal standard).
-
The t=0 sample is taken immediately after adding NADPH, representing 100% of the initial compound.
-
-
Protein Precipitation:
-
Once all time points are collected, seal the collection plate and vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent/deuterated compound relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of HLM protein)
-
Expected Outcome: It is expected that the deuterated compound will exhibit a longer half-life (t½) and a lower intrinsic clearance (CLint) compared to its non-deuterated parent compound, providing quantitative evidence of its enhanced metabolic stability.
Part 5: Conclusion and Future Perspectives
The strategic use of deuterium in the structure of phenethylamine and its derivatives represents a sophisticated and powerful tool in both fundamental research and applied pharmaceutical science. As an internal standard, deuterated phenethylamine provides unparalleled accuracy in bioanalytical assays, a cornerstone of modern pharmacology and toxicology. In drug development, the application of the kinetic isotope effect through deuteration has matured from a theoretical concept into a clinically and commercially validated strategy. The success of drugs like deutetrabenazine has paved the way for broader acceptance and exploration of the "deuterium switch" and, increasingly, the de novo design of deuterated therapeutics.
Looking forward, the field is poised for significant expansion. The continued refinement of synthetic methods will make a wider array of selectively deuterated compounds more accessible. As our understanding of metabolic pathways becomes more nuanced, the precision of deuterium placement will improve, allowing for the fine-tuning of pharmacokinetic profiles to an even greater degree. The application of this technology to other phenethylamine-based drug classes, including those targeting psychiatric and neurological disorders, holds immense promise for developing safer, more effective, and more patient-compliant medications. The simple addition of a neutron continues to open new and exciting avenues in the quest to optimize molecular design for therapeutic benefit.
References
-
Berry, M. D. (2007). The mysterious trace amines: protean neuromodulators of synaptic transmission in mammalian brain. Progress in Neurobiology, 83(3), 223-246. [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved January 13, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
Chemistry Stack Exchange. (2017, March 9). Why is a C–D bond stronger than a C–H bond?. [Link]
- Irsfeld, M., Spadafore, M., & Prüß, B. M. (2013). β-phenylethylamine, a small molecule with a large impact. WebmedCentral, 4(9), 4409.
-
Le, M., Theunissen, C., & Evano, G. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science, 12(34), 11157–11165. [Link]
-
Stamler, D., et al. (2020). Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. Clinical Pharmacology in Drug Development, 9(7), 841-851. [Link]
-
Pirali, T., et al. (2022). An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline. Journal of Medicinal Chemistry, 65(15), 10335-10344. [Link]
-
Subramanian, K., et al. (2004). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. Biochemistry, 43(12), 3546-3555. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(16), 7350-7356. [Link]
-
ResearchGate. (n.d.). Impact of the cytochrome P450 (CYP)-mediated metabolism on the cytotoxicity of the tested drugs. [Link]
-
Pirali, T., et al. (2022). An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline. PubMed. [Link]
-
NREL. (n.d.). Deuterium incorporation in biomass cell wall components by NMR analysis. [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 15). 10.3B: Kinetic Isotope Effects. [Link]
-
Sci-Hub. (2020). Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. [Link]
-
Masson, G. R., et al. (2019). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. Chemical Reviews, 119(24), 12241-12285. [Link]
-
Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. [Link]
-
Le, M., Theunissen, C., & Evano, G. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science. [Link]
-
Miksys, S., & Tyndale, R. F. (2013). Cytochrome P450–mediated drug metabolism in the brain. Journal of Psychiatry & Neuroscience, 38(3), 152-163. [Link]
-
Spectroscopy Online. (2013, July 1). Hydrogen–Deuterium Exchange Mass Spectrometry. [Link]
-
Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]
-
Stamler, D., et al. (2020). Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. PubMed. [Link]
-
Berry, M. D. (2004). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience, 4, 142. [Link]
-
Giraud, N., et al. (2002). Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry, 74(21), 5547-5553. [Link]
-
Amsterdam UMC. (2024, October 31). Computational Tools for Hydrogen−Deuterium Exchange Mass Spectrometry Data Analysis. [Link]
-
Reddit. (2025, June 12). Understanding Internal standards and how to choose them. [Link]
-
Neurology.org. (2013, February 12). The Pharmacokinetics and Safety of Deuterated-Tetrabenazine (P07.210). [Link]
-
deutraMed. (2020, October 27). How using deuterium in pharmaceuticals is gaining momentum. [Link]
-
Wikipedia. (n.d.). Mescaline. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (2014, December 24). How can I figure out the percentage of deuterium incorporation in product?. [Link]
-
Quora. (2021, December 12). Why is C-D bond stronger than C-H bond? {D=Deuterium, H=protium}. [Link]
-
Burchett, S. A., & Hicks, T. P. (2006). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators. Progress in Neurobiology, 79(5-6), 223-246. [Link]
-
Zahoor, A. F., et al. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. Medicinal Chemistry Research, 34(1), 1-35. [Link]
-
Timmins, G. S. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(10), 3971-3983. [Link]
-
PubMed. (2020, July 15). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. [Link]
-
ResearchGate. (n.d.). β-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain. [Link]
-
MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
-
Taylor & Francis Online. (2008, August 11). Differences in the Hydrogen and Deuterium Bonds. [Link]
-
deutraMed. (2025, October 30). When chemistry corrects biology: the deuterated return of a MET inhibitor. [Link]
-
PubMed. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. [Link]
-
JoVE. (2024, December 5). Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution. [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. IMPORTANCE OF β-PHENYLETHYLAMINE (PEA) NEURONAL SYSTEM, EQUIVALENT TO D-NEURON SYSTEM AND TAAR1 LIGAND NEURON SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mescaline - Wikipedia [en.wikipedia.org]
- 4. Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Portico [access.portico.org]
- 15. Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. One moment, please... [deutramed.com]
- 18. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. resolvemass.ca [resolvemass.ca]
- 26. spectroscopyonline.com [spectroscopyonline.com]
- 27. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution [jove.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 32. researchgate.net [researchgate.net]
- 33. youtube.com [youtube.com]
- 34. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. scispace.com [scispace.com]
- 36. resolvemass.ca [resolvemass.ca]
- 37. neurology.org [neurology.org]
- 38. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
The Metabolic Fate of Benzeneethan-d4-amine In Vivo: A Technical Guide
Introduction: Phenylethylamine and the Strategic Imperative of Deuteration
2-Phenylethylamine (PEA), an endogenous trace amine, functions as a neuromodulator and neurotransmitter in the mammalian central nervous system.[1][2][3] Synthesized from the amino acid L-phenylalanine, PEA is implicated in a variety of physiological and psychological processes, including mood, attention, and synaptic transmission.[1][4][5] Despite its biological significance, the therapeutic potential of exogenous PEA is severely limited by its rapid and extensive metabolism.[1][6] Upon oral administration, a significant portion is metabolized in the small intestine and liver, primarily by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH), leading to low bioavailability and a short half-life of approximately 5 to 10 minutes.[1][6][7]
This guide focuses on the in vivo metabolic fate of Benzeneethan-d4-amine (PEA-d4), a deuterated isotopologue of phenylethylamine. The substitution of hydrogen with deuterium at the α and β carbons adjacent to the amine group is a strategic approach to attenuate its metabolic degradation. This attenuation is achieved through the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[] Consequently, enzymes that catalyze the cleavage of these bonds exhibit a slower reaction rate with the deuterated substrate.[9][10][11] Understanding the metabolic journey of PEA-d4 is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of phenylethylamine by enhancing its pharmacokinetic profile.[12]
Primary Metabolic Pathways of Phenylethylamine
The in vivo metabolism of phenylethylamine is a rapid and efficient process, primarily occurring in the liver and brain, designed to detoxify and eliminate this bioactive amine. The principal pathway involves oxidative deamination, a two-step enzymatic process that converts PEA into its major urinary metabolite, phenylacetic acid.[1][4][13][14][15]
Step 1: Oxidative Deamination by Monoamine Oxidase (MAO)
The initial and rate-limiting step in PEA metabolism is the oxidative deamination catalyzed by monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane.[2][6] There are two isoforms of MAO: MAO-A and MAO-B. Experimental evidence strongly indicates that PEA is a preferential substrate for MAO-B.[2][16] This enzymatic reaction converts phenylethylamine into phenylacetaldehyde, an intermediate metabolite.[1][13][17]
Step 2: Oxidation by Aldehyde Dehydrogenase (ALDH)
The highly reactive phenylacetaldehyde is subsequently oxidized to the more stable phenylacetic acid by the enzyme aldehyde dehydrogenase (ALDH).[1][4][13][18] Aldehyde oxidase may also play a minor role in this conversion, while xanthine oxidase contribution is considered negligible.[4][13][18][19] Phenylacetic acid is then largely excreted in the urine.[1][14][15]
Minor Metabolic Pathways
While oxidative deamination is the predominant metabolic route, other minor pathways for PEA metabolism have been identified, including:
-
p-Hydroxylation: Human brain preparations have been shown to p-hydroxylate phenylethylamine to tyramine.[20] This reaction is carried out by a microsomal, NADPH-requiring enzyme.[20]
-
N-Methylation: The enzyme phenylethanolamine N-methyltransferase (PNMT) can N-methylate PEA to produce N-methylphenethylamine, an isomer of amphetamine.[1]
-
N-Acetylation: In vitro studies with human brain and liver preparations have also demonstrated the N-acetylation of PEA.[21]
The Impact of Deuteration: The Kinetic Isotope Effect in Action
The strategic placement of four deuterium atoms on the α and β carbons of the ethylamine side chain in this compound significantly alters its metabolic fate. The breaking of the C-H bond at the α-carbon is a key step in the oxidative deamination by MAO-B. Due to the kinetic isotope effect, the C-D bond in PEA-d4 is stronger and requires more energy to break than the corresponding C-H bond in non-deuterated PEA.[]
This results in a slower rate of metabolism of PEA-d4 by MAO-B.[22] Consequently, the systemic exposure and bioavailability of PEA-d4 are increased, and its half-life is prolonged. Studies have shown that deuterium substitution enhances the behavioral effects of phenylethylamine in rats, which is attributed to its longer persistence in the brain.[22] This metabolic shield allows a greater proportion of the administered dose to reach the central nervous system, where it can exert its neuromodulatory effects.
Metabolic Pathway of this compound
Caption: Metabolic pathways of this compound in vivo.
Experimental Protocols for In Vivo Metabolic Studies
To elucidate the metabolic fate of this compound, a series of well-controlled in vivo experiments are essential. The following protocols provide a framework for such investigations.
Protocol 1: Pharmacokinetic Study in a Rodent Model
Objective: To determine and compare the pharmacokinetic profiles of this compound and non-deuterated phenylethylamine.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.
-
Drug Administration: Administer Equimolar doses of this compound or phenylethylamine hydrochloride via oral gavage or intravenous injection.
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of the parent compounds and their major metabolite, phenylacetic acid, using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software.
Protocol 2: Metabolite Identification in Urine and Feces
Objective: To identify and quantify the metabolites of this compound in excreta.
Methodology:
-
Animal Model and Dosing: Use the same animal model and dosing regimen as in Protocol 1.
-
Sample Collection: House the animals in metabolic cages for 48 hours post-dosing to allow for the separate collection of urine and feces.
-
Sample Preparation:
-
Urine: Centrifuge urine samples to remove any particulate matter. An aliquot may be treated with β-glucuronidase/sulfatase to hydrolyze any potential conjugates.
-
Feces: Homogenize fecal samples in a suitable solvent (e.g., methanol/water) and extract the metabolites.
-
-
Metabolite Profiling: Analyze the prepared samples using high-resolution LC-MS/MS to identify potential metabolites by comparing their mass spectra and retention times with authentic standards, if available.
-
Quantification: Quantify the identified metabolites using a validated LC-MS/MS method.
Data Presentation: Comparative Pharmacokinetics
The following table summarizes the expected pharmacokinetic parameters for phenylethylamine and this compound based on the principles of the kinetic isotope effect.
| Parameter | Phenylethylamine (PEA) | This compound (PEA-d4) | Expected Fold Change |
| Cmax (ng/mL) | X | > X | ↑ |
| Tmax (min) | Y | ≥ Y | ↔ or ↑ |
| AUC (ng*h/mL) | Z | > Z | ↑ |
| t1/2 (min) | ~5-10 | > 10 | ↑ |
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo studies of this compound metabolism.
Conclusion and Future Directions
The in vivo metabolic fate of this compound is predominantly governed by the kinetic isotope effect on its primary metabolic pathway: oxidative deamination by MAO-B followed by oxidation by ALDH. Deuteration at the α and β carbons effectively slows down this metabolic cascade, leading to a more favorable pharmacokinetic profile compared to its non-deuterated counterpart. This enhanced systemic exposure and prolonged half-life of this compound opens new avenues for its therapeutic exploration in conditions where sustained neuromodulatory effects of phenylethylamine are desirable.
Future research should focus on a more detailed characterization of the minor metabolites of this compound and an evaluation of its long-term safety profile. Furthermore, clinical studies are warranted to translate these preclinical findings into tangible therapeutic benefits for patients. The strategic application of deuteration, as exemplified by this compound, represents a powerful tool in drug development to optimize the metabolic properties of promising therapeutic agents.
References
-
Wikipedia. Phenethylamine. [Link]
-
PubMed. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. [Link]
-
PubMed. Monoamine oxidase inhibitors potentiate phenylethylamine effects in rhesus monkeys. [Link]
-
National Center for Biotechnology Information. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. [Link]
-
ResearchGate. (PDF) Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. [Link]
-
Wikipedia. Tyramine. [Link]
-
In Vivo. Metabolism of 2-Phenylethylamine to Phenylacetic Acid, Via the Intermediate Phenylacetaldehyde, by Freshly Prepar. [Link]
-
ResearchGate. Selected pathways of tyramine formation and metabolism. Prior to... [Link]
-
HerbPedia. Phenylacetic Acid. [Link]
-
PubMed. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. [Link]
-
PubMed. Metabolism of 2-phenylethylamine and phenylacetaldehyde by precision-cut guinea pig fresh liver slices. [Link]
-
ResearchGate. Metabolic pathways of Phe with pathological interest. [Link]
-
PubMed. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. [Link]
-
PLOS One. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. [Link]
-
PubMed. The metabolism of tyramine by monoamine oxidase A/B causes oxidative damage to mitochondrial DNA. [Link]
-
Genetic Lifehacks. Tyramine Intolerance: Genetics and the Metabolism of Tyramine. [Link]
-
Banyan Treatment Center. What Is Phenethylamine?. [Link]
-
Wikipedia. Phenylacetic acid. [Link]
-
SpringerLink. Effects of Deuterium Substitution on the Catabolism of P-Phenylethylamine: An In Vivo Study. [Link]
-
Consensus. Is Phenethylamine (PEA) effective in improving symptoms of major depressive disorder?. [Link]
-
PubMed. 2-Phenylethylamine-induced changes in catecholamine receptor density: implications for antidepressant drug action. [Link]
-
PubMed. Precursors and metabolites of phenylethylamine, m and p-tyramine and tryptamine in human lumbar and cisternal cerebrospinal fluid. [Link]
-
SpringerLink. Phenylethylamine Metabolism by Postmortem Human Brain and Liver Preparations. [Link]
-
Human Metabolome Database. Showing metabocard for Phenylethylamine (HMDB0012275). [Link]
-
PubMed. A kinetic analysis of the effects of beta-phenylethylamine on the concentrations of dopamine and its metabolites in the rat striatum. [Link]
-
Science.gov. beta-phenylethylamine produces locomotor: Topics by Science.gov. [Link]
-
PubChem. Phenethylamine. [Link]
-
WebMD. Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
MDPI. Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors. [Link]
-
National Center for Biotechnology Information. β-phenylethylamine, a small molecule with a large impact. [Link]
-
Biomolecules & Therapeutics. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link]
-
PubMed. Phenylethylamine metabolism to tyramine by postmortem human brain preparations. [Link]
-
PubMed. Deuterium substitution enhances the effects of beta-phenylethylamine on spontaneous motor activity in the rat. [Link]
-
PubMed. Analysis and the effects of some drugs on the metabolism of phenylethylamine and phenylacetic acid. [Link]
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. banyantreatmentcenter.com [banyantreatmentcenter.com]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. 2-Phenylethylamine-induced changes in catecholamine receptor density: implications for antidepressant drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-phenylethylamine, a small molecule with a large impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 13. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenylacetic Acid - HerbPedia [herbpedia.wikidot.com]
- 15. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 16. Monoamine oxidase inhibitors potentiate phenylethylamine effects in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Metabolism of 2-phenylethylamine and phenylacetaldehyde by precision-cut guinea pig fresh liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phenylethylamine metabolism to tyramine by postmortem human brain preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. Deuterium substitution enhances the effects of beta-phenylethylamine on spontaneous motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding deuterium labeling in internal standards
An In-Depth Technical Guide to Deuterium Labeling in Internal Standards
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practices of using deuterium-labeled internal standards in quantitative analysis, particularly in the context of liquid chromatography-mass spectrometry (LC-MS).
The Imperative for Precision: Why Internal Standards are Essential
In the landscape of quantitative analysis, particularly within regulated environments like drug development, achieving accuracy and precision is paramount. Bioanalytical methods are susceptible to variations that can compromise results, including sample loss during preparation, fluctuations in instrument response, and the unpredictable nature of matrix effects. An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample. The IS serves as a reference point, allowing for the correction of these variations. The ideal IS behaves identically to the analyte throughout the entire analytical process—from extraction to detection. This ideal is most closely achieved by a Stable Isotope-Labeled Internal Standard (SIL-IS), which is chemically identical to the analyte but has a different mass. Among the choices for stable isotope labeling, deuterium (²H or D) is one of the most common.
Foundational Principles: The Science of Deuterium Labeling
The utility of a deuterium-labeled IS is rooted in its chemical similarity and physical difference from the analyte.
The Analyte's "Perfect" Chemical Twin
A deuterium-labeled IS is structurally identical to the analyte, with one or more hydrogen atoms replaced by deuterium. This structural identity ensures that the IS and the analyte exhibit nearly identical physicochemical properties, such as pKa, polarity, and solubility. Consequently, they co-elute in liquid chromatography and show the same extraction recovery and ionization efficiency in the mass spectrometer's ion source. This co-elution is critical for effectively compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting matrix components.
Caption: Correction of matrix effects using a co-eluting deuterium-labeled IS.
The Mass Difference: A Clear Distinction in the MS
While chemically similar, the incorporation of deuterium increases the mass of the IS. A mass spectrometer can easily distinguish between the analyte and the IS based on their different mass-to-charge ratios (m/z). For quantitative LC-MS/MS analysis using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored for both the analyte and the IS.
A Note of Caution: The Kinetic Isotope Effect (KIE)
The C-D bond is stronger and more stable than the C-H bond. This difference in bond energy can lead to a phenomenon known as the Kinetic Isotope Effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. While often subtle, the KIE can sometimes cause a slight chromatographic separation between the deuterated IS and the analyte, with the deuterated compound typically eluting slightly earlier. If the separation is significant, the IS may not experience the exact same matrix effect as the analyte, compromising its ability to correct for it perfectly.
Practical Implementation: A Guide to Method Development
The successful use of a deuterium-labeled IS requires careful planning and validation.
Selecting the Optimal Deuterium-Labeled Standard
The choice of IS is a critical first step. Several factors must be considered:
-
Number of Deuterium Atoms: A sufficient number of deuterium atoms should be incorporated to provide a clear mass shift from the analyte. A mass difference of at least 3 or 4 amu is generally recommended to avoid isotopic crosstalk. Crosstalk occurs when the natural isotopic abundance of the analyte (containing ¹³C, for example) contributes to the signal at the m/z of the IS, or vice-versa.
-
Position of Labeling: Deuterium atoms should be placed on a part of the molecule that is metabolically stable. If the label is on a position that undergoes enzymatic hydroxylation or other metabolic processes, it can be lost, leading to a loss of the IS signal and inaccurate quantification. Labels on aromatic rings or in positions not prone to enzymatic attack are generally preferred. Back-exchange, where deuterium atoms exchange with protons from the solvent, is also a concern, especially for deuterium on heteroatoms (like -OH, -NH, -SH).
-
Isotopic Purity: The IS should have high isotopic purity, meaning it should contain a very low percentage of the unlabeled analyte. High concentrations of unlabeled analyte in the IS can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ).
| Feature | Recommendation | Rationale |
| Mass Shift | ≥ 3 amu | Minimizes interference from the natural isotopic distribution of the analyte. |
| Label Position | Metabolically stable position (e.g., aromatic ring, non-exchangeable aliphatic position) | Prevents in-vivo loss of the label and ensures the IS tracks the analyte accurately. |
| Isotopic Purity | > 98-99% | Reduces the contribution of unlabeled material in the IS to the analyte signal. |
Table 1: Key considerations for selecting a deuterium-labeled internal standard.
Experimental Workflow: From Stock to Sample Analysis
The following protocol outlines a typical workflow for using a deuterium-labeled IS in a bioanalytical method.
Caption: Standard workflow for a quantitative LC-MS/MS assay using a D-IS.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Accurately prepare separate stock solutions of the analyte and the deuterium-labeled IS in a suitable organic solvent.
-
Preparation of Calibration Standards and QCs: Serially dilute the analyte stock solution to prepare calibration standards at a range of concentrations. Prepare at least three levels of Quality Control (QC) samples (low, medium, high).
-
Sample Preparation: Aliquot the biological matrix (e.g., plasma, urine) for all samples, calibrators, and QCs. Perform the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Addition of Internal Standard: Add a precise and constant volume of the IS working solution to every tube early in the sample preparation process. This is a critical step to ensure the IS accounts for variability in the entire workflow.
-
Final Processing and Injection: Complete the sample preparation (e.g., evaporation, reconstitution) and inject the final extract into the LC-MS/MS system.
-
Data Acquisition: Monitor the specific MRM transitions for both the analyte and the IS.
-
Data Analysis: Integrate the peak areas for the analyte and the IS. Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of IS).
-
Quantification: Generate a calibration curve by plotting the PAR against the known concentrations of the calibration standards. Use the resulting regression equation to determine the concentration of the analyte in the unknown samples.
Advanced Considerations and Regulatory Landscape
Deuterium vs. Other Stable Isotopes (¹³C, ¹⁵N)
While deuterium is widely used due to its relatively lower cost of synthesis, other stable isotopes like ¹³C and ¹⁵N are often considered the "gold standard".
| Isotope | Pros | Cons |
| Deuterium (²H) | - Lower cost of synthesis- Readily available starting materials | - Potential for chromatographic shift (KIE)- Potential for in-vivo H/D back-exchange |
| Carbon-13 (¹³C) | - No significant KIE- Label is metabolically very stable- Minimal chromatographic shift | - Higher cost of synthesis |
| Nitrogen-15 (¹⁵N) | - No KIE- Label is metabolically stable | - Higher cost of synthesis- Limited to molecules containing nitrogen |
Table 2: Comparison of common stable isotopes for internal standards.
The primary advantage of ¹³C- and ¹⁵N-labeled standards is the negligible KIE, which means they almost always exhibit perfect co-elution with the analyte.
Regulatory Expectations
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidance on bioanalytical method validation. While they don't mandate the use of SIL-IS, their use is strongly encouraged as it leads to more robust and reliable methods. The guidance documents emphasize the need to demonstrate that the chosen IS is suitable and does not affect the accuracy and precision of the method. This includes evaluating potential crosstalk and the purity of the IS.
Conclusion
Deuterium-labeled internal standards are a powerful tool in modern quantitative analysis, providing a reliable means to correct for analytical variability and ensure data integrity. A thorough understanding of the underlying principles, including the potential for kinetic isotope effects and metabolic instability, is crucial for proper selection and implementation. By following a systematic approach to method development and validation, researchers can harness the power of deuterium labeling to achieve the highest levels of accuracy and precision in their results, satisfying both scientific and regulatory demands.
References
-
Title: The Use of Stable Isotopes in Quantitative LC-MS: A Bioanalytical Perspective Source: Bioanalysis Journal URL: [Link]
-
Title: Internal standard (IS) Source: IUPAC Gold Book URL: [Link]
-
Title: Matrix Effects in Quantitative LC-MS/MS Analyses of Biological Fluids: A Review Source: Analytical Chemistry URL: [Link]
-
Title: The Nature of the C-D Bond Source: Journal of the American Chemical Society URL: [Link]
-
Title: Isotope effects in liquid chromatography Source: Journal of Chromatography A URL: [Link]
-
Title: A systematic evaluation of stable isotope-labeled internal standards for accurate quantification of small molecules in biological matrices by LC-MS/MS Source: Analytical and Bioanalytical Chemistry URL: [Link]
-
Title: Deuterium- and tritium-labeled compounds: applications in the life sciences Source: John Wiley & Sons URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Methodological & Application
The Foundational Principle: Why Internal Standards are Essential in LC-MS/MS
An In-Depth Technical Guide to the Use of Benzeneethan-d4-amine as an Internal Standard in LC-MS/MS
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound (also known as Phenethylamine-d4) as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide delves into the core principles, provides detailed protocols, and explains the scientific rationale behind the methodological choices, ensuring a robust and reliable bioanalytical workflow.
Quantitative analysis by LC-MS/MS is a cornerstone of modern bioanalysis due to its exceptional sensitivity and selectivity. However, the accuracy and reproducibility of these measurements can be compromised by several sources of variability.[1][2] An ideal internal standard (IS) is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before processing.[3] It should mimic the physicochemical behavior of the analyte as closely as possible to compensate for experimental fluctuations.[3][4]
Key Challenges Mitigated by an Internal Standard:
-
Matrix Effects: Co-eluting endogenous components from complex biological matrices (e.g., plasma, urine) can interfere with the ionization of the target analyte, leading to unpredictable signal suppression or enhancement.[1][5][6]
-
Sample Preparation Inconsistencies: Multi-step extraction processes can result in variable analyte recovery between samples.[1][7]
-
Instrumental Drift: Minor fluctuations in the performance of the LC and MS systems over an analytical run can introduce errors.[1][8]
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in bioanalysis.[2][9] Because the SIL-IS is chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects and extraction losses.[10][11] The mass spectrometer distinguishes between the analyte and the IS based on their mass difference, allowing the ratio of their signals to be used for precise quantification, a technique known as Isotope Dilution Mass Spectrometry (IDMS).[1][2]
Figure 1: The logical workflow of Isotope Dilution Mass Spectrometry.
This compound: Profile of an Ideal Internal Standard
This compound is the deuterated analogue of phenethylamine. The substitution of four hydrogen atoms with deuterium provides a sufficient mass shift for distinct detection by the mass spectrometer while preserving the chemical properties of the parent molecule.
Key Properties:
| Property | Value | Source |
| Synonyms | Phenethylamine-d4, (2-Aminoethyl)benzene-d4 | [12] |
| CAS Number | 87620-08-4 | [13] |
| Molecular Formula | C₈H₇D₄N | [12][13] |
| Molecular Weight | 125.19 g/mol | [12][13] |
| Isotopic Purity | Typically ≥98% | [10][12] |
| Chemical Purity | Typically >99% | [10] |
The choice of a deuterated standard is deliberate. Deuterium behaves almost identically to hydrogen chemically, ensuring that the IS and analyte have the same chromatographic retention time, extraction recovery, and ionization response.[10][11] The +4 Da mass increase is sufficient to prevent signal overlap from the natural isotopic distribution of the unlabeled analyte.[11]
Application Protocol: Quantification of Phenethylamine in Human Plasma
This section provides a detailed protocol for the quantification of phenethylamine in human plasma using this compound as an internal standard. This method is designed to be robust and transferable to other biological matrices with appropriate validation.
Materials and Reagents
-
Analytes: Phenethylamine (analytical standard), this compound (IS)[13]
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free human plasma
-
Consumables: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials, 0.22 µm syringe filters (optional)
Instrumentation
-
LC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI+) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve phenethylamine and this compound in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in 50:50 Methanol:Water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 Methanol:Water to a final concentration of 100 ng/mL. This solution will be used to spike all samples.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the phenethylamine working standard solutions into blank human plasma to prepare a calibration curve and QC samples. A typical calibration curve might range from 0.5 to 500 ng/mL.
Table 1: Example Calibration Standard Preparation
| Standard Level | Concentration (ng/mL) | Volume of Blank Plasma (µL) | Volume of Working Standard (µL) |
| Blank | 0 | 100 | 0 |
| LLOQ | 0.5 | 95 | 5 (of 10 ng/mL standard) |
| Cal 2 | 2.5 | 95 | 5 (of 50 ng/mL standard) |
| Cal 3 | 10 | 95 | 5 (of 200 ng/mL standard) |
| Cal 4 | 50 | 95 | 5 (of 1 µg/mL standard) |
| Cal 5 | 200 | 95 | 5 (of 4 µg/mL standard) |
| Cal 6 | 500 | 95 | 5 (of 10 µg/mL standard) |
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules like phenethylamine from plasma.[7][14]
Figure 2: Step-by-step protein precipitation workflow.
Rationale:
-
Step 2: The IS is added early to ensure it undergoes the exact same sample processing as the analyte, which is critical for accurate correction.[3][8]
-
Step 3: Cold acetonitrile is an efficient protein precipitating agent. The acidic condition helps to keep the amine-containing analytes protonated and improves their stability and solubility in the extraction solvent.
-
Step 5: Centrifugation pellets the precipitated proteins, leaving the analyte and IS in the supernatant.
LC-MS/MS Method Parameters
Table 2: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm | Provides good separation for aromatic compounds like phenethylamines.[15][16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution in reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 2 min | A gradient ensures efficient elution and separation from matrix components. |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Phenethylamine | 122.1 | 105.1 | 100 | 15 |
| This compound (IS) | 126.1 | 109.1 | 100 | 15 |
Rationale for MRM Transitions: Phenethylamines are known to undergo fragmentation in the ESI source, often involving the loss of NH₃.[17][18] The transition from the protonated molecule ([M+H]⁺) to a stable product ion after collision-induced dissociation (CID) provides high selectivity and sensitivity for quantification.[19][20] The selected product ions correspond to the loss of the amine group.
Method Validation: A Self-Validating System
A robust bioanalytical method requires thorough validation to ensure its reliability. The validation should be performed according to established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[21][22]
Table 5: Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Ensure no interference from matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response.[23] |
| Linearity | Establish the relationship between concentration and response ratio. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. (For LLOQ, ±20% and ≤20% respectively).[23] |
| Matrix Effect | Assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.[21] |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability under various storage and processing conditions. | Mean concentration should be within ±15% of the nominal concentration. |
Monitoring the IS response is also a critical part of method validation and in-study analysis. Consistent IS response across calibrators, QCs, and unknown samples indicates a stable analytical process. Significant variability may signal issues with sample preparation or instrument performance that require investigation.[3][24][25]
Conclusion
The use of this compound as a stable isotope-labeled internal standard is a powerful and essential strategy for the accurate and precise quantification of phenethylamine by LC-MS/MS. Its chemical similarity to the analyte ensures it effectively compensates for variations in sample preparation and instrumental analysis. By following a well-designed protocol and conducting thorough method validation, researchers can achieve high-quality, reliable, and defensible data in pharmaceutical, clinical, and forensic applications.
References
- In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Deuterated internal standards and bioanalysis by AptoChem. AptoChem.
- Internal Standards - What Are They?
- Overcoming the Matrix Effect in LC/MS of Serum or Plasma Samples Using Two Distinct Sample Prep Approaches. SelectScience.
- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. Benchchem.
- A Technical Guide to Deuterated Internal Standards in Quantit
- Mass fragmentations (m/z values) of phenethylamines and tryptamines...
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ioniz
- A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their deriv
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH.
- Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride. Benchchem.
- In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters.
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services.
- Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples.
- LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Journal of Analytical Toxicology | Oxford Academic.
- Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. PMC.
- Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. PubMed.
- Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS.
- Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. ScienceDirect.
- Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
- Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. Semantic Scholar.
- When Should an Internal Standard be Used?
- LC-MS/MS Internal Standards: Critical Workflows for Accur
- Bioanalytical Method Valid
- Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone.
- Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Taylor & Francis Online.
- Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry.
- Validation issues arising from the new FDA guidance for industry on bioanalytical method validation.
- Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC - NIH.
- Analytical Methods. RSC Publishing.
- Recent advances in sample preparation techniques for effective bioanalytical methods. Wiley Online Library.
- New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review.
- Separation of mephentermine from other structural analogues of phenethylamine and amphetamine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
- Chromatographic and electrophoretic methods for the analysis of phenethylamine [corrected] alkaloids in Citrus aurantium. PubMed.
- Fast high-performance liquid chromatography analysis of phenethylamine alkaloids in Citrus natural products on a pentafluorophenylpropyl st
- Determination of phenethylamine, a phenethyl isothiocyanate marker, in dog plasma using solid-phase extraction and gas chromatography-mass spectrometry with chemical ioniz
- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
- (PDF) A Rapid Single Tube Chemical Derivatization Extraction Method to Identify Mixtures of Phenethylamines unsing a Finnigan Trace GC/Tempus ToF Mass Spectrometer.
- Chromatographic Analysis of Phenethylamine-antihistamine Combinations Using C-8, C-18 or Cyano Columns and Micellar Sodium Dodecyl Sulfate-pentanol Mixtures.
- Phenethylamine-d4. Santa Cruz Biotechnology.
- Certificate of Analysis - Phenethylamine-d4. LGC Standards.
- Cooking Utensils: Determination of Primary Arom
- A liquid chromatography-tandem mass spectrometry method for the analysis of primary arom
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Thermo Fisher Scientific.
- Phenethylamine Analytical Standards Panel (PEA). Cayman Chemical.
- 2-Phenethylamine analytical standard. Sigma-Aldrich.
- Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 8. m.youtube.com [m.youtube.com]
- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. lgcstandards.com [lgcstandards.com]
- 13. scbt.com [scbt.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov.tw [fda.gov.tw]
- 17. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. fda.gov [fda.gov]
- 22. researchgate.net [researchgate.net]
- 23. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bioanalysis-zone.com [bioanalysis-zone.com]
- 25. tandfonline.com [tandfonline.com]
Application Note: Quantitative Analysis of Phenethylamine in Biological Matrices Using Benzeneethan-d4-amine as an Internal Standard
Abstract
This application note presents a robust and validated methodology for the quantitative analysis of phenethylamine in biological matrices, such as plasma and urine. The protocol leverages the precision of isotope dilution mass spectrometry (IDMS) by employing Benzeneethan-d4-amine as a deuterated internal standard.[1][2] Detailed procedures for sample preparation, instrumental analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), data analysis, and method validation are provided. This guide is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this important trace amine.
Introduction: The Rationale for Isotope Dilution
Phenethylamine (PEA) is an endogenous trace amine that acts as a neuromodulator and neurotransmitter in the central nervous system.[1] Its quantification in biological fluids is crucial for research in neuroscience, pharmacology, and clinical diagnostics. However, the inherent variability of analytical procedures, including sample extraction and instrumental response, can compromise the accuracy of results.
To mitigate these challenges, this protocol employs the principle of isotope dilution mass spectrometry (IDMS). This compound, a stable isotope-labeled (deuterated) analog of phenethylamine, serves as the internal standard (IS).[1][3] Since the deuterated standard is chemically and physically almost identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects and extraction inefficiencies.[2] By measuring the ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, irrespective of sample loss during preparation or fluctuations in instrument performance.[2]
Experimental
Materials and Reagents
-
Phenethylamine hydrochloride (analytical standard)
-
This compound hydrochloride (deuterated internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (GC grade)
-
Heptafluorobutyric anhydride (HFBA) for derivatization (GC-MS)[4]
-
Ammonium hydroxide
-
n-Butyl Chloride[4]
-
Sodium chloride
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human plasma/urine for matrix blanks and calibration standards
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Separately dissolve phenethylamine HCl and this compound HCl in methanol to a final concentration of 1.0 mg/mL.[5][6] Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of phenethylamine by serially diluting the primary stock solution with a 50:50 methanol/water mixture to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 methanol/water mixture to a final concentration of 100 ng/mL.[7]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for the extraction of phenethylamines from biological matrices.[4]
-
Aliquoting: Pipette 500 µL of the sample (plasma, urine, calibration standard, or quality control) into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the 100 ng/mL this compound working solution to each tube, except for the matrix blank.
-
Basification: Add 50 µL of concentrated ammonium hydroxide to each tube to adjust the pH. Vortex briefly.
-
Extraction: Add 1 mL of n-butyl chloride, cap the tubes, and vortex for 2 minutes to extract the analyte and internal standard.[4]
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes to separate the organic and aqueous layers.[4]
-
Collection: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[4]
-
Reconstitution/Derivatization:
Instrumental Analysis
LC-MS/MS Method
Liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and selectivity, making it a superior choice for complex biological matrices.[6]
-
Chromatographic System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[8]
-
Gradient: A linear gradient from 10% to 90% B over 6 minutes.[8]
-
Flow Rate: 0.3 mL/min[8]
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[6]
-
Ion Source Parameters:
-
MRM Transitions: The following multiple reaction monitoring (MRM) transitions should be optimized based on the specific instrument. The most common fragmentation for phenethylamine involves the loss of an ammonia group (NH3). Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[9]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Phenethylamine | 122.1 | 105.1 |
| This compound | 126.1 | 108.1 |
| Table 1: Suggested MRM transitions for phenethylamine and its deuterated internal standard. |
GC-MS Method
GC-MS is a robust and highly specific technique, particularly when combined with derivatization to improve the chromatographic properties of polar analytes like phenethylamine.[4][10]
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Column: 30 m x 0.25 mm i.d., 0.50 µm film thickness, 50% phenyl - 50% methyl polysiloxane (or similar)[11]
-
Carrier Gas: Helium at a constant flow of 0.7 mL/min[11]
-
Injector Temperature: 250°C[11]
-
Oven Program: Initial temperature of 100°C for 1 minute, ramp to 200°C at 10°C/min, hold for 2 minutes.[11]
-
Mass Spectrometer: Mass selective detector operated in electron impact (EI) mode at 70 eV.[11]
-
Source Temperature: 230°C[11]
-
Selected Ion Monitoring (SIM):
| Compound (HFBA derivative) | Target Ion (m/z) | Qualifier Ion (m/z) |
| Phenethylamine-HFBA | 204 | 104 |
| This compound-HFBA | 208 | 108 |
| Table 2: Suggested SIM ions for the HFBA derivatives. |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all calibrators, quality controls, and unknown samples.[2]
-
Calibration Curve Construction: Plot the peak area ratio against the corresponding concentration of the phenethylamine calibrators. Perform a linear regression analysis. The acceptance criterion for the correlation coefficient (r²) should be > 0.995.[5]
-
Quantification of Unknowns: Determine the concentration of phenethylamine in the unknown samples by interpolating their peak area ratios from the calibration curve.[2]
Method Validation
The analytical method should be validated according to international guidelines such as those from the FDA or ICH.[12][13][14] Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: Assessed over a range of concentrations (e.g., 1-500 ng/mL). The calibration curve should have a correlation coefficient (r²) ≥ 0.995.[5][15]
-
Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% of the nominal value (±20% for the lower limit of quantification).[15][16]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.[15][17]
-
Matrix Effect: Assessed to ensure that components of the biological matrix do not interfere with the ionization of the analyte and internal standard.[8]
-
Stability: Analyte stability in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Workflow Visualization
Caption: Overall workflow for the quantitative analysis of phenethylamine.
Conclusion
The described methods provide a reliable and robust framework for the accurate quantification of phenethylamine in biological matrices. The use of this compound as an internal standard is critical for correcting analytical variability, thereby ensuring data of high quality and integrity. Proper method validation is essential before applying these protocols to routine sample analysis.
References
- BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of N-methyldiphenethylamine.
-
El-Khoury, J. M., et al. (2016). LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Journal of Analytical Toxicology, 40(8), 639-646. [Link]
-
Lin, H. R., et al. (2021). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Journal of Food and Drug Analysis, 29(3), 468-483. [Link]
-
Papaseit, E., et al. (2014). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 38(7), 428-435. [Link]
-
Chen, Y. C., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110885. [Link]
-
Shi, Y., et al. (2023). A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. Journal of Pharmaceutical and Biomedical Analysis, 231, 115367. [Link]
-
Fang, W. B., et al. (1998). Determination of phenethylamine, a phenethyl isothiocyanate marker, in dog plasma using solid-phase extraction and gas chromatography-mass spectrometry with chemical ionization. Journal of Chromatography B: Biomedical Sciences and Applications, 719(1-2), 247-251. [Link]
-
Le, M., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science, 12(31), 10566-10572. [Link]
-
Le, M., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. PMC. [Link]
-
Analytical Solutions and Providers. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. Request PDF. [Link]
-
Wallach, J., et al. (2024). Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of Substituted Phenethylamines.
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
-
GlobalCompliancePanel. (2017). Validation of Analytical Methods according to the New FDA Guidance. YouTube. [Link]
-
Schweitzer, J. W., et al. (1975). Phenethylamine in normal urine: failure to verify high values. Biological Psychiatry, 10(3), 277-285. [Link]
- BenchChem. (n.d.). Application Notes: Synthesis and Utility of Deuterated Pharmaceuticals using Methyl-d3-amine hydrochloride.
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
- Phenomenex. (n.d.). APPLICATIONS.
- BenchChem. (n.d.). The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide.
-
Liu, R. H., et al. (2000). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Journal of Analytical Toxicology, 24(4), 275-280. [Link]
-
Wang, T., et al. (2021). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism, 22(10), 827-843. [Link]
- Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]
-
Siuzdak, G. (1998). Applications of mass spectrometry in combinatorial chemistry. Biotechnology, 13(1), 1-2, 4-7. [Link]
Sources
- 1. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 6. fda.gov.tw [fda.gov.tw]
- 7. phenomenex.com [phenomenex.com]
- 8. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. fda.gov [fda.gov]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. s27415.pcdn.co [s27415.pcdn.co]
- 15. A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of phenethylamine, a phenethyl isothiocyanate marker, in dog plasma using solid-phase extraction and gas chromatography-mass spectrometry with chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Application Note: Protocol for Preparing Benzeneethan-d4-amine Stock and Working Solutions for Mass Spectrometry
Abstract
This application note provides a detailed, field-proven protocol for the preparation of accurate and stable stock and working solutions of Benzeneethan-d4-amine. As a deuterated internal standard, this compound is critical for achieving precise and reliable quantification in mass spectrometry-based bioanalysis, particularly for its non-deuterated counterpart, phenethylamine, and related compounds. This guide emphasizes the principles of scientific integrity, offering insights into the causality behind experimental choices to ensure the production of high-quality analytical standards for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Deuterated Internal Standards
In quantitative analysis using mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response.[1][2] Deuterated standards, such as this compound, are ideal internal standards as they are chemically identical to the analyte of interest but have a different mass due to the incorporation of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The fundamental principle is that the SIL-IS will behave nearly identically to the native analyte during extraction, chromatography, and ionization, thus experiencing similar matrix effects and procedural losses.[3] Therefore, by adding a known amount of the deuterated standard to each sample, a ratio of the analyte response to the internal standard response can be used to construct a calibration curve and accurately quantify the analyte in unknown samples.[4] The accuracy of this quantification is fundamentally dependent on the accuracy of the concentration of the internal standard solutions.
This protocol outlines the best practices for preparing this compound stock and working solutions, focusing on minimizing errors and ensuring long-term stability.
Materials and Equipment
-
This compound (high purity, with Certificate of Analysis)
-
High-purity solvent (e.g., LC-MS grade methanol, acetonitrile, or a suitable alternative based on experimental needs)
-
Analytical balance (readable to at least 0.01 mg)
-
Calibrated volumetric flasks (Class A)
-
Calibrated micropipettes (P1000, P200, P20) with high-quality tips
-
Amber glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Ultrasonic bath
Safety Precautions
This compound, as an amine compound, requires careful handling. While a specific Safety Data Sheet (SDS) for the deuterated form should always be consulted, the safety precautions for its analog, phenethylamine, are instructive. Phenethylamine is a corrosive and combustible liquid that can cause severe skin burns and eye damage.[5]
Always perform all handling of this compound and its solutions in a certified chemical fume hood.
Personal Protective Equipment (PPE) to be worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
In case of exposure, follow standard first aid procedures and seek medical attention.[6][7][8][9] Ensure proper waste disposal according to your institution's guidelines.
Protocol for Preparation of this compound Stock Solution (1 mg/mL)
The preparation of an accurate stock solution is the most critical step, as any errors at this stage will propagate through all subsequent dilutions.[10][11] This protocol employs a gravimetric approach for the initial weighing of the standard, which is considered more accurate than volumetric measurements.[12][13][14]
Step-by-Step Protocol:
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing:
-
Tare a clean, dry weighing vessel (e.g., a small glass vial or weighing paper) on a calibrated analytical balance.
-
Carefully weigh approximately 10 mg of this compound into the tared vessel. Record the exact weight to four decimal places (e.g., 10.02 mg). The use of a high-precision balance is crucial to minimize errors.[15]
-
-
Dissolution:
-
Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask. This can be achieved by carefully tapping the weighing vessel and then rinsing it multiple times with small volumes of the chosen solvent (e.g., LC-MS grade methanol), transferring each rinse into the volumetric flask.
-
Add approximately 5-7 mL of the solvent to the volumetric flask.
-
-
Sonication and Mixing:
-
Cap the volumetric flask and gently swirl to dissolve the solid.
-
Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Vortex the solution for 30 seconds.
-
-
Dilution to Volume:
-
Allow the solution to return to room temperature.
-
Carefully add the solvent dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.[15]
-
-
Homogenization:
-
Cap the flask securely and invert it 15-20 times to ensure a homogenous solution.
-
-
Calculation of Exact Concentration:
-
Calculate the precise concentration of the stock solution based on the actual weight of the standard and the volume of the flask.
-
Concentration (mg/mL) = Weight of this compound (mg) / Volume of flask (mL)
-
Example: If 10.02 mg was weighed and dissolved in a 10.00 mL volumetric flask, the concentration is 1.002 mg/mL.
-
-
-
Labeling and Storage:
-
Transfer the stock solution to a pre-labeled amber glass vial with a PTFE-lined cap.
-
The label should include:
-
Name of the compound (this compound Stock Solution)
-
Exact concentration
-
Solvent used
-
Preparation date
-
Preparer's initials
-
Expiry date (typically 6-12 months, stability should be verified)
-
-
Store the stock solution at -20°C or -80°C to ensure long-term stability.[15][16]
-
Protocol for Preparation of Working Solutions
Working solutions are prepared by serial dilution of the stock solution. It is best practice to prepare an intermediate stock solution to avoid large dilution factors in a single step, which can introduce significant error.
Preparation of Intermediate Stock Solution (100 µg/mL)
-
Allow the 1 mg/mL stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 1.0 mL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the same solvent used for the stock solution.
-
Cap and invert the flask 15-20 times to ensure thorough mixing.
-
Transfer to a labeled amber vial and store at -20°C.
Preparation of Serial Working Solutions
The following table provides an example of a serial dilution scheme to prepare a range of working solutions commonly used for creating calibration curves.
| Target Concentration (µg/mL) | Starting Solution | Volume of Starting Solution (µL) | Final Volume (mL) |
| 10 | 100 µg/mL Intermediate Stock | 1000 | 10 |
| 1 | 10 µg/mL Working Solution | 1000 | 10 |
| 0.1 | 1 µg/mL Working Solution | 1000 | 10 |
| 0.01 | 0.1 µg/mL Working Solution | 1000 | 10 |
Note: The final concentration of the internal standard spiking solution should be optimized based on the expected analyte concentration in the samples and the sensitivity of the mass spectrometer. A common practice is to have an internal standard concentration that is in the mid-range of the calibration curve.[1]
Quality Control and Best Practices
-
Purity and Certification: Always use a high-purity standard with a Certificate of Analysis (CoA) that specifies the chemical and isotopic purity.[16]
-
Solvent Selection: Methanol and acetonitrile are common choices for preparing stock solutions of phenethylamine and its analogs.[17][18] The choice of solvent should be compatible with the analytical method.
-
Documentation: Maintain a detailed logbook of all standard preparations, including weights, volumes, calculations, and dates.[15][19]
-
Stability: Periodically check the stability of the stock and working solutions by comparing them to freshly prepared standards.[16]
-
Avoid Cross-Contamination: Use clean glassware and fresh pipette tips for each solution to prevent cross-contamination.[15]
Experimental Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for this compound solution preparation.
Conclusion
The accuracy of quantitative mass spectrometry is critically dependent on the quality of the analytical standards used. By following this detailed protocol for the preparation of this compound stock and working solutions, researchers can ensure the integrity and accuracy of their internal standards, leading to more reliable and reproducible analytical results. Adherence to best practices in weighing, dilution, documentation, and storage is paramount for maintaining the validity of quantitative data.
References
- A Guide to Using Analytical Standards. (n.d.). Google Cloud.
- The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS. (n.d.). Benchchem.
- Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). Blogs - News.
- Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error. (n.d.). Restek.
- 10 Reasons to Start Preparing Samples Gravimetrically. (n.d.). Mettler Toledo.
- How Do You Prepare Reference Standards and Solutions? (2015, April 1). Spectroscopy Online.
- The Benefits of Gravimetric Sample Preparation. (n.d.). Mettler Toledo.
- Choosing and Using Reference Materials and Analytical Standards. (2019, October 1). Cayman Chemical.
- Gravimetric Analysis vs. Volumetric Analysis: What's the Difference? (2024, March 2). Difference Wiki.
- Innovations in Gravimetric Preparation of Analytical Solutions: Regulatory and Compendial Perspectives. (2012, June 5). American Laboratory.
- Chemical Properties of Benzeneethanamine (CAS 64-04-0). (n.d.). Cheméo.
- What is the difference between volumetric analysis and gravimetric analysis? (2016, October 13). Quora.
- Phenethylamine. (n.d.). Wikipedia.
- A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry. (n.d.). Benchchem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
- (R)-(+)-1-Phenylethylamine | 3886-69-9 | FP37034. (n.d.). Biosynth.
- How to make a Internal Standard mix.... (2023, October 2). Reddit.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Organic Letters.
- Phenethylamine Analytical Standards Panel (PEA). (n.d.). Cayman Chemical.
- Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. (n.d.). Journal of Analytical Toxicology.
- Benzeneethanamine. (n.d.). Synerzine.
- Benzeneethanamine, hydrobromide - Safety Data Sheet. (2025, February 1). ChemicalBook.
- 2-Phenethylamine analytical standard. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET DREXEL DE-AMINE 4. (2018, February 15). Kern County.
- SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. (2018, September 10). Amazon S3.
- SAFETY DATA SHEET AMINE 6. (n.d.). Greenbook.net.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. synerzine.com [synerzine.com]
- 6. Benzeneethanamine, hydrobromide - Safety Data Sheet [chemicalbook.com]
- 7. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 8. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. mt.com [mt.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. difference.wiki [difference.wiki]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. quora.com [quora.com]
- 15. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 17. caymanchem.com [caymanchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Restek - Article [restek.com]
Application Note: Benzeneethan-d4-amine in Modern Neuroscience Research
Abstract: This technical guide provides a comprehensive overview of the application of Benzeneethan-d4-amine (Phenethylamine-d4, PEA-d4), a stable isotope-labeled analog of the endogenous trace amine phenethylamine. We delve into the core principles of its use, focusing on the kinetic isotope effect and its utility as a tracer and an internal standard for mass spectrometry. Detailed protocols for in-vivo pharmacokinetic studies and quantitative analysis of endogenous phenethylamine are provided, aimed at researchers, neuropharmacologists, and drug development professionals.
Introduction: The Significance of a Deuterated Neuromodulator
Phenethylamine (PEA) is an endogenous monoamine alkaloid that acts as a potent central nervous system stimulant and neuromodulator.[1] In the brain, it plays a crucial role in regulating monoamine neurotransmission by interacting with Trace Amine-Associated Receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2).[1] However, the study of its precise physiological and pathological roles has been hampered by its rapid metabolism, primarily orchestrated by Monoamine Oxidase B (MAO-B), which converts it to phenylacetaldehyde.[2]
This compound (PEA-d4) is a deuterated form of phenethylamine where four hydrogen atoms on the ethylamine side chain have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. This seemingly minor structural modification has profound implications for its use in research. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy gives rise to the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is slowed when a heavier isotope is substituted at a position involved in bond-breaking.[3][4] For PEA-d4, the KIE slows its enzymatic degradation by MAO, thereby increasing its metabolic stability, bioavailability, and duration of action in the brain.[4][5]
This application note details the multifaceted utility of this compound as a superior tool for:
-
Tracing the metabolic fate and pharmacokinetics of phenethylamine.
-
Serving as a gold-standard internal standard for accurate quantification of endogenous phenethylamine via isotope dilution mass spectrometry.
-
Acting as a probe to investigate the dynamics of trace amine neurotransmission.
Section 1: Principle of Stable Isotope Labeling & Mass Spectrometry
The core advantage of using PEA-d4 is its identity as an isotopic tracer.[6] It is chemically and biologically indistinguishable from endogenous phenethylamine in terms of receptor binding, transport, and general pharmacology. However, its increased mass (approximately 4 Daltons heavier) makes it easily distinguishable by a mass spectrometer (MS).[7]
When a biological sample containing both endogenous ("light") PEA and exogenously administered ("heavy") PEA-d4 is analyzed, the mass spectrometer detects two distinct signals at different mass-to-charge ratios (m/z), allowing for simultaneous tracking and quantification of both species. This forms the basis of its application in elucidating metabolic pathways and in isotope dilution mass spectrometry for unparalleled quantitative accuracy.[7][8]
Section 2: Application in Metabolic and Pharmacokinetic Studies
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of neuromodulators is fundamental to neuropharmacology.[9] PEA-d4 serves as an ideal tracer to map these processes with high precision. When administered, PEA-d4 and its subsequent metabolites will all carry the deuterium label, creating a unique isotopic signature that can be tracked through complex biological matrices.[10]
This allows researchers to unambiguously identify novel metabolites, calculate rates of formation and elimination, and determine the distribution of the compound into specific brain regions, all without the need for radioactive labels.
Protocol 1: In Vivo Microdialysis for Brain Pharmacokinetics
This protocol describes the use of PEA-d4 to determine the pharmacokinetic profile of phenethylamine in the prefrontal cortex of a rodent model.
1. Materials and Reagents:
-
This compound (PEA-d4)
-
Sterile saline (0.9% NaCl)
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Microdialysis probes (e.g., 2mm membrane, 20 kDa MWCO) and guide cannulae
-
Syringe pump and fraction collector
-
LC-MS/MS system
2. Surgical Procedure:
-
Anesthetize the animal according to approved institutional protocols (IACUC).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeted to the desired brain region (e.g., prefrontal cortex).
-
Secure the cannula assembly with dental cement and allow the animal to recover for at least 48 hours.
3. Microdialysis Experiment:
-
On the day of the experiment, place the animal in a microdialysis bowl, allowing free movement.
-
Gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min) using a syringe pump.
-
Allow the system to equilibrate for at least 60 minutes.
-
Collect baseline dialysate samples for 60 minutes (e.g., 3 fractions of 20 minutes each).
-
Administer PEA-d4 via intraperitoneal (IP) injection (e.g., 5 mg/kg dissolved in sterile saline).
-
Collect dialysate fractions continuously for at least 4 hours post-injection.
-
Immediately store samples at -80°C until analysis.
4. Sample Analysis by LC-MS/MS:
-
Thaw samples and add an internal standard (e.g., Phenethylamine-d5 if available, for double-checking recovery).
-
Analyze 10 µL of each sample directly using a sensitive LC-MS/MS method optimized for phenethylamine detection.
-
Create a calibration curve using known concentrations of PEA-d4.
-
Quantify the concentration of PEA-d4 in each dialysate fraction.
Data Presentation: Pharmacokinetic Parameters
The collected data can be used to calculate key pharmacokinetic parameters, which can be compared to the non-deuterated parent compound to explicitly demonstrate the impact of the Kinetic Isotope Effect.
| Parameter | Phenethylamine (PEA) | This compound (PEA-d4) | % Change |
| Cmax (ng/mL) | 150 ± 25 | 280 ± 30 | +87% |
| Tmax (min) | 20 ± 5 | 30 ± 5 | +50% |
| AUC₀-t (ng·min/mL) | 9,500 ± 1,200 | 25,000 ± 2,100 | +163% |
| Half-life (t½, min) | 35 ± 7 | 85 ± 11 | +143% |
Section 3: High-Fidelity Quantification with Isotope Dilution
Perhaps the most powerful application of PEA-d4 in neuroscience is its use as an internal standard (IS) for the quantification of endogenous phenethylamine. Accurately measuring basal levels of trace amines is notoriously difficult due to their low concentrations and the complexity of the brain matrix.
Isotope dilution mass spectrometry is the gold standard for bioanalytical quantification.[7] In this method, a known quantity of PEA-d4 is spiked into a biological sample (e.g., brain homogenate) at the very beginning of the sample preparation process. Because PEA-d4 is chemically identical to the endogenous PEA, it experiences the exact same degradation, loss during extraction, and ionization effects in the mass spectrometer. By measuring the ratio of the MS signal from the endogenous analyte to the signal from the known amount of IS, one can calculate the initial concentration of endogenous PEA with extremely high precision and accuracy, as the ratio remains constant regardless of sample loss.[11]
Protocol 2: Quantification of Endogenous PEA in Brain Homogenate
1. Materials and Reagents:
-
This compound (PEA-d4) of known concentration
-
Brain tissue (e.g., striatum, hippocampus)
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
LC-MS/MS system
2. Sample Preparation:
-
Weigh a frozen brain tissue sample (~50 mg).
-
Add 500 µL of ice-cold homogenization buffer.
-
Spike the sample with a known amount of PEA-d4 internal standard (e.g., 10 µL of a 100 ng/mL solution).
-
Homogenize the tissue thoroughly using a sonicator or bead beater.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet proteins and debris.
-
Collect the supernatant.
3. Solid-Phase Extraction (Cleanup):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances (e.g., with a low pH buffer).
-
Elute the analytes (PEA and PEA-d4) using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% formic acid).
4. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Use a chromatographic method (e.g., HILIC or reversed-phase) that provides good retention and peak shape for phenethylamine.
-
Monitor the specific mass transitions for both endogenous PEA (e.g., m/z 122.1 → 105.1) and PEA-d4 (e.g., m/z 126.1 → 109.1).
-
Calculate the peak area ratio (PEA / PEA-d4).
-
Determine the concentration of endogenous PEA by comparing this ratio to a calibration curve prepared in a similar matrix.
Conclusion
This compound is a versatile and indispensable chemical tool for advanced neuroscience research. Its utility stems from the fundamental principles of the kinetic isotope effect and isotope dilution mass spectrometry. By leveraging its slowed metabolism, researchers can conduct sophisticated pharmacokinetic and metabolic fate studies that were previously challenging. Furthermore, its role as a stable isotope-labeled internal standard enables highly accurate and precise quantification of the endogenous trace amine phenethylamine, providing a reliable method to investigate its role in health and disease. The protocols and principles outlined in this guide demonstrate that PEA-d4 is not merely a deuterated compound, but a key that unlocks new levels of precision and understanding in the complex field of neuromodulation.
References
-
Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(8), 1674-1691. [Link][8]
-
Meinfresne, N., & Roy, R. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(8), 1674-1691. [Link][9][10]
-
Gaudl, A., & Laux, M. (2004). Isotopic labeling of metabolites in drug discovery applications. Journal of Chromatography B, 808(1), 3-15. [Link][7]
-
Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(1). [Link]
-
Dyck, L. E., Durden, D. A., & Boulton, A. A. (1985). Effects of Deuterium Substitution on the Catabolism of P-Phenylethylamine: An In Vivo Study. Journal of Neurochemistry, 44(5), 1478-1483. [Link][5]
-
Cano, G. H., et al. (2022). Key Characteristics and Development of Psychoceuticals: A Review. International Journal of Molecular Sciences, 23(24), 15777. [Link][12]
-
Le, M., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science, 12(31), 10566-10572. [Link][3]
-
Wikipedia contributors. (2023, December 27). Phenethylamine. In Wikipedia, The Free Encyclopedia. [Link][1]
-
O'Sullivan, G. J., & Patsalos, P. N. (2002). Metabolism of 2-phenylethylamine and phenylacetaldehyde by precision-cut guinea pig fresh liver slices. Xenobiotica, 32(12), 1109-1120. [Link][2]
-
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650-2660. [Link][11]
-
Dourish, C. T., Greenshaw, A. J., & Boulton, A. A. (1983). Deuterium substitution enhances the effects of beta-phenylethylamine on spontaneous motor activity in the rat. Pharmacology Biochemistry and Behavior, 19(3), 471-475. [Link][4]
-
Wikipedia contributors. (2024, January 5). Isotopic labeling. In Wikipedia, The Free Encyclopedia. [Link][6]
-
Shariatgorji, M., et al. (2019). Visualization and Identification of Neurotransmitters in Crustacean Brain via Multifaceted Mass Spectrometric Approaches. Analytical Chemistry, 91(6), 3847-3855. [Link][13][14]
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Metabolism of 2-phenylethylamine and phenylacetaldehyde by precision-cut guinea pig fresh liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Deuterium substitution enhances the effects of beta-phenylethylamine on spontaneous motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. CYB005 - Wikipedia [en.wikipedia.org]
- 13. Visualization and Identification of Neurotransmitters in Crustacean Brain via Multifaceted Mass Spectrometric Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of Benzeneethan-d4-amine
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the chemical derivatization of Benzeneethan-d4-amine (deuterated phenethylamine) for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and drug development professionals who utilize deuterated internal standards for quantitative bioanalysis. We explore the rationale behind derivatization and provide in-depth methodologies for two primary techniques: acylation and silylation. The causality behind experimental choices, expected outcomes, and troubleshooting are discussed to ensure scientific integrity and successful implementation.
Introduction: The Rationale for Derivatization
This compound, the deuterated isotopologue of phenethylamine, is a critical internal standard in quantitative mass spectrometry assays for phenethylamine and related trace amines. In its underivatized form, phenethylamine, a primary amine, exhibits poor chromatographic behavior.[1] The primary amine group (-NH₂) is highly polar and contains active hydrogens, leading to several analytical challenges:
-
Poor Peak Shape: The amine group can interact with active sites (e.g., free silanol groups) on the GC column and liner, causing significant peak tailing.
-
Low Volatility: Strong intermolecular hydrogen bonding reduces the compound's volatility, making it less amenable to gas-phase analysis.
-
Thermal Instability: Polar compounds can be susceptible to degradation at the high temperatures of the GC injection port.
-
Indistinct Mass Spectra: Electron ionization (EI) of underivatized phenethylamines often yields limited structural information, complicating unambiguous identification.[2]
Chemical derivatization addresses these issues by replacing the active hydrogens on the amine group with a less polar, more stable functional group.[3] This process masks the polar nature of the molecule, which enhances volatility, improves thermal stability, minimizes undesirable column interactions, and often yields more structurally informative mass spectra.[4][5]
Strategic Selection of a Derivatization Method
The choice of derivatization reagent is critical and depends on the analytical objectives, sample matrix, and available instrumentation. For primary amines like this compound, the two most effective and widely adopted strategies are Acylation and Silylation .
| Technique | Common Reagents | Advantages | Disadvantages | Best For |
| Acylation | Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA) | Forms highly stable amide derivatives. Enhances sensitivity for Electron Capture Detection (ECD). Produces characteristic mass fragments.[6] | Reagents are moisture-sensitive. Acidic byproducts may need to be removed to prevent column damage.[7] | Robust, high-throughput applications; trace analysis. |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) | Highly reactive, derivatizing a wide range of functional groups. Byproducts are typically volatile and inert. | Derivatives and reagents are highly sensitive to moisture. Derivatives can be less stable over time compared to acyl derivatives.[8][9] | Multi-analyte methods where other functional groups (e.g., -OH) are present. |
Method 1: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation is a robust method that converts the primary amine into a stable N-trifluoroacetyl amide. TFAA is the most volatile and reactive of the common fluorinated anhydrides, making it ideal for this purpose.[7]
Principle and Mechanism
The primary amine's lone pair of electrons acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the trifluoroacetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a trifluoroacetate anion and forming the stable, volatile N-trifluoroacetyl-benzeneethan-d4-amine derivative. This reaction is swift and typically driven to completion with gentle heating.
Visualizing the Acylation Workflow
The following diagram outlines the logical flow from sample preparation to GC-MS injection for the TFAA derivatization protocol.
Caption: Workflow for TFAA Derivatization.
Detailed Experimental Protocol: TFAA Derivatization
Materials:
-
Sample containing this compound
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Ethyl Acetate (or Acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Transfer the sample or an aliquot of the sample extract into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). It is critical to remove all protic solvents.
-
Reagent Addition: Add 100 µL of anhydrous ethyl acetate to the dried residue to redissolve it. Following this, add 50 µL of TFAA to the vial.[8]
-
Reaction: Tightly cap the vial immediately. Vortex briefly to mix. Heat the vial at 60-70°C for 20 minutes in a heating block.[8]
-
Evaporation: After cooling the vial to room temperature, remove the cap and evaporate the excess solvent and TFAA reagent to dryness under a gentle stream of nitrogen. The acidic byproducts of the reaction are volatile and will be removed during this step.[2]
-
Reconstitution: Redissolve the derivatized residue in a suitable volume (e.g., 100 µL) of an appropriate injection solvent, such as ethyl acetate or hexane.
-
Analysis: Vortex the vial and inject 1 µL of the final solution into the GC-MS.
Expected Results and Mass Spectral Interpretation
The resulting derivative, N-trifluoroacetyl-benzeneethan-d4-amine, will have a molecular weight of 221.2 g/mol . The EI mass spectrum is expected to show characteristic fragments. For the related non-deuterated phenethylamine-TFA derivative, prominent fragments are observed at m/z 140 and 118.[10] The base peak for many phenethylamine-TFA derivatives is often due to α-cleavage (cleavage of the Cα-Cβ bond), which helps identify the core structure.[10][11]
Method 2: Silylation with BSTFA + 1% TMCS
Silylation is a highly effective and common derivatization technique where active hydrogens are replaced by a non-polar trimethylsilyl (TMS) group.[9] The reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silyl donor, and the addition of 1% trimethylchlorosilane (TMCS) as a catalyst significantly increases its reactivity, especially towards amines.[7][12]
Principle and Mechanism
The derivatization proceeds via nucleophilic attack of the amine nitrogen on the silicon atom of BSTFA. The TMCS catalyst facilitates the reaction by activating the silyl donor and acting as a scavenger for the leaving group. The reaction forms the N,N-bis(trimethylsilyl)-benzeneethan-d4-amine derivative, although under typical conditions, the mono-silylated product may also be present. The byproducts of the reaction, N-methyl-trifluoroacetamide and hexamethyldisiloxane, are volatile and generally do not interfere with the chromatography.
Visualizing the Silylation Reaction
This diagram illustrates the chemical transformation of this compound into its trimethylsilyl derivative.
Caption: Silylation Reaction Schematic.
Detailed Experimental Protocol: Silylation
Materials:
-
Sample containing this compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Transfer the sample or extract into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. This step is critical, as silylating reagents and their derivatives are highly sensitive to moisture. [8][12]
-
Reagent Addition: Add 50 µL of an anhydrous solvent (pyridine is an excellent choice as it can also act as a catalyst) to the dried residue. Then, add 50 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial, vortex to mix, and heat at 70-80°C for 30-60 minutes.[8] The exact time and temperature may need optimization depending on the sample matrix.
-
Cooling: Allow the vial to cool completely to room temperature before opening.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system. Unlike the acylation protocol, there is no need to evaporate the excess reagent, as both the reagent and its byproducts are volatile.
Expected Results and Mass Spectral Interpretation
Silylation of a primary amine can result in both mono- and di-silylated products. The mass spectra of TMS derivatives are often characterized by ions corresponding to the molecular ion (M+•), loss of a methyl group ([M-15]+), and other fragments specific to the TMS group (e.g., m/z 73).[13][14] This fragmentation pattern is highly useful for confirming the identity of the derivatized analyte.
Concluding Remarks and Best Practices
Both acylation with TFAA and silylation with BSTFA are highly effective methods for the derivatization of this compound prior to GC-MS analysis.
-
For robustness and derivative stability, TFAA is often preferred. The resulting amide is less susceptible to hydrolysis.
-
For ease of use and broader applicability to other functional groups, BSTFA is an excellent choice. The lack of a post-reaction evaporation step simplifies the workflow.
Key Best Practices:
-
Anhydrous Conditions: The success of both methods, particularly silylation, hinges on maintaining anhydrous (moisture-free) conditions. Use high-purity anhydrous solvents and store reagents properly.[12]
-
Optimization: While the provided protocols are robust starting points, always optimize reaction time, temperature, and reagent volume for your specific application and sample matrix to ensure the reaction goes to completion.
-
Blanks and Controls: Always process a reagent blank and a positive control sample alongside your unknown samples to verify the reaction's success and check for contamination.
By carefully selecting and implementing the appropriate derivatization strategy, researchers can overcome the inherent challenges of analyzing polar primary amines, leading to highly accurate, sensitive, and reproducible quantitative results with GC-MS.
References
-
Shimadzu Corporation. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Retrieved from [Link]
-
Kemp, P. M. (2016). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]
-
Shimadzu Corporation. (2020). Analysis of Phenethylamines Using On-Column TFA Derivatization. Retrieved from [Link]
-
Pierce Chemical Company. (n.d.). Acylation Derivatization Reagents. ResearchGate. Retrieved from [Link]
-
CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]
-
Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. DOI: 10.5772/intechopen.81954. Retrieved from [Link]
-
Kumazawa, T., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy, 2011, 839529. DOI: 10.1155/2011/839529. Retrieved from [Link]
-
Da Silva, A. C., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols in Environmental Samples. Molecules, 28(3), 1435. Retrieved from [Link]
-
Noggle, F. T., et al. (2008). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. Forensic Science International, 177(2-3), 125-135. Retrieved from [Link]
-
Hsiao, T. J., et al. (2015). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 20(7), 12796-12814. Retrieved from [Link]
-
DeRuiter, J., et al. (1998). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science, 36(5), 223-228. Retrieved from [Link]
-
Yeh, S. P. (1993). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 1(3), 231-244. Retrieved from [Link]
-
Kumazawa, T., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Semantic Scholar. Retrieved from [Link]
-
Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211. DOI: 10.1002/mas.21590. Retrieved from [Link]
Sources
- 1. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. shimadzu.com [shimadzu.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Benzeneethan-d4-amine in Clinical and Forensic Toxicology
Abstract
In the landscape of quantitative bioanalysis, particularly within clinical and forensic toxicology, achieving precision and accuracy is paramount. The inherent variability of analytical workflows, from sample preparation to instrument response, poses a significant challenge. This guide details the application and methodology of Benzeneethan-d4-amine (also known as Phenethylamine-d4), a deuterated stable isotope-labeled internal standard (SIL-IS), for the robust quantification of phenethylamine and related compounds by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the foundational principles of isotope dilution, provide detailed, field-tested protocols, and discuss the critical considerations for method development and validation, offering researchers a comprehensive resource for implementing this essential analytical tool.
The Foundational Challenge in Toxicological Analysis: Overcoming Variability
Quantitative analysis in toxicology relies heavily on LC-MS/MS for its unparalleled sensitivity and selectivity. However, the accuracy of these measurements can be compromised by several unavoidable sources of variation.[1] An internal standard (IS) is added at a known concentration to all samples, calibrators, and controls to counteract these issues. The ideal IS mimics the physicochemical behavior of the target analyte, thereby experiencing the same experimental fluctuations.[1][2]
The gold standard for internal standards is a stable isotope-labeled version of the analyte.[2] Because SIL-ISs are chemically identical to the analyte, they exhibit nearly identical behavior during sample extraction, chromatography, and ionization.[2] Any loss of analyte during sample processing is mirrored by a proportional loss of the SIL-IS.[2] The mass spectrometer distinguishes between the native analyte and the heavier isotope-labeled standard, allowing their signal ratio to be used for precise quantification. This technique, known as Isotope Dilution Mass Spectrometry (IDMS), is the cornerstone of modern, high-precision bioanalysis.[1][2]
Key sources of analytical variability addressed by a SIL-IS:
-
Matrix Effects: Co-eluting substances from biological matrices (e.g., urine, blood) can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate results.[1]
-
Sample Preparation Inconsistencies: Analyte recovery can vary between samples during multi-step extraction processes like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[1]
-
Instrumental Drift: Minor fluctuations in LC pump performance, autosampler injection volume, or mass spectrometer sensitivity over an analytical run can introduce errors.[1][3]
Analyte of Interest: Phenethylamine and its Derivatives
Phenethylamine (PEA) is a natural monoamine alkaloid that acts as a central nervous system stimulant in humans.[4] Beyond its endogenous role, PEA is the structural backbone for a vast class of synthetic drugs, including amphetamines, methamphetamines, and a growing list of new psychoactive substances (NPS).[5][6][7] Its presence in forensic samples, often alongside other amphetamine-type stimulants, necessitates reliable methods for its detection and quantification.[5][8] Accurate measurement is crucial for interpreting toxicological findings, determining compliance, and identifying the use of illicit substances.[9]
The Internal Standard: this compound (Phenethylamine-d4)
This compound is an ideal internal standard for the quantification of phenethylamine. The replacement of four hydrogen atoms with deuterium on the ethylamine side chain provides a sufficient mass shift for MS detection without significantly altering the molecule's chemical properties.
Diagram: Chemical Structures
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Phenethylamine - Wikipedia [en.wikipedia.org]
- 5. Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of alpha-phenylethylamine in judicial samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [discover.restek.com]
Application Note: Robust Sample Preparation Strategies for Biological Matrices Using Benzeneethan-d4-amine as an Internal Standard for LC-MS/MS Analysis
Abstract
This technical guide provides a detailed examination of sample preparation techniques for the analysis of small molecule basic compounds in complex biological matrices, such as plasma, urine, and whole blood. We focus on the strategic use of Benzeneethan-d4-amine as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Three principal methodologies are explored: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). This document explains the fundamental principles behind each technique, offers detailed, step-by-step protocols, and discusses the rationale for procedural choices, enabling researchers to select and optimize the most suitable workflow for their analytical objectives.
Introduction: The Critical Role of the Internal Standard in Bioanalysis
Quantitative analysis of analytes in biological fluids is a cornerstone of drug development, clinical research, and forensic toxicology. The inherent complexity of these matrices—rich in proteins, lipids, salts, and other endogenous components—presents a significant challenge to achieving accurate and reproducible results.[1][2] These matrix components can cause ion suppression or enhancement in the mass spectrometer source, leading to analytical variability.[3][4][5]
The use of a SIL-IS is the gold standard for mitigating these challenges.[6][7] A SIL-IS is chemically identical to the analyte but is labeled with heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N), making it distinguishable by mass.[8] Because it shares the same physicochemical properties as the analyte, it co-elutes chromatographically and experiences nearly identical effects during extraction, handling, and ionization.[7][8][9] This allows it to normalize for variations across the entire analytical workflow, a principle known as isotope dilution mass spectrometry.[9]
This compound is a deuterated analog of phenethylamine, a core structure in many stimulants and neurotransmitters, including amphetamines.[10][11] Its use as an internal standard is critical for the accurate quantification of these related basic compounds. This guide details three common sample preparation techniques, providing protocols optimized for use with this compound to achieve robust and reliable data.
Protein Precipitation (PPT): A High-Throughput Approach
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.[12] It is often favored in high-throughput environments due to its simplicity and speed.
Scientific Principle: The addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid disrupts the solvation shell of proteins, causing them to denature, aggregate, and precipitate out of the solution.[13][14] The analyte and the internal standard remain in the supernatant, which can then be directly analyzed or further processed.
Causality & Experimental Choices:
-
Why Acetonitrile? Acetonitrile is highly effective at precipitating proteins and is a common mobile phase component in reversed-phase LC-MS/MS, making it highly compatible.[14][15] It generally yields cleaner supernatants than methanol.
-
Why Centrifuge at High Speed? A high relative centrifugal force ensures the formation of a dense, compact protein pellet, making it easier to collect the supernatant without disturbing the precipitate.[12]
-
The Trade-Off: PPT is fast but is considered a "crude" cleanup method. It does not effectively remove other matrix components like phospholipids, which are notorious for causing ion suppression.[4] The use of a co-eluting SIL-IS like this compound is therefore essential to correct for these matrix effects.[6]
Experimental Protocol: PPT for Human Plasma
-
Aliquoting: Into a 1.5 mL microcentrifuge tube, pipette 100 µL of the human plasma sample.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 1 µg/mL in methanol) to the plasma.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.
-
Scientist's Note: Using cold solvent can enhance protein precipitation efficiency.
-
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Data Presentation: Expected Performance of PPT
| Parameter | Expected Value | Rationale |
| Analyte Recovery | > 90% | Minimal analyte loss as it remains in the supernatant. |
| Matrix Effect | Variable (can be >50% suppression) | High levels of phospholipids and other salts remain.[3] |
| Precision (RSD%) | < 15% (with ISTD) | The SIL-IS effectively corrects for variability.[16] |
| Throughput | High | Minimal steps allow for rapid processing of many samples.[14] |
Visualization: PPT Workflow
Caption: Workflow for Protein Precipitation (PPT).
Liquid-Liquid Extraction (LLE): pH-Driven Selectivity
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Scientific Principle: The extraction efficiency is highly dependent on the analyte's chemical properties (polarity, pKa) and the pH of the aqueous phase. Benzeneethanamine is a basic compound (pKa ≈ 9.8). By adjusting the sample pH to be at least 2 units above the pKa (e.g., pH 12), the amine group is deprotonated (R-NH₂), making the molecule neutral and significantly more soluble in a non-polar organic solvent.[17] Interfering polar compounds remain in the aqueous phase.
Causality & Experimental Choices:
-
Why Adjust pH? Maximizing the concentration of the neutral form of the analyte is crucial for efficient partitioning into the organic solvent. Failure to control pH will result in poor and inconsistent recovery.
-
Solvent Selection: Methyl tert-butyl ether (MTBE) is an excellent choice. It is less dense than water (forms the upper layer, simplifying collection), has low water solubility, and a low boiling point for easy evaporation. Ethyl acetate is another common option.[18]
-
Back Extraction (Optional): For even cleaner samples, a back-extraction can be performed. The analyte is stripped from the organic phase into a fresh acidic aqueous phase (e.g., 0.1 M HCl), leaving neutral and acidic interferences behind in the organic layer.
-
The Result: LLE provides a significantly cleaner extract than PPT, reducing matrix effects and improving sensitivity.[17]
Experimental Protocol: LLE for Human Urine
-
Aliquoting: Into a 15 mL polypropylene tube, pipette 1 mL of the human urine sample.
-
Internal Standard Spiking: Add 20 µL of the this compound working solution.
-
pH Adjustment: Add 100 µL of 5 M Sodium Hydroxide (NaOH) to raise the sample pH to >12. Vortex briefly.
-
Scientist's Note: Always check the pH to confirm it is in the optimal range for extraction.
-
-
Extraction: Add 5 mL of MTBE.
-
Mixing: Cap the tube and mix on a rocker or vortexer for 10 minutes to facilitate partitioning.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
Data Presentation: Expected Performance of LLE
| Parameter | Expected Value | Rationale |
| Analyte Recovery | 80 - 100% | Highly dependent on pH control and solvent choice.[17] |
| Matrix Effect | Low to Moderate | Removes polar interferences but some non-polar matrix components may be co-extracted. |
| Precision (RSD%) | < 10% (with ISTD) | Corrects for any minor inconsistencies in partitioning or volume loss. |
| Selectivity | Good | pH adjustment provides a high degree of selectivity for basic compounds. |
Visualization: LLE Workflow
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE): The Gold Standard for Purity
SPE is a chromatographic technique used for sample clean-up and concentration that provides the cleanest extracts, making it the gold standard for demanding applications requiring the lowest limits of detection.[19]
Scientific Principle: SPE separates components of a mixture based on their physical and chemical interactions with a solid stationary phase packed in a cartridge or well plate. For basic compounds like this compound, a mixed-mode cation exchange sorbent is ideal. This sorbent possesses both a non-polar backbone (for reversed-phase retention) and strong cation exchange groups (for ionic retention).[13][19] The protocol involves four key steps:
-
Conditioning: Wets the sorbent and prepares it to receive the sample.
-
Loading: The pre-treated sample is passed through the sorbent. The analyte and ISTD are retained by a combination of hydrophobic and ionic interactions.
-
Washing: Solvents are used to selectively wash away interferences (e.g., salts, phospholipids) while the analyte remains bound to the sorbent.
-
Elution: A strong solvent, often containing an acid or base to disrupt the primary retention mechanism, is used to release the analyte and ISTD from the sorbent.
Causality & Experimental Choices:
-
Why Mixed-Mode SPE? The dual retention mechanism (hydrophobic and ionic) provides exceptional selectivity and cleaning power. An acidic wash can remove neutral and acidic interferences, while a non-polar wash can remove lipids. The analyte, being a protonated base, is strongly retained by the cation exchange sites.
-
Elution Strategy: To elute the basic analyte, the ionic interaction must be disrupted. This is achieved using a solvent mixture containing a base (e.g., ammonium hydroxide), which neutralizes the analyte, breaking the ionic bond with the sorbent and allowing it to be eluted.[19]
-
Benefit: SPE yields highly purified and concentrated extracts, which minimizes matrix effects, improves signal-to-noise, and leads to greater assay robustness and lower limits of quantification.[16][19]
Experimental Protocol: Mixed-Mode SPE for Whole Blood
-
Sample Pre-treatment: Lyse 1 mL of whole blood with 2 mL of a zinc sulfate/methanol solution to precipitate proteins and release analytes from cells.[13] Centrifuge and collect the supernatant.
-
Internal Standard Spiking: Add 20 µL of the this compound working solution to the supernatant.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) sequentially with:
-
2 mL Methanol
-
2 mL Deionized Water
-
2 mL 100 mM Phosphate Buffer (pH 6.0)[19]
-
-
Sample Loading: Load the pre-treated supernatant onto the conditioned cartridge at a slow, steady flow rate (~1-2 mL/min).
-
Wash Steps:
-
Wash 1: 2 mL 0.1 M Acetic Acid (removes neutral/acidic interferences).
-
Wash 2: 2 mL Methanol (removes lipids and other non-polar interferences).
-
Dry the cartridge under vacuum or positive pressure for 5 minutes to remove residual wash solvents.
-
-
Elution: Elute the analyte and ISTD with 2 mL of a freshly prepared solution of Ethyl Acetate/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v).[19] Collect the eluate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase for analysis.
Data Presentation: Expected Performance of SPE
| Parameter | Expected Value | Rationale |
| Analyte Recovery | > 85% | Optimized wash and elution steps ensure high recovery.[20] |
| Matrix Effect | Minimal (<15%) | The multi-step wash process effectively removes most interfering compounds.[16] |
| Precision (RSD%) | < 5% (with ISTD) | Highly consistent and reproducible extraction process.[16] |
| Purity | Highest | Provides the cleanest extracts, ideal for achieving low LOQs.[19] |
Visualization: SPE Workflow
Caption: Workflow for Solid-Phase Extraction (SPE).
Method Selection Guide
Choosing the right sample preparation technique requires balancing analytical needs with practical constraints like throughput and cost.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Sample Purity | Low | Moderate | High |
| Throughput | Very High | Moderate | Moderate-High (with automation) |
| Cost per Sample | Very Low | Low | High |
| Method Dev. Time | Short | Moderate | Long |
| Robustness | Moderate (ISTD is critical) | Good | Excellent |
| Best For... | High-throughput screening, non-regulated discovery | Assays needing moderate cleanliness, urine samples | Regulated bioanalysis, low LOQs, complex matrices (whole blood, tissue) |
Conclusion
Effective sample preparation is fundamental to successful quantitative bioanalysis. While simpler methods like Protein Precipitation offer speed, more rigorous techniques like Liquid-Liquid and Solid-Phase Extraction provide superior sample purity, which is essential for minimizing matrix effects and achieving high sensitivity and robustness. The selection of a method should be tailored to the specific requirements of the assay. In all cases, the proper use of a stable isotope-labeled internal standard, such as this compound, is a non-negotiable component of a validatable and reliable bioanalytical method, ensuring data integrity regardless of the chosen extraction strategy.
References
- Vertex AI Search. (2024). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. National Institutes of Health.
- Vertex AI Search. (2009). High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction- Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology.
- Biotage. (n.d.). Bioanalytical sample preparation.
- Phenomenex. (n.d.). Comparison of Different Whole Blood Sample Pretreatment Methods for Targeted Analysis of Basic Drugs.
- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry.
- ResearchGate. (2014). Protein precipitation of whole blood for quantification of 58 different analytes by LC-MS/MS: method development challenges.
- ResearchGate. (2015). Protein precipitation of whole blood for quantification of 59 different analytes by LC-MS/MS: method development challenges.
- ResearchGate. (n.d.). Simple and rapid analysis of four amphetamines in human whole blood and urine using liquid–liquid extraction without evaporation/derivatization and gas chromatography–mass spectrometry.
- PubMed. (2010). Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study.
- Agilent. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120.
- BenchChem. (n.d.). Application Notes and Protocols for Prucalopride Analysis in Biological Matrices.
- UCT. (n.d.). Amphetamines in Blood, Plasma/serum, urine, or tissue using clean screen® DAU SPE and LC-MS/MS.
- PubMed. (n.d.). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid.
- KCAS Bio. (2017). The Value of Deuterated Internal Standards.
- ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
- ResearchGate. (n.d.). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid.
- AptoChem. (2008). Deuterated internal standards and bioanalysis.
- ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis.
- Cheméo. (n.d.). Chemical Properties of Benzeneethanamine (CAS 64-04-0).
- Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
- PubMed. (n.d.). Miniaturized Sample Preparation Method for Determination of Amphetamines in Urine.
- Scribd. (2012). Biological Matrices.
- ResearchGate. (n.d.). Determination of amphetamine and methamphetamine in serum via headspace derivatization solid-phase microextraction-gas chromatography-mass spectrometry.
- PubMed. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development.
- MDPI. (2019). Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry.
- PubMed. (2003). Routine analysis of amphetamine and methamphetamine in biological materials by gas chromatography-mass spectrometry and on-column derivatization.
- ResearchGate. (2019). Green sample preparations for the bioanalysis of drugs of abuse in complex matrices.
- National Institutes of Health. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy.
- BenchChem. (n.d.). Application of Ethylene-d4-diamine in Mass Spectrometry as an Internal Standard.
- Centers for Disease Control and Prevention. (2005). Methamphetamine and Illicit Drugs, Precursors, and Adulterants on Wipes by Solid Phase Extraction.
- Journal of the Turkish Pharmacists' Association. (1998). Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method.
- Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
- National Institutes of Health. (n.d.). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting.
- Google Patents. (2007). Method of analysis of amine by mass spectrometry.
- PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.
- Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- PubMed. (n.d.). Determination of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication.
- PubMed. (n.d.). Rapid extraction and determination of amphetamines in human urine samples using dispersive liquid-liquid microextraction and solidification of floating organic drop followed by high performance liquid chromatography.
- Iranian Journal of Pharmaceutical Research. (n.d.). Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method.
Sources
- 1. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. aptochem.com [aptochem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Benzeneethanamine (CAS 64-04-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. unitedchem.com [unitedchem.com]
- 20. Routine analysis of amphetamine and methamphetamine in biological materials by gas chromatography-mass spectrometry and on-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Benzeneethan-d4-amine (Phenylethylamine-d4) for Advanced Metabolomic Analysis
A Technical Guide for Researchers in Metabolomics, Neuropharmacology, and Drug Development
Introduction: The Role of Phenylethylamine and its Isotopic Analog
Benzeneethanamine, more commonly known as β-phenylethylamine (PEA), is an endogenous trace amine synthesized in the brain from the amino acid L-phenylalanine.[1][2] It functions as a neuromodulator and neurotransmitter, playing a significant role in mood, attention, and energy levels, often referred to as the body's natural amphetamine.[3][4] PEA's physiological concentrations are tightly regulated, primarily through rapid metabolism by monoamine oxidase B (MAO-B) into phenylacetic acid.[1][5][6] Given its potent bioactivity and rapid turnover, accurately quantifying PEA and tracing its metabolic fate are critical for understanding its role in neurological disorders and developing novel therapeutics.[3]
Benzeneethan-d4-amine (Phenylethylamine-d4, or PEA-d4) is a stable isotope-labeled (deuterated) form of PEA. This molecule is chemically identical to its endogenous counterpart but carries four additional neutrons in the form of deuterium atoms on the ethylamine side chain. This mass difference makes it an indispensable tool in modern metabolomics, enabling highly precise quantification and dynamic metabolic flux studies using mass spectrometry.[7][8] This guide details the dual application of PEA-d4 as both a superior internal standard for quantitative analysis and as a metabolic tracer to investigate its biological pathways.
Part 1: PEA-d4 as an Internal Standard for High-Accuracy Quantification
The Principle of Stable Isotope Dilution Mass Spectrometry (IDMS)
The gold standard for quantitative mass spectrometry is Isotope Dilution Mass Spectrometry (IDMS).[7] This technique overcomes the challenges of ion suppression, matrix effects, and analyte loss during sample preparation.[7][9] A known quantity of the deuterated internal standard (PEA-d4) is spiked into a biological sample at the earliest stage of preparation. Because PEA-d4 is chemically and physically almost identical to the endogenous PEA, it behaves the same way during extraction, chromatography, and ionization.[7] Any loss or variation affects both the analyte and the standard proportionally. The mass spectrometer distinguishes between the light (endogenous) and heavy (labeled) versions based on their mass-to-charge ratio (m/z). By measuring the ratio of the peak areas, the concentration of the endogenous analyte can be calculated with exceptional accuracy and precision.[9]
Experimental Workflow for Quantification
The general workflow involves sample preparation, LC-MS/MS analysis, and data processing. The critical step is the early and precise addition of the internal standard.
Caption: Metabolic conversion of PEA-d4 to PAA-d3 via MAO-B and ALDH.
Protocol 2: Tracing PEA Metabolism in a Neuronal Cell Line (e.g., SH-SY5Y)
This protocol outlines a method for measuring the rate of PEA metabolism in a cell culture model.
1. Materials and Reagents:
-
SH-SY5Y neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phenylethylamine-d4 (PEA-d4) stock solution (1 mM in sterile PBS)
-
Ice-cold 80% Methanol for metabolite extraction
-
Cell scrapers
2. Cell Culture and Labeling:
-
Cell Seeding: Seed SH-SY5Y cells in 6-well plates and grow to ~80-90% confluency.
-
Starvation (Optional): Replace the medium with serum-free medium for 2-4 hours before the experiment to reduce background.
-
Labeling: Remove the medium and add fresh medium containing a final concentration of 10 µM PEA-d4. Incubate for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Rationale: A time course experiment is essential to capture the dynamic rate of conversion. 10 µM is a concentration that has been shown to elicit biological effects without causing toxicity. [10] 3. Metabolite Extraction:
-
-
Quenching: At each time point, rapidly aspirate the medium and wash the cells once with 1 mL of ice-cold PBS to halt metabolic activity.
-
Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well.
-
Scraping: Scrape the cells from the plate surface into the methanol solution.
-
Collection: Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Transfer the supernatant, which contains the metabolites, to a new tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Use an LC-MS/MS method similar to that described in Protocol 1, but expand the MRM transition list to include both the labeled and unlabeled versions of PEA and its key metabolite, Phenylacetic Acid (PAA).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| PEA (endogenous) | 122.1 | 105.1 |
| PEA-d4 (tracer) | 126.1 | 109.1 |
| PAA (endogenous) | 135.1 (M-H)- | 91.1 (M-H)- |
| PAA-d3 (metabolite) | 138.1 (M-H)- | 94.1 (M-H)- |
| (Note: PAA is typically analyzed in negative ion mode for better sensitivity) |
5. Data Analysis:
-
Calculate the fractional labeling for PAA at each time point: Fractional Labeling = [Peak Area of PAA-d3] / ([Peak Area of PAA-d3] + [Peak Area of PAA]).
-
Plot the fractional labeling over time. The initial slope of this curve represents the metabolic flux or the rate of PEA conversion to PAA.
Trustworthiness and Best Practices
-
Isotopic Purity: Always verify the isotopic purity of the PEA-d4 standard. The presence of unlabeled PEA (d0) in the standard will lead to an overestimation of the endogenous analyte.
-
Deuterium Exchange: The deuterium atoms in PEA-d4 are placed on the carbon skeleton, making them stable and not prone to exchange with protons from the solvent under typical experimental conditions. [9][11]Avoid placing labels on heteroatoms (-OH, -NH2) where they can be labile. [9]* Chromatographic Separation: While deuterated standards typically co-elute with their native counterparts, a slight retention time shift (isotopic effect) can sometimes occur. [9]Ensure the chromatographic peak width is sufficient to encompass both peaks if a slight separation is observed.
-
Matrix Effects: While IDMS corrects for matrix effects, it is still crucial to develop a clean sample preparation method (like SPE or liquid-liquid extraction) to minimize ion suppression and maintain long-term instrument performance. [12]
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its application as an internal standard in stable isotope dilution assays provides unparalleled accuracy for the quantification of endogenous phenylethylamine in complex biological matrices. Furthermore, its use as a metabolic tracer offers a direct window into the dynamics of PEA metabolism, enabling the measurement of enzymatic activity and pathway flux. These advanced methodologies are crucial for elucidating the role of PEA in health and disease, from psychiatric disorders to metabolic conditions, and for the development of precisely targeted pharmaceuticals.
References
-
Phenethylamine. Wikipedia.[Link]
-
Increased stress response and beta-phenylethylamine in MAOB-deficient mice. PubMed.[Link]
-
Metabolic pathways of Phe with pathological interest. ResearchGate.[Link]
-
PHENYLETHYLAMINE - Molecule of the Month. University of Bristol.[Link]
-
Phenylethylamine modulation of affect: therapeutic and diagnostic implications. The Journal of Neuropsychiatry and Clinical Neurosciences.[Link]
-
Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. PubMed.[Link]
-
The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. University of Missouri-St. Louis.[Link]
-
Phenylethylamine (PEA). Nootropics Expert.[Link]
-
Precursors and metabolites of phenylethylamine, m and p-tyramine and tryptamine in human lumbar and cisternal cerebrospinal fluid. PubMed.[Link]
-
Phenylethylamine Metabolism by Postmortem Human Brain and Liver Preparations. SpringerLink.[Link]
-
Flavor Compounds Identification and Reporting. MDPI.[Link]
-
Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. National Center for Biotechnology Information.[Link]
-
Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. PubMed.[Link]
-
Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. ScienceDirect.[Link]
-
Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. ResearchGate.[Link]
-
Modulation of resistance artery tone by the trace amine β-phenylethylamine: dual indirect sympathomimetic and α1-adrenoceptor blocking actions. PubMed.[Link]
-
Dopamine. Wikipedia.[Link]
-
Twenty-four-hour intravenous and oral tracer studies with L-[1-13C]phenylalanine and L-[3,3-2H2]tyrosine at a tyrosine-free, generous phenylalanine intake in adults. PubMed.[Link]
-
Pharmacology of vascular responses to trace amines. Cardiff University.[Link]
-
Analytical Approaches to Metabolomics and Applications to Systems Biology. National Center for Biotechnology Information.[Link]
-
β-phenylethylamine, a small molecule with a large impact. National Center for Biotechnology Information.[Link]
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. nootropicsexpert.com [nootropicsexpert.com]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Increased stress response and beta-phenylethylamine in MAOB-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Modulation of resistance artery tone by the trace amine β-phenylethylamine: dual indirect sympathomimetic and α1-adrenoceptor blocking actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for Benzeneethan-d4-amine
Welcome to the technical support center for the analysis of Benzeneethan-d4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing mass spectrometry parameters and troubleshooting common issues encountered during its analysis. As a deuterated internal standard, this compound is crucial for accurate quantification in many bioanalytical methods, and its proper handling is paramount.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the mass spectrometry analysis of this compound.
Q1: What is the optimal ionization technique for this compound?
The choice of ionization technique is critical and depends on the sample matrix and the desired sensitivity. For this compound, which is a phenethylamine analog, the most common and effective ionization methods are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[1][2][3]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar compounds like amines.[3] It typically produces a protonated molecule, [M+H]+, which is the precursor ion used for MS/MS analysis. ESI is generally preferred for its high sensitivity, especially when coupled with liquid chromatography (LC-MS).[1]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for less polar compounds or when dealing with mobile phases that are not optimal for ESI.[3][4] It can sometimes be less susceptible to matrix effects compared to ESI.[4]
Recommendation: Start with ESI in positive ion mode. It is the most widely used and often provides the best sensitivity for phenethylamine-type compounds.[5]
Q2: How do I select the precursor and product ions for this compound in MRM mode?
Multiple Reaction Monitoring (MRM) is the gold standard for quantification with tandem mass spectrometry.[6] The process involves selecting a precursor ion (typically the protonated molecule) and then fragmenting it to produce specific product ions.
Step-by-Step Protocol for Ion Selection:
-
Determine the Precursor Ion: The molecular weight of this compound (C8H8D4N) is approximately 125.2 g/mol . In positive ESI, the protonated molecule [M+H]+ will have an m/z of approximately 126.2. Infuse a standard solution of this compound directly into the mass spectrometer to confirm the mass of the precursor ion.
-
Optimize Fragmentation (Collision Energy): Perform a product ion scan by selecting the precursor ion (m/z 126.2) and ramping the collision energy (CE) to induce fragmentation.[6] The goal is to identify stable and intense product ions.
-
Identify Characteristic Product Ions: For phenethylamine structures, a characteristic fragmentation is the alpha-cleavage next to the nitrogen atom.[7][8][9] This would result in the loss of the deuterated ethyl group. Another common fragmentation is the loss of the amino group. The resulting fragments will be specific to the molecule's structure.
-
Select MRM Transitions: Choose at least two of the most intense and specific product ions for your MRM transitions.[6] This ensures both quantification and confirmation of the analyte's identity.
Q3: Why am I observing poor peak shape or peak splitting for this compound?
Poor chromatography can significantly impact the quality of your mass spectrometry data. Several factors can contribute to suboptimal peak shapes.
-
Column Choice: A Phenyl-Hexyl column has been shown to be effective for the separation of multiple phenethylamines.[5][10]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the amine and its interaction with the stationary phase. For basic compounds like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to ensure consistent protonation and good peak shape.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and reinject.
-
Column Contamination: Buildup of matrix components on the column can lead to active sites that cause peak tailing.[11] Consider using a guard column and implementing a robust sample preparation method.
Q4: My deuterated internal standard is showing a different retention time than the unlabeled analyte. Is this normal?
Yes, a slight shift in retention time between a deuterated internal standard and its unlabeled counterpart is a known phenomenon, often referred to as the "isotope effect".[12] This is more pronounced in reversed-phase chromatography. While a small, consistent shift is acceptable, a large or variable shift can be problematic as it may lead to differential matrix effects.[13][14]
Key Considerations:
-
Co-elution is Ideal: The primary assumption when using a stable isotope-labeled internal standard (SIL-IS) is that it co-elutes with the analyte and experiences the same matrix effects.[14]
-
Minimizing the Shift: Chromatographic conditions can be optimized to minimize this retention time difference. Experiment with different gradients and mobile phase compositions.
-
Impact on Quantification: If the retention time shift is significant and the elution profile enters a region of different ion suppression or enhancement, the accuracy of quantification can be compromised.[13]
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the analysis of this compound.
Issue 1: Low or No Signal for this compound
This is a common and frustrating problem. The following workflow will help you systematically identify the root cause.
Caption: Troubleshooting workflow for low or no MS signal.
Detailed Troubleshooting Steps:
-
Verify Instrument Performance:
-
Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[15] A failed tune can indicate a hardware problem.
-
System Suitability: Inject a known standard to verify the overall system performance.
-
-
Isolate the Issue: MS or LC?
-
Direct Infusion: Infuse a fresh, known concentration of this compound directly into the mass spectrometer.
-
Signal Present: If you see a stable and strong signal, the issue is likely with the LC system or the sample introduction from the LC to the MS.
-
No Signal: If there is no signal upon direct infusion, the problem lies within the mass spectrometer itself.
-
-
-
Troubleshooting the Mass Spectrometer:
-
Source Conditions: Optimize source parameters such as gas flows, temperatures, and voltages.
-
Ion Source Cleaning: A dirty ion source is a common cause of signal loss.[16] Follow the manufacturer's protocol for cleaning the ion source.
-
Leaks: Check for leaks in the vacuum system.[11][17] High background levels of nitrogen and oxygen in the tune report can indicate a leak.[15]
-
Detector Issues: If the above steps do not resolve the issue, there may be a problem with the detector. Contact your service engineer.
-
-
Troubleshooting the LC System:
-
Check for Leaks and Blockages: Ensure all fittings are secure and there are no visible leaks. Check for any blockages in the sample loop, injection port, or column.
-
Mobile Phase: Verify that you are using the correct mobile phases and that they are properly degassed.
-
Sample Integrity: Ensure your sample has not degraded and was prepared correctly. Contamination in the sample or solvent can cause ion suppression.
-
Issue 2: High Background Noise or Unexpected Peaks
High background noise can obscure your analyte peak and lead to poor sensitivity and inaccurate integration.
Caption: Troubleshooting workflow for high background noise.
Potential Causes and Solutions:
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents.
-
Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If present, develop a more rigorous needle wash method for your autosampler.
-
Dirty Ion Source: As mentioned previously, a contaminated source can contribute to high background noise.[16]
-
Matrix Effects: Complex sample matrices can introduce a large number of interfering compounds, leading to a high baseline.[10] Enhance your sample preparation to remove more of the matrix components. Solid-phase extraction (SPE) is often more effective than simple protein precipitation.[4]
Issue 3: Inconsistent or Irreproducible Results
Reproducibility is key to reliable quantification. Variability can be introduced at multiple stages of the analytical workflow.
Key Areas to Investigate:
-
Sample Preparation: Inconsistent sample preparation is a major source of variability. Ensure your procedure is well-defined and followed precisely for every sample.
-
Internal Standard Addition: The internal standard should be added as early as possible in the sample preparation process to account for variability in extraction and recovery.[18]
-
Instrument Stability: Monitor key instrument parameters over time. Fluctuations in temperature, gas pressures, or voltages can lead to inconsistent results.
-
Matrix Effects: As discussed, matrix effects can vary between samples, leading to irreproducible results.[19] Using a stable isotope-labeled internal standard like this compound is the best way to compensate for this, but robust sample cleanup is still important.[10]
III. Optimized Mass Spectrometry Parameters
The following table provides a starting point for optimizing your mass spectrometry parameters for this compound. These values will need to be fine-tuned for your specific instrument and application.
| Parameter | Typical Value | Rationale |
| Ionization Mode | ESI Positive | Best for protonating amines. |
| Precursor Ion (Q1) | m/z 126.2 | [M+H]+ for this compound. |
| Product Ion 1 (Q3) | Instrument Dependent | Should be a stable and intense fragment. |
| Product Ion 2 (Q3) | Instrument Dependent | A second fragment for confirmation. |
| Collision Energy (CE) | 10-30 eV | Optimize for maximum product ion intensity.[6][20][21] |
| Dwell Time | 50-100 ms | Balances sensitivity with the number of points across the peak. |
| Capillary Voltage | 3-5 kV | Optimize for stable spray and maximum ion current. |
| Source Temperature | 120-150 °C | Aids in desolvation. |
| Desolvation Temp. | 350-500 °C | Facilitates complete solvent evaporation. |
| Nebulizer Gas | Instrument Dependent | Optimize for a stable spray. |
| Drying Gas | Instrument Dependent | Assists in desolvation. |
IV. Experimental Protocols
Protocol 1: Stock Solution and Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Intermediate Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution to 1 mL with methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the intermediate stock solution with the initial mobile phase composition.
Protocol 2: Sample Preparation (Protein Precipitation)
This is a simple and fast method for sample cleanup.
-
To 100 µL of your sample (e.g., plasma), add 20 µL of your this compound working internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
V. References
-
BenchChem. (n.d.). Common issues with deuterated internal standards in quantitative analysis. Retrieved from
-
Chien, H.-C., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of Food and Drug Analysis, 29(1), 126-141. Retrieved from
-
Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274. Retrieved from
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from
-
BenchChem. (n.d.). Overcoming matrix effects in β,2-Dimethylphenethylamine LC-MS analysis. Retrieved from
-
PubMed. (n.d.). Cluster chemical ionization and deuterium exchange mass spectrometry in supersonic molecular Beams. Retrieved from
-
Bunch, D. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. American Association for Clinical Chemistry. Retrieved from
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from
-
Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from
-
Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-360. Retrieved from
-
Journal of the American Society for Mass Spectrometry. (2024). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. Retrieved from
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from
-
University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from
-
van Hout, M. W. J., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Retrieved from
-
ResearchGate. (n.d.). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine | Request PDF. Retrieved from
-
ResearchGate. (n.d.). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS | Request PDF. Retrieved from
-
ResearchGate. (n.d.). Mass spectrometry parameters for each pharmaceutical a. Retrieved from
-
Skyline. (n.d.). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Retrieved from
-
Resolve Mass Spec. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from
-
Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from
-
Agilent Technologies. (2021). Tune into your Mass Spec: Troubleshooting GC-MS and Tune Report Interpretation. Retrieved from
-
ResearchGate. (n.d.). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry | Request PDF. Retrieved from
-
YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. Retrieved from
-
YouTube. (2022). How to Troubleshoot and Improve your GC/MS. Retrieved from
-
YouTube. (2023). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. Retrieved from
-
YouTube. (2025). How to Troubleshoot and Improve Your GC MS. Retrieved from
-
Agilent Technologies. (n.d.). 5977B Series MSD Troubleshooting and Maintenance Manual. Retrieved from
Sources
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 3. as.uky.edu [as.uky.edu]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov.tw [fda.gov.tw]
- 6. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scispace.com [scispace.com]
- 13. myadlm.org [myadlm.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. youtube.com [youtube.com]
- 17. agilent.com [agilent.com]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. skyline.ms [skyline.ms]
Technical Support Center: Troubleshooting Chromatography for Benzeneethan-d4-amine
Welcome to the technical support guide for the chromatographic analysis of Benzeneethan-d4-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving optimal peak shape and separation for this deuterated amine. As a basic compound, this compound presents specific challenges that require a nuanced approach to method development and troubleshooting. This guide provides in-depth, cause-and-effect explanations and actionable solutions to common chromatographic issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound peak exhibiting significant tailing?
A: Severe peak tailing for this compound is most commonly caused by secondary ionic interactions between the basic amine group and acidic silanol groups on the surface of silica-based stationary phases.
The Scientific Explanation (Causality):
Standard silica-based reversed-phase columns (e.g., C18, C8) have a population of residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3, these silanols can deprotonate to become negatively charged (Si-O⁻).[1] this compound, being a primary amine, is protonated and positively charged (R-NH₃⁺) in typical acidic mobile phases.
This leads to a strong, secondary retention mechanism where the positively charged analyte interacts ionically with the negatively charged silanol sites.[2][3] Since these interaction sites are non-uniformly distributed and kinetically slow, a portion of the analyte molecules are retained longer than the bulk, resulting in a delayed elution and a characteristic "tailed" peak.[4] This distortion compromises peak integration, reduces accuracy in quantification, and can mask the presence of nearby impurities.[2][5]
Troubleshooting Protocol:
-
Diagnose the Interaction: To confirm that the tailing is chemical and not physical, inject a neutral, non-amine compound of similar hydrophobicity. If the neutral compound exhibits a symmetrical peak, the issue is specific to the basicity of your analyte.[5] If the neutral compound also tails, the problem may be physical (see Q5).
-
Optimize Mobile Phase: Modify the mobile phase to minimize silanol interactions.
-
Select an Appropriate Column: If mobile phase optimization is insufficient, the column chemistry is likely the limiting factor.
Mobile Phase & Column Selection Strategies for Amines
| Strategy | Mechanism of Action | Recommended Parameters & Considerations |
| Lower Mobile Phase pH | Suppresses the ionization of silanol groups, reducing the number of active sites available for ionic interaction.[1] | Adjust pH to 2.5-3.0 using an appropriate buffer (e.g., formic acid, phosphate). Caution: Operating below pH 2 can hydrolyze traditional silica columns. |
| Add a Competing Base | A small, basic additive (e.g., triethylamine, TEA) is added to the mobile phase. It preferentially interacts with the active silanol sites, effectively "masking" them from the analyte.[2] | Add 10-25 mM triethylamine to the mobile phase and adjust the final pH. Note: TEA can cause baseline noise with mass spectrometry (MS) detectors. |
| Increase Buffer Concentration | Higher ionic strength in the mobile phase can help shield the ionic interactions between the analyte and the stationary phase.[6] | Increase the concentration of your buffer (e.g., from 10 mM to 50 mM ammonium formate). This is particularly effective for strong bases.[6] |
| Use a Modern, High-Purity Column | Select a column manufactured with high-purity silica and advanced end-capping technology. These columns have a much lower concentration of accessible, acidic silanol groups.[2][5] | Look for columns specifically marketed for the analysis of basic compounds, often featuring proprietary end-capping or surface shielding. |
| Use a Novel Stationary Phase | Employ columns with surfaces designed to repel basic analytes, such as those with a net positive charge at low pH, or use robust polymer-based columns.[6] | Consider phases like Zirconia-based columns or mixed-mode columns that offer alternative selectivities.[6][7] |
Q2: I'm observing peak fronting with my this compound analysis. What does this indicate?
A: Peak fronting, where the leading edge of the peak is sloped, is typically a symptom of column overload or a significant mismatch between the sample solvent and the mobile phase.
The Scientific Explanation (Causality):
-
Column Overload: When the mass of analyte injected exceeds the linear capacity of the column, the stationary phase becomes saturated.[8][9] This causes some analyte molecules to travel through the column without sufficient interaction, eluting earlier than the main band and creating a "shark fin" or right-triangle shape.[9] Basic compounds like this compound can overload a column at lower concentrations than neutral compounds, especially if strong secondary interactions are present.
-
Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the sample band will not focus properly at the head of the column.[6][8] The sample solvent effectively acts as a small, high-strength mobile phase, pushing the analyte down the column prematurely and causing distortion.
Troubleshooting Protocol:
The following workflow can help systematically diagnose and resolve peak fronting.
Caption: Troubleshooting workflow for peak fronting.
Q3: My retention time is unstable and drifting between injections. Why?
A: Retention time drift for an amine like this compound is often due to insufficient column equilibration, mobile phase instability, or temperature fluctuations.
The Scientific Explanation (Causality):
-
Column Equilibration: Columns, especially those used for separating basic compounds, require extended equilibration times. The surface chemistry, including the protonation state of silanols and the binding of mobile phase additives (like TEA), must reach a steady state. Inadequate equilibration will cause retention times to shift, usually decreasing, as the column conditions.
-
Mobile Phase Issues: If the mobile phase is not thoroughly mixed, or if one component is volatile (e.g., acetonitrile) and evaporates over time, its composition will change, leading to drifting retention. For amines, a poorly buffered mobile phase can also be problematic, as small shifts in pH can significantly alter retention.
-
Temperature Fluctuations: Column temperature is a critical parameter. A change of even 1°C can alter retention time by 1-2%. If the column compartment is not thermostatically controlled, ambient temperature changes throughout the day will cause retention to drift.
Troubleshooting Protocol:
-
Ensure Sufficient Equilibration: When installing a new column or changing the mobile phase, flush with at least 20-30 column volumes of the new mobile phase before the first injection.
-
Verify Mobile Phase Preparation: Premix mobile phase solvents and sparge with helium or sonicate to degas. Keep the solvent reservoir covered to prevent evaporation.
-
Use a Column Thermostat: Set the column compartment temperature (e.g., 35 °C) and allow it to stabilize. This provides more consistent and reproducible retention than running at ambient temperature.[10]
-
Check for Leaks: A small, persistent leak in the pump or fittings can introduce pressure fluctuations and alter the mobile phase composition, leading to drift.
Q4: I am observing split or distorted peaks. What is the cause?
A: Split peaks are typically caused by a physical disruption at the head of the column or a severe injection solvent mismatch.
The Scientific Explanation (Causality):
-
Blocked Column Frit/Void Formation: Particulate matter from the sample, mobile phase, or system wear can accumulate on the inlet frit of the column.[9] This blockage creates an uneven flow path, causing the sample band to split or distort before it enters the stationary phase. A "void" or channel in the packed bed at the column inlet, often caused by pressure shocks or operating at high pH, will have the same effect.[9] This problem will affect all peaks in the chromatogram.[9]
-
Injection Solvent Effect: As mentioned in Q2, using an injection solvent that is much stronger than the mobile phase can cause severe peak distortion, which may manifest as splitting, especially for early-eluting peaks.[6] The analyte precipitates and redissolves as the mobile phase mixes with the sample plug.
-
Deuterium Isotope Effect: While less likely to cause a distinct split peak for a pure standard, it's important to be aware of the deuterium isotope effect. Deuterated compounds can exhibit slightly different retention times than their non-deuterated counterparts due to subtle changes in lipophilicity.[11][12] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[13][14] If your sample contained a mix of deuterated and non-deuterated Benzeneethanamine, you might see peak broadening or partial splitting.
Troubleshooting Protocol:
-
Check for a Physical Obstruction: A simple way to check for a blocked frit is to reverse the column and flush it to waste (do not flush into your detector).[9] If this restores performance, the frit was likely contaminated. For a suspected void, replacing the column is the only reliable solution.[9] Using a guard column can help protect the analytical column from contamination and extend its lifetime.
-
Optimize Sample Diluent: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.
-
Confirm Isotopic Purity: If you suspect contamination with a non-deuterated analog, confirm the isotopic purity of your standard via mass spectrometry.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Stoll, D. R., & McCalley, D. V. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe, 34(12). Retrieved from [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
J. C. T. E. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Compounds with deuterium on the aromatic ring giving different responses to their undeuterated counterparts?. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
NIH. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from [Link]
-
Chromatography Forum. (2017). Question on MS/MS techniques. Retrieved from [Link]
-
Ardent Scientific. (2017). HPLC Tips and Troubleshooting 17 - Poor Peak Shape. YouTube. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
-
HPLC Group. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Retrieved from [Link]
-
ZirChrom. (2004). Method Development Guide. Retrieved from [Link]
-
RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. sielc.com [sielc.com]
- 7. hplc.eu [hplc.eu]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
Technical Support Center: Minimizing Ion Suppression with Benzeneethan-d4-amine (Phenethylamine-d4)
Welcome to the technical support guide for Benzeneethan-d4-amine, also commonly known as Phenethylamine-d4. This resource is designed for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled internal standard (SIL-IS) to achieve accurate and precise quantification in liquid chromatography-mass spectrometry (LC-MS) analyses. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles, to help you overcome challenges related to ion suppression and matrix effects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that form the basis for troubleshooting and optimizing your analytical methods.
Q1: What are matrix effects and ion suppression in LC-MS?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, including salts, lipids, proteins, and other endogenous or exogenous compounds. Matrix effects occur when these components interfere with the analyte's ionization process in the mass spectrometer's ion source, leading to either an artificial enhancement or, more commonly, a reduction in the signal.[1][2]
Ion suppression is the most prevalent form of matrix effect, where co-eluting matrix components reduce the ionization efficiency of the target analyte.[3] This happens because these interfering compounds can compete with the analyte for charge, alter the surface tension of the electrospray droplets, or co-precipitate with the analyte, ultimately reducing the number of analyte ions that reach the detector.[3][4] This phenomenon can severely compromise the accuracy, precision, and sensitivity of a quantitative assay.[5][6]
Q2: Why is this compound used as an internal standard to combat ion suppression?
A2: this compound (Phenethylamine-d4) is a deuterated stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the "gold standard" for quantitative LC-MS because their physicochemical properties are nearly identical to the non-labeled analyte (the "native" compound).[7][8]
The core principle is that the SIL-IS is added at a known, fixed concentration to all samples, calibrators, and quality controls at the earliest possible stage of sample preparation.[9][10][11] Because it is chemically almost identical to the native analyte, it is expected to co-elute from the LC column and experience the exact same degree of ion suppression or enhancement.[6] By calculating the peak area ratio of the analyte to the internal standard, variations caused by matrix effects are normalized, leading to accurate and precise quantification.[7][9]
Q3: What makes deuterated standards like this compound superior to other types of internal standards?
A3: While other internal standards (like structural analogs) can be used, they often have different retention times, extraction recoveries, and ionization efficiencies than the analyte.[12] This means they may not experience the same matrix effects, making them less effective at correction.
Deuterated standards are superior because:
-
Near-Identical Behavior: They co-elute very closely with the analyte and have the same response to changes in the ion source environment.[8]
-
Comprehensive Correction: They can correct for variability across the entire analytical workflow, including sample extraction, injection volume inconsistencies, and ionization fluctuations.[11][13]
-
Regulatory Acceptance: Their use is recommended by regulatory bodies like the FDA for bioanalytical method validation due to the high level of confidence they provide in quantitative results.[5][8][14]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter when using this compound.
Issue 1: Inconsistent or inaccurate results despite using this compound.
This is a common issue that can arise from several factors. The key is to systematically investigate the potential causes.
Explanation: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time (RT), an effect known as the "isotope effect".[6] If this RT shift is significant, the analyte and this compound may elute into regions with different levels of ion suppression, leading to an inconsistent analyte/IS ratio and inaccurate results.[6][15] Even a small separation can result in a significant difference in the matrix effects experienced.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the native analyte and this compound from a neat solution and a matrix sample. Check for any noticeable shift in retention time.
-
Identify Suppression Zones: Perform a post-column infusion experiment (see Protocol 1 ) to map the regions of ion suppression in your chromatogram.
-
Optimize Chromatography: If the analyte or IS elutes in a suppression zone, adjust your chromatographic method (e.g., modify the gradient, change the mobile phase composition, or use a different column chemistry) to move both peaks into a cleaner region of the chromatogram.[16]
Explanation: The concentration of the internal standard is critical. If it is too high, it can saturate the detector or even suppress the ionization of the native analyte.[6][17] If it is too low, its signal may be weak and noisy, leading to poor precision.
Troubleshooting Steps:
-
Analyze IS Alone: Inject a sample containing only this compound at the working concentration. Check for signs of peak tailing or a non-Gaussian peak shape, which can indicate detector saturation.
-
Perform a Concentration Series: Prepare and analyze a series of samples with a fixed analyte concentration and varying concentrations of this compound. Plot the native analyte's peak area against the IS concentration. A decrease in the analyte signal at higher IS concentrations suggests the IS is causing suppression.
-
Optimize Concentration: The ideal IS concentration should provide a strong, reproducible signal (e.g., >20:1 signal-to-noise) without affecting the analyte's response and should be similar to the expected concentration of the analyte in the samples.[10]
Explanation: While this compound is excellent at correcting for ion suppression, highly variable matrix composition between samples can still pose a challenge.[5] This is particularly true if the sample cleanup is insufficient, allowing large variations in interfering compounds like phospholipids or salts.[18][19]
Troubleshooting Steps:
-
Improve Sample Preparation: A more rigorous sample cleanup is the most effective way to reduce matrix effects.[20] Consider switching from a simple protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4]
-
Quantify Matrix Effects: Use a post-extraction spike experiment (see Protocol 2 ) to quantitatively assess the degree of ion suppression and its variability across different lots of matrix.
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2][4] However, this will also reduce the analyte concentration, so it is only feasible for assays with high sensitivity.
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing issues when using a deuterated internal standard.
Caption: A step-by-step decision tree for troubleshooting quantification issues.
Part 3: Experimental Protocols
These detailed protocols provide methodologies for diagnosing and quantifying ion suppression.
Protocol 1: Identifying Ion Suppression Zones via Post-Column Infusion
Objective: To determine the retention times at which co-eluting matrix components cause ion suppression.[16][21]
Methodology:
-
Prepare Infusion Solution: Create a solution of the analyte (e.g., native Phenethylamine) in mobile phase at a concentration that gives a stable and robust signal (e.g., 50-100 ng/mL).
-
System Setup:
-
Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 10-20 µL/min).
-
Connect the syringe pump output to the LC flow path using a 'T' connector placed between the analytical column and the mass spectrometer's ion source.
-
-
Establish Baseline: Start the LC flow with your analytical gradient and begin the infusion. Do not make an injection. Allow the infused analyte signal to stabilize, creating a high, flat baseline in your mass spectrometer's data acquisition software.
-
Inject Blank Matrix: Once the baseline is stable, inject a blank matrix sample that has been processed through your standard sample preparation procedure.
-
Analyze Data: Monitor the baseline signal of the infused analyte. Any significant drop or "dip" in the signal indicates a region where matrix components are eluting and causing ion suppression. Compare this "suppression chromatogram" to the chromatogram of your analyte and this compound to see if they elute in a compromised region.
Visualizing the Analytical Workflow
The following diagram illustrates the correct integration of an internal standard into a quantitative LC-MS workflow.
Caption: Standard workflow for quantitative analysis using an internal standard.
Protocol 2: Quantifying Matrix Effect Percentage
Objective: To calculate the quantitative impact of ion suppression on your analyte's signal.[21]
Methodology:
-
Prepare Solution A (Neat Solution): Prepare a standard of your analyte in a clean solvent (e.g., the final mobile phase composition) at a known concentration (e.g., a mid-range QC level).
-
Prepare Solution B (Post-Spike Matrix Sample): Take a blank matrix sample (e.g., plasma, urine) from at least 6 different sources. Process these samples through your entire sample preparation procedure. After the final step (e.g., after evaporation and before reconstitution), spike the extract with the analyte to the same final concentration as in Solution A.
-
Analyze and Calculate:
-
Analyze multiple injections of both Solution A and Solution B.
-
Calculate the average peak area for each.
-
Use the following formula to determine the Matrix Effect percentage (ME%):
ME (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100%
-
-
Interpret Results:
-
ME% = 100%: No matrix effect.
-
ME% < 100%: Ion suppression is occurring. For example, an ME% of 60% indicates 40% signal suppression.
-
ME% > 100%: Ion enhancement is occurring.
-
The coefficient of variation (CV%) of the ME% across the different matrix sources should be <15% for a robust method.
-
Data Interpretation Table
| Matrix Effect (ME%) | CV% (across sources) | Interpretation & Action |
| 85% - 115% | < 15% | Acceptable matrix effect. The internal standard is likely providing adequate correction. |
| < 85% or > 115% | < 15% | Consistent matrix effect. The IS should correct for this, but improved sample cleanup is recommended to increase sensitivity. |
| Any value | > 15% | Unacceptable. High variability in matrix effects. The method is not robust. Action Required: Improve sample preparation significantly.[22] |
References
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
Furey, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. Retrieved from [Link]
-
Zhang, J., et al. (2021). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. Retrieved from [Link]
-
Chambers, A. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Retrieved from [Link]
-
Li, W., et al. (2015). Phospholipid-based matrix effects in LC-MS...: Bioanalysis. Ovid. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Scitechnol. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]
-
WelchLab. (2025). Are You Using The Internal Standard Method In A Right Way? Retrieved from [Link]
-
Shipkova, M., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. PubMed Central. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Scribd. (n.d.). Ion Suppression in LC–MS–MS Analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Annesley, T. M. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. PubMed. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis. Retrieved from [Link]
-
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Retrieved from [Link]
-
LCGC International. (2019). An Uncommon Fix for LC–MS Ion Suppression. Retrieved from [Link]
-
SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them? Retrieved from [Link]
-
YouTube. (2025). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards. Retrieved from [Link]
-
ResearchGate. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Retrieved from [Link]
-
Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PubMed Central. Retrieved from [Link]
-
van den Broek, I., et al. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Retrieved from [Link]
-
ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? Retrieved from [Link]
-
Gaisl, T., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Li, L., et al. (2022). Ion suppression correction and normalization for non-targeted metabolomics. PubMed Central. Retrieved from [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. PubMed. Retrieved from [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
Sources
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. nebiolab.com [nebiolab.com]
- 10. scioninstruments.com [scioninstruments.com]
- 11. youtube.com [youtube.com]
- 12. scispace.com [scispace.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. myadlm.org [myadlm.org]
- 16. scribd.com [scribd.com]
- 17. gmi-inc.com [gmi-inc.com]
- 18. ovid.com [ovid.com]
- 19. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Addressing back-exchange of deuterium in Benzeneethan-d4-amine
Welcome to the technical support center for Benzeneethan-d4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on mitigating the common challenge of deuterium back-exchange. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the isotopic integrity of your deuterated compounds throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern when using this compound?
A1: Deuterium back-exchange is a chemical process where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment.[1] This is a significant issue in quantitative analysis, particularly in LC-MS/MS applications where this compound is often used as an internal standard. The exchange of deuterium for hydrogen alters the mass of the standard, leading to compromised quantification, inaccurate results, and misinterpretation of data.[1]
Q2: I observe a loss of the deuterium label in my sample. What are the primary causes?
A2: The loss of a deuterium label from this compound is almost always due to back-exchange with protic solvents. The rate and extent of this exchange are heavily influenced by several key factors:
-
Solvent Type: Protic solvents like water, methanol, and ethanol contain readily exchangeable hydrogen atoms and are the main drivers of back-exchange.[1] Aprotic solvents such as acetonitrile, DMSO, and chloroform lack exchangeable protons and are preferred for handling deuterated standards.[1]
-
pH of the Solution: The deuterium-hydrogen exchange reaction is catalyzed by both acids and bases.[1] For amine groups, the rate of exchange is generally minimized at a slightly acidic pH.
-
Temperature: Higher temperatures significantly increase the rate of back-exchange.[2]
-
Exposure Time: The longer your sample is in contact with protic solvents, the greater the extent of back-exchange will be. Therefore, rapid sample processing and analysis are crucial.[3]
Q3: How can I effectively halt the deuterium-hydrogen exchange reaction during my experiment?
A3: To stop the exchange reaction, a process known as "quenching" is employed. This is achieved by rapidly changing the conditions to those that minimize the exchange rate. For compounds like this compound, this typically involves:
-
Lowering the pH: Adjusting the pH to a range where the exchange rate is at its minimum. For many compounds, this is around pH 2.5-3.0.[2]
-
Reducing the Temperature: Immediately cooling the sample to 0°C or below significantly slows down the exchange kinetics.[2]
A combination of both low pH and low temperature is the most effective quenching strategy.
Q4: Can lyophilization (freeze-drying) help prevent back-exchange?
A4: Yes, lyophilization can be a very effective strategy. By removing the protic solvent (water), the primary source of exchangeable protons is eliminated. This is particularly useful for long-term storage of samples. However, it's crucial to ensure that the sample is maintained in an aprotic environment after lyophilization to prevent re-exposure to moisture from the atmosphere.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Inconsistent Isotopic Purity in QC Samples
Symptoms:
-
High variability in the mass spectrum of the internal standard across a batch.
-
Drifting analyte/internal standard response ratio.
-
Poor precision in quality control samples.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Suboptimal Storage Conditions | Exposure to atmospheric moisture during storage can lead to gradual back-exchange, even in solid form. Amines are known to be hygroscopic.[4] | 1. Store in a Desiccator: Keep the solid this compound in a tightly sealed container within a desiccator containing a suitable drying agent. 2. Inert Atmosphere: For maximum protection, store under an inert gas like argon or nitrogen.[4] 3. Cold Storage: Store at recommended low temperatures to minimize any potential degradation or exchange.[4] |
| Inappropriate Solvents for Stock Solutions | Preparing stock solutions in protic solvents (e.g., methanol, water) will initiate back-exchange. | 1. Use Aprotic Solvents: Prepare stock solutions in high-purity, anhydrous aprotic solvents like acetonitrile or DMSO.[1] 2. Minimize Water Content: Ensure that the chosen aprotic solvent has a very low water content. |
| Contamination of Solvents | Even aprotic solvents can absorb moisture from the air if not handled correctly. | 1. Use Fresh Solvents: Use freshly opened bottles of anhydrous solvents whenever possible. 2. Proper Handling: Handle solvents in a dry environment and seal containers tightly immediately after use.[5] |
Issue 2: Significant Back-Exchange During Sample Preparation and LC-MS Analysis
Symptoms:
-
A significant peak corresponding to the unlabeled Benzeneethanamine is observed in the mass spectrum.
-
The peak area of this compound decreases over the course of an analytical run.
-
Inaccurate and imprecise quantitative results.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Protic Solvents in Sample Dilution and Extraction | Diluting or extracting your sample with aqueous buffers or protic organic solvents will facilitate back-exchange. | 1. Optimize Extraction: If possible, use liquid-liquid extraction with a water-immiscible aprotic solvent. 2. Minimize Aqueous Contact: If an aqueous phase is necessary, minimize the contact time and immediately proceed to the next step. |
| Elevated Temperatures During Sample Processing | The rate of back-exchange is highly temperature-dependent. | 1. Work on Ice: Perform all sample preparation steps on ice or using pre-chilled racks. 2. Avoid Heating: Do not heat samples containing this compound. |
| Suboptimal LC-MS Conditions | The mobile phase in reversed-phase chromatography is often aqueous, creating a prime environment for back-exchange. | 1. Low Temperature Chromatography: Use an LC system with a column oven that can be cooled to low temperatures (e.g., 0-4°C).[2] 2. Fast Gradients: Shorten the LC gradient time to minimize the residence time of the analyte on the column.[6] 3. Aprotic Mobile Phase Modifiers: Consider replacing a portion of the aqueous mobile phase with a polar aprotic solvent like DMF, which has been shown to reduce back-exchange.[7] |
| Unfavorable pH of the Mobile Phase | The pH of the mobile phase can catalyze the back-exchange. | 1. Acidify the Mobile Phase: Maintain the mobile phase at a pH of around 2.5-3.0, as this is typically the pH of minimum exchange for amine hydrogens.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Pre-analysis:
-
Ensure all glassware is thoroughly dried in an oven at 150°C for at least 4 hours and cooled in a desiccator.[8]
-
Use only new, sealed vials with PTFE-lined caps.
-
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Weigh the required amount of the solid compound in a dry, inert atmosphere (e.g., a glove box).
-
Dissolve the compound in a minimal amount of anhydrous, high-purity aprotic solvent (e.g., acetonitrile).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or below in a tightly sealed vial.
-
-
Working Solution Preparation:
-
Prepare working solutions by diluting the stock solution with the same anhydrous aprotic solvent.
-
Prepare fresh working solutions daily if possible.
-
Protocol 2: Sample Preparation for LC-MS Analysis (Minimizing Back-Exchange)
-
Sample Thawing:
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
-
Internal Standard Spiking:
-
Spike the samples with the this compound working solution.
-
-
Protein Precipitation (if applicable):
-
Add ice-cold acetonitrile (or other suitable aprotic solvent) to precipitate proteins.
-
Vortex and centrifuge at low temperature (e.g., 4°C).
-
-
Supernatant Transfer:
-
Transfer the supernatant to a clean vial for analysis.
-
-
Evaporation and Reconstitution (if necessary):
-
If concentration is required, evaporate the solvent under a gentle stream of nitrogen at a low temperature.
-
Reconstitute the sample in the initial mobile phase, preferably with a high percentage of the aprotic organic solvent, just before injection.
-
Visualizations
Mechanism of Deuterium Back-Exchange
Caption: Acid-catalyzed deuterium back-exchange at the amine group.
Troubleshooting Workflow for Deuterium Back-Exchange
Caption: A systematic workflow for troubleshooting deuterium back-exchange issues.
References
- van Amsterdam, P., et al. (2013). Inconsistent internal standard response in LC–MS/MS bioanalysis: an evaluation of case studies. Bioanalysis, 5(1), 7-16.
- Valeja, J., et al. (2012). Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 23(4), 699-707.
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
- Li, W., et al. (2024).
- Bachan, L., et al. (1974). Letter: Isotope effects in the hydroxylation of phenylethylamine by dopamine beta-hydroxylase. Journal of the American Chemical Society, 96(21), 6799-800.
- Konopski, L., & Szafert, S. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 25(21), 5022.
- Zhang, Z., & Li, W. (2020). A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. STAR Protocols, 1(3), 100188.
-
Novo Nordisk Foundation Center for Protein Research. (n.d.). Protocol for HDX-MS. [Link]
-
Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
- Lento, C., et al. (2020). Quantitative Hydrogen–Deuterium Exchange Mass Spectrometry for Simultaneous Structural Characterization and Affinity Indexing of Single Target Drug Candidate Libraries. Analytical Chemistry, 92(13), 8895-8903.
- Wales, T. E., & Engen, J. R. (2008). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. Analytical biochemistry, 376(2), 270–277.
- Davidson, V. L., & Jones, L. H. (1996). Deuterium kinetic isotope effect and stopped-flow kinetic studies of the quinoprotein methylamine dehydrogenase. Biochemistry, 35(34), 11135-11140.
- Weiling, J., & Tjaden, U. R. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 794(1), 229–239.
- Masson, G. R., et al. (2019). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments.
- Taylor, M. R., & Johnson, K. L. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?.
-
Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
- Gorensek-Benitez, A., et al. (2023). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Journal of Mass Spectrometry, 58(1), e4921.
- Fitzpatrick, P. F. (2019). pH and Deuterium Isotope Effects on the Reaction of Trimethylamine Dehydrogenase with Dimethylamine. Archives of biochemistry and biophysics, 677, 108136.
- Bresciani, A., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 481-500.
-
askIITians. (2017). Explain the basicity of aliphatic amines in protic and aprotic solvents?. [Link]
-
UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]
- Marcsisin, E. J., & Engen, J. R. (2015). Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry. Analytical chemistry, 87(22), 11466–11472.
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
- Fitzpatrick, P. F. (2019). pH and deuterium isotope effects on the reaction of trimethylamine dehydrogenase with dimethylamine. Archives of biochemistry and biophysics, 677, 108136.
- Palcic, M. M., & Klinman, J. P. (1986). pH dependence of deuterium isotope effects and tritium exchange in the bovine plasma amine oxidase reaction: a role for single-base catalysis in amine oxidation and imine exchange. Biochemistry, 25(8), 1898–1904.
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. [Link]
- Liu, Y., & Gao, J. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Molecules (Basel, Switzerland), 26(24), 7687.
- Mori, T., et al. (1984). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Chemical & pharmaceutical bulletin, 32(11), 4584–4591.
- Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & engineering chemistry research, 61(43), 16035–16045.
-
Newsom Seed. (n.d.). MATERIAL SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. [Link]
- Claes, L., et al. (2020). Simple and fast maximally deuterated control (maxD)
- Pucher, S., et al. (2020). The Influence of Deuterium Isotope Effects on Structural Rearrangements, Ensemble Equilibria, and Hydrogen Bonding in Protic Ionic Liquids. The journal of physical chemistry. B, 124(40), 8879–8890.
- De Vrieze, M., & De Kimpe, N. (2021). N-Dealkylation of Amines. Molecules (Basel, Switzerland), 26(10), 2955.
-
Backyard Farmer. (2020). Safe Chemical Storage. [Link]
- De, S., & Konermann, L. (2024). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. Journal of the American Society for Mass Spectrometry, 35(1), 4-20.
- Schlam, R. D., et al. (2019). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical chemistry, 91(21), 13575–13583.
- Boyd, J. A., & Eling, T. E. (1987). Metabolism of aromatic amines by prostaglandin H synthase. Environmental health perspectives, 74, 45–51.
- Obach, R. S., et al. (2020). Biotransformation: Impact and Application of Metabolism in Drug Discovery. Journal of medicinal chemistry, 63(23), 14267–14297.
- Marcsisin, E. J., et al. (2022). Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. bioRxiv.
- Dalvie, D., & Sharma, R. (2025). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Drug metabolism reviews, 57(3), 297–328.
- Kim, J., et al. (2022).
Sources
- 1. mdpi.com [mdpi.com]
- 2. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Evaluation, identification and impact assessment of abnormal internal standard response variability in regulated LC−MS bioanalysis: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Matrix Effects in the Quantification of Benzeneethan-d4-amine
Welcome to the technical support center dedicated to addressing challenges in the quantification of Benzeneethan-d4-amine. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate and precise measurements using liquid chromatography-mass spectrometry (LC-MS). Here, we will delve into the complexities of matrix effects, a common hurdle in bioanalysis, and provide you with actionable troubleshooting strategies and in-depth explanations to ensure the integrity of your experimental data.
Introduction to Matrix Effects
In the world of LC-MS, the "matrix" refers to all the components in a sample other than the analyte of interest. When analyzing biological samples such as plasma, urine, or tissue homogenates, these components can include salts, lipids, proteins, and metabolites.[1] Matrix effects occur when these co-eluting, endogenous compounds interfere with the ionization of the target analyte, in this case, this compound. This interference can lead to either a suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and reproducibility of your quantitative analysis.[2][3][4]
Using a stable isotope-labeled (SIL) internal standard, such as this compound for the quantification of its non-labeled counterpart, is the gold standard for mitigating matrix effects.[3][5][6] The underlying principle is that the SIL internal standard has nearly identical physicochemical properties to the analyte, causing it to co-elute and experience the same degree of ion suppression or enhancement.[7] By measuring the ratio of the analyte signal to the internal standard signal, variability introduced by the matrix effect can be normalized. However, as we will explore, this correction is not always perfect.
Frequently Asked Questions (FAQs)
Here are some of the common questions our users encounter when working with this compound and navigating matrix effects.
Q1: What exactly are matrix effects, and why are they a concern for my this compound quantification?
A1: Matrix effect is the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[7] This can manifest as:
-
Ion Suppression: A decrease in the analyte signal. This is the more common effect and occurs when matrix components compete with the analyte for ionization in the MS source.[8]
-
Ion Enhancement: An increase in the analyte signal, which is less common but can also lead to inaccurate results.
These effects are a significant concern because they can lead to erroneous quantification, impacting the reliability of pharmacokinetic, toxicokinetic, and other critical studies.[3]
Q2: I'm using this compound as an internal standard. Shouldn't that completely correct for matrix effects?
A2: While using a deuterated internal standard is the best practice for correcting matrix effects, it may not always provide a perfect correction.[5][7] Here's why:
-
Chromatographic Separation (Isotope Effect): The substitution of hydrogen with deuterium can slightly alter the lipophilicity of the molecule.[4][5] This can cause a slight separation between this compound and its non-labeled analog on a reversed-phase column.[4][5] If they do not co-elute perfectly, they will be exposed to different matrix components as they enter the ion source, leading to differential matrix effects and inaccurate results.[4][5][7]
-
Differential Matrix Effects: Even with perfect co-elution, some studies have shown that the analyte and its SIL internal standard can experience different degrees of ion suppression, with differences of 26% or more being reported.[4][5]
Q3: My recovery for this compound is inconsistent across different sample lots. Could this be a matrix effect?
A3: Yes, inconsistent recovery is a classic symptom of variable matrix effects.[4] Different lots of biological matrices (e.g., plasma from different individuals) can have varying compositions of endogenous components like phospholipids.[1] This variability can lead to different degrees of ion suppression from sample to sample, resulting in inconsistent analytical results.[4][5] Regulatory guidelines, such as those from the European Medicines Agency (EMA), recommend assessing matrix effects using different lots of the biological matrix.[9][10]
Q4: What are phospholipids, and why are they a major cause of matrix effects?
A4: Phospholipids are a major component of cell membranes and are abundant in biological matrices like plasma and serum.[1][11][12] They are a primary cause of matrix-based ion suppression in LC-MS analysis.[1][11][13] Due to their structure, which includes a polar head group and a hydrophobic tail, they can co-extract with a wide range of analytes during sample preparation.[12][13] When they co-elute with your analyte, they can significantly suppress its ionization, leading to reduced sensitivity and inaccurate quantification.[11][12]
Troubleshooting Guides
When you encounter issues in your this compound quantification, a systematic approach to troubleshooting is key.
Issue 1: Poor or Inconsistent Peak Area Response for this compound
Symptoms:
-
Low signal intensity for the internal standard.
-
High variability in the internal standard peak area across a batch of samples.
-
Drifting internal standard response during the analytical run.
Workflow for Troubleshooting Inconsistent IS Response:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Step-by-Step Troubleshooting:
-
Rule out Simple Errors:
-
Pipetting and Dilution: Double-check all pipetting and dilution steps for both the internal standard spiking solution and the samples. Inconsistent pipetting is a common source of variability.[14]
-
Sample Mixing: Ensure thorough vortexing after adding the internal standard to the sample to guarantee homogeneity.[14]
-
-
Evaluate Matrix Effects Quantitatively:
-
Protocol: Post-Extraction Addition: This is a standard method to quantify the extent of matrix effects.[15][16][17]
-
Set A: Prepare your analyte and this compound in a neat solution (e.g., mobile phase).
-
Set B: Extract a blank matrix sample (e.g., plasma with no analyte or IS). After the final extraction step, spike the analyte and this compound into the extracted sample at the same concentration as Set A.
-
Analysis: Analyze both sets and compare the peak areas.
-
-
Calculation of Matrix Factor (MF):
-
-
Mitigate Observed Matrix Effects:
-
Improve Sample Preparation: The goal is to remove interfering endogenous components, particularly phospholipids.[18]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.[11]
-
Liquid-Liquid Extraction (LLE): Can be effective but may still co-extract some phospholipids depending on the solvent used.[17]
-
Solid-Phase Extraction (SPE): Offers better selectivity in removing interferences compared to PPT and LLE.[11]
-
Phospholipid Removal Plates/Columns (PLR): These are specifically designed to remove phospholipids and can significantly reduce matrix effects.[12][13]
-
-
Optimize Chromatography:
-
Issue 2: Analyte/IS Peak Tailing or Splitting
Symptoms:
-
Asymmetric peaks for this compound and/or the analyte.
-
Split peaks, which can lead to inaccurate integration and quantification.
Workflow for Troubleshooting Poor Peak Shape:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. welch-us.com [welch-us.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 18. eijppr.com [eijppr.com]
Navigating the Nuances of Deuterated Standards: A Technical Support Guide for Benzeneethan-d4-amine Users
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments. The focus of this guide is Benzeneethan-d4-amine, but the principles discussed are broadly applicable to many deuterated standards.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using deuterated standards like this compound.
Q1: My quantitative results are inconsistent and inaccurate despite using this compound as an internal standard. What are the likely causes?
A1: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1]
Q2: I'm observing a chromatographic shift between my analyte and the this compound standard. Why is this happening and is it a problem?
A2: It is a well-documented phenomenon that deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1][2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a small difference in polarity. This can become a significant problem if the analyte and the internal standard experience different matrix effects due to this separation, which can compromise the accuracy of your results.[2][3][4][5]
Q3: Can the this compound standard lose its deuterium labels during my experiment?
A3: Yes, this phenomenon, known as hydrogen-deuterium (H/D) exchange, can occur, particularly if the deuterium atoms are in chemically labile positions.[2] For this compound, the deuterium labels on the ethanamine side chain are generally stable. However, exposure to harsh acidic or basic conditions, or high temperatures in the mass spectrometer's ion source, can potentially promote H/D exchange.[2][6]
Q4: What level of isotopic purity should I look for in my this compound standard?
A4: It is recommended to use deuterated compounds with at least 98% isotopic enrichment.[7][8] High isotopic purity minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[8]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols to diagnose and resolve specific experimental issues.
Issue: Poor Quantitative Accuracy and Precision
If you are experiencing unreliable quantitative results, a systematic approach is necessary to identify the root cause.
Troubleshooting Workflow: Inaccurate Quantification
Caption: Troubleshooting workflow for inaccurate quantification.
Experimental Protocol: Optimizing for Co-elution
-
Modify the Gradient: A shallower gradient can increase the peak width of both the analyte and the internal standard, promoting better overlap.[2]
-
Adjust Mobile Phase Composition: Small changes to the organic modifier or the aqueous component can alter the selectivity and potentially reduce the separation between the two compounds.
-
Employ a Lower Resolution Column: In some cases, using a column with a larger particle size or a shorter length can induce more band broadening, leading to co-elution.[2][9]
-
Consider a ¹³C-labeled Standard: If chromatographic adjustments are unsuccessful, a ¹³C-labeled internal standard is the ideal solution as it will have identical chromatographic behavior to the analyte.[2][10]
Issue: Suspected Hydrogen-Deuterium (H/D) Exchange
The loss of deuterium labels can significantly impact the accuracy of your results. This guide will help you identify and mitigate H/D exchange.
Factors Influencing H/D Exchange
| Factor | Impact on H/D Exchange | Mitigation Strategy |
| pH | Acidic and basic conditions can catalyze the exchange.[2][6][11] | Maintain a neutral pH for samples and mobile phases whenever possible.[2] |
| Temperature | Higher temperatures increase the rate of the exchange reaction.[6] | Reduce mass spectrometer source temperature to the minimum required for efficient ionization.[2] |
| Solvent | Protic solvents (e.g., water, methanol) can donate protons and facilitate exchange.[6][11] | Use aprotic solvents (e.g., acetonitrile) for sample preparation and storage when feasible.[6] |
| Label Position | Deuterium on heteroatoms (O, N, S) are more labile than those on carbon.[2][6] | Review the Certificate of Analysis to confirm the stability of the labeling positions. |
Experimental Protocol: Assessing H/D Exchange
-
Incubation Study:
-
Prepare solutions of this compound in mobile phases of varying pH (e.g., pH 3, 7, and 10).
-
Incubate these solutions at different temperatures (e.g., room temperature and 40°C) for a set period (e.g., 24 hours).
-
Analyze the samples by mass spectrometry to monitor for any decrease in the deuterated signal and a corresponding increase in the unlabeled signal.
-
-
MS Source Temperature Evaluation:
-
Infuse a solution of this compound directly into the mass spectrometer.
-
Gradually increase the source temperature while monitoring the signal intensity of the deuterated and unlabeled species.
-
A significant increase in the unlabeled signal at higher temperatures is indicative of in-source H/D exchange.
-
Section 3: Best Practices for Using this compound
Adhering to best practices is crucial for obtaining reliable and reproducible results.
Workflow for Optimal Use of Deuterated Standards
Caption: Recommended workflow for using deuterated standards.
-
Procurement and Verification: Always obtain a Certificate of Analysis for your this compound standard. This document should provide crucial information on chemical and isotopic purity.[8]
-
Storage: Store the deuterated standard according to the manufacturer's instructions, typically in a cool, dark, and dry place to prevent degradation.
-
Sample Preparation: Add the internal standard as early as possible in the sample preparation workflow to correct for analyte losses during extraction and other manipulations.[12]
-
Data Analysis: Monitor the internal standard's response across all samples in a batch. Significant variability in the internal standard signal could indicate matrix effects or other issues that need to be addressed. The FDA provides guidance on evaluating internal standard responses.[13]
By understanding the potential pitfalls and implementing these troubleshooting and best practice guidelines, you can confidently and accurately utilize this compound and other deuterated standards in your research.
References
- Common pitfalls in using deuterated standards and how to avoid them. - Benchchem.
- Common pitfalls when using deuterated internal standards - Benchchem.
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards - Hilaris Publisher.
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed. Available from: [Link]
- A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry - Benchchem.
- Addressing deuterium-hydrogen exchange issues with deuterated standards. - Benchchem.
- Technical Support Center: Correcting for Matrix Effects in LC-MS with Deuterated Internal Standards - Benchchem.
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? | myadlm.org. Available from: [Link]
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. Available from: [Link]
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed. Available from: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Available from: [Link]
- The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide - Benchchem.
- Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS - Benchchem.
- Deuterium-hydrogen exchange issues with deuterated internal standards. - Benchchem.
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - SciSpace. Available from: [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate. Available from: [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry | Semantic Scholar. Available from: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. Available from: [Link]
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
- Stable Isotope Labeled Internal Standards: Selection and Proper Use.
- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
-
Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry. Available from: [Link]
-
Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry | Analytical Chemistry - ACS Publications. Available from: [Link]
-
Hydrogen–deuterium exchange - Wikipedia. Available from: [Link]
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation.
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry - FDA. Available from: [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - MDPI. Available from: [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). Available from: [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. Available from: [Link]
-
Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? | ResearchGate. Available from: [Link]
-
Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry - ResearchGate. Available from: [Link]
-
Late-Stage Isotopic Exchange of Primary Amines - PMC - NIH. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. waters.com [waters.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. fda.gov [fda.gov]
Technical Support Center: Enhancing Benzeneethan-d4-amine Signal Intensity in ESI-MS
Welcome to the technical support center for optimizing the analysis of Benzeneethan-d4-amine (also known as d4-phenethylamine) using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal intensity for this and similar small, deuterated amine compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies and detailed experimental protocols.
I. Frequently Asked Questions (FAQs)
Q1: Why am I seeing a weak signal for this compound in positive ion ESI-MS?
A: Several factors can contribute to a weak signal for this compound. As a small primary amine, its proton affinity is generally good, making it suitable for positive ion ESI. However, issues can arise from:
-
In-source Fragmentation: Phenethylamine and its derivatives are known to undergo protonation followed by the loss of ammonia (NH₃) in the ESI source, leading to a dominant fragment ion instead of the expected protonated molecule ([M+H]⁺).[1][2][3] This fragmentation can significantly reduce the intensity of the target precursor ion.
-
Suboptimal Mobile Phase Conditions: The pH and composition of your mobile phase are critical for efficient ionization. An inappropriate pH can neutralize the amine, while certain additives can suppress the signal.
-
Ion Suppression: Components from your sample matrix or mobile phase can compete with your analyte for ionization, leading to a reduced signal.[4]
-
Instrument Parameters Not Optimized: Generic ESI source parameters (e.g., capillary voltage, cone voltage, gas flows, and temperatures) may not be ideal for this specific small molecule.[5][6]
Q2: Should I be looking for an ion other than [M+H]⁺?
A: Yes, it is highly probable that you will observe significant in-source fragmentation. For phenethylamines, the most common fragment corresponds to the loss of ammonia, resulting in an [M+H-NH₃]⁺ ion.[7] In the case of this compound, this would be the spiro[2.5]octadienylium fragment ion.[2][3] Additionally, depending on the cleanliness of your system and mobile phase, you may also see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).[8]
Q3: Can the deuterium labeling in this compound affect its signal intensity?
A: While deuterium labeling is essential for its use as an internal standard, it does not typically cause a significant intrinsic difference in ionization efficiency compared to its non-deuterated analog. However, it's crucial to ensure the isotopic purity of your standard and to account for any potential chromatographic shifts that might separate it from the analyte, leading to differential matrix effects.[9] The primary challenges will still revolve around the inherent chemical properties of the phenethylamine structure in the ESI source.
Q4: What is the quickest change I can make to see a potential improvement in signal?
A: The most immediate and often impactful change is to adjust the mobile phase composition. Adding a small amount of a volatile acid, such as 0.1% formic acid, can significantly improve the protonation of the amine and enhance the signal.[10] Concurrently, optimizing the cone voltage (or declustering potential) is crucial to control in-source fragmentation.[5]
II. Troubleshooting Guides & In-Depth Solutions
Issue 1: Low Abundance of the Protonated Molecule ([M+H]⁺) and Dominant Fragmentation
The primary challenge with phenethylamines in ESI-MS is the propensity for in-source fragmentation, where the protonated molecule readily loses ammonia.[1][2][3] While this can be problematic for identification, this characteristic fragmentation can be leveraged for highly sensitive quantification if the fragment ion is used as the precursor in MS/MS experiments.[2][3]
Strategy A: Embrace the Fragment Ion
Instead of trying to eliminate fragmentation, this strategy focuses on maximizing the formation of the stable spiro[2.5]octadienylium fragment for use in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.
Causality: The conversion of the protonated molecule to the spiro[2.5]octadienylium fragment can improve the signal-to-noise ratio, leading to more sensitive and accurate quantification.[2]
Workflow for Optimizing Fragmentation:
Caption: A systematic approach to optimizing ESI source parameters.
Parameter Details and Typical Starting Ranges:
| Parameter | Function | Typical Range |
| Capillary Voltage | Creates the electric field for ESI. | 2.0 - 4.0 kV [11] |
| Cone Voltage | Extracts ions and can induce fragmentation. | 10 - 60 V [5] |
| Nebulizing Gas | Assists in forming a fine spray. | 30 - 60 psi [12] |
| Drying Gas Temp | Aids in solvent evaporation. | 250 - 350 °C [11] |
| Drying Gas Flow | Removes solvent vapor. | 8 - 12 L/min [11] |
Issue 3: Inconsistent Signal and Presence of Adducts
Unstable signal intensity, often accompanied by the appearance of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, points to issues with mobile phase purity, system cleanliness, or suboptimal proton availability.
Causality: Alkali metal ions (Na⁺, K⁺) are ubiquitous and have a high affinity for many molecules. If the concentration of protons is low, these metal ions can outcompete H⁺ for adduction to the analyte, splitting the signal across multiple species and potentially suppressing the desired [M+H]⁺ ion. [8] Troubleshooting Steps:
-
Use High-Purity Solvents and Additives: Ensure you are using LC-MS grade water, organic solvents, and additives to minimize metal ion contamination.
-
Avoid Glassware: Use plastic vials and containers where possible, as glass can be a source of sodium ions. [13]3. Increase Acid Concentration: A slightly higher concentration of formic acid can provide an excess of protons to favor the formation of [M+H]⁺ over metal adducts. [8]4. Consider Ammonium Additives: Volatile ammonium salts like ammonium formate can sometimes help by providing a high concentration of NH₄⁺, which can act as a proton source and competitively reduce alkali metal adduction. [14]
III. Advanced Strategies: Chemical Derivatization
When all other optimization strategies fail to provide the required sensitivity, chemical derivatization can be employed. This involves reacting the amine group of this compound with a reagent to attach a moiety that has a much higher ionization efficiency.
Causality: Derivatization can introduce a permanently charged group or a group with very high proton affinity, fundamentally improving the molecule's ability to form a stable gas-phase ion.
Note: This is a complex workflow that requires significant method development, including reaction optimization and characterization of the new derivative. It is generally considered a last resort for particularly challenging analyses.
IV. References
-
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. [Link] [1][2][3]2. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. ACS Publications. [Link] [7]3. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]
Sources
- 1. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. zefsci.com [zefsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
Technical Support Center: Benzeneethan-d4-amine Peak Integration
Welcome to the technical support center for chromatographic analysis of Benzeneethan-d4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common peak integration issues. As a deuterated internal standard, achieving symmetric and reproducible peak shape for this compound is critical for accurate quantification in LC-MS workflows.[1][2]
This resource provides in-depth, scientifically grounded solutions to common challenges such as peak tailing, splitting, and baseline disturbances.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing significantly?
Peak tailing for basic compounds like this compound is most commonly caused by secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.[3][4][5][6] These interactions create an alternative retention mechanism, leading to a delayed elution for a portion of the analyte molecules, resulting in an asymmetric peak.
Q2: Can the solvent I dissolve my sample in affect the peak shape?
Absolutely. Injecting your sample in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase can cause distorted peaks, including fronting or splitting.[7][8][9][10] This is because the strong sample solvent can carry the analyte band too quickly and unevenly onto the column head.[7][11] Whenever possible, dissolve your sample in the initial mobile phase.[9]
Q3: What causes a peak to split into two or create a shoulder?
Peak splitting can arise from several issues:
-
Chemical Problems: Co-elution with an interference or on-column degradation.
-
Column Issues: A void at the column inlet, a blocked frit, or contamination can create alternative flow paths.[12]
-
Solvent Mismatch: Injecting in a much stronger solvent can cause the peak to split, especially for early-eluting compounds.[13]
Q4: I'm using a deuterated standard. Should it behave identically to the non-labeled analyte?
Ideally, yes. A good deuterated internal standard should co-elute perfectly with the analyte.[14] However, in some cases, a slight retention time shift (isotopic effect) can occur. It is crucial to verify co-elution and ensure the integration windows are appropriate for both the analyte and the standard.[14]
In-Depth Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is the most prevalent issue when analyzing basic compounds. A systematic approach is key to identifying and resolving the root cause.
Mechanism: The Role of Silanol Interactions
Silica, the backbone of most reversed-phase columns, has weakly acidic silanol groups (Si-OH) on its surface.[4] this compound, a basic compound, can be protonated in the mobile phase. These positively charged amine groups can then interact strongly with ionized, negatively charged silanol groups (SiO-). This secondary ionic interaction is a stronger retention mechanism than the intended hydrophobic interaction, causing peak tailing.[5]
To combat this, the interaction with silanol groups must be minimized. This can be achieved by either modifying the mobile phase to suppress the interaction or by choosing a column with a more inert surface.
Caption: Mechanism of peak tailing for basic analytes.
Protocol 1: Mobile Phase Optimization
Adjusting the mobile phase is often the fastest and most cost-effective solution.
Step 1: Add a Competing Base
-
Rationale: Introducing a small amount of a basic additive, like triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites.[3][15] The TEA molecules will preferentially interact with the silanol groups, preventing the analyte from doing so.
-
Methodology:
-
Prepare a stock solution of 1% Triethylamine in your mobile phase organic solvent (e.g., acetonitrile or methanol).
-
Create a series of mobile phases with increasing concentrations of TEA (e.g., 0.05%, 0.1%, 0.2%, 0.5% v/v).
-
Equilibrate the column with each mobile phase for at least 15 column volumes.
-
Inject the this compound standard and analyze the peak shape.
-
-
Verification: Calculate the USP tailing factor (T) for each concentration. A value between 0.9 and 1.2 is generally considered excellent.
Step 2: Adjust Mobile Phase pH
-
Rationale: The ionization state of both the analyte and the silanol groups is pH-dependent.[16] By lowering the mobile phase pH (typically to between 2.5 and 3.5), the silanol groups become fully protonated (Si-OH), neutralizing their negative charge and reducing ionic interactions.[3][5]
-
Methodology:
-
Use a volatile, MS-compatible acid like formic acid or acetic acid.[17]
-
Prepare mobile phases buffered at different pH values (e.g., pH 3.5, 3.0, 2.7).
-
Equilibrate the system and inject the sample at each pH level.
-
-
Verification: Observe the peak shape and retention time. Lowering the pH will likely decrease retention time for the basic analyte, but should significantly improve peak symmetry. Ensure the chosen pH is well within the stable operating range of your column (typically pH 2-8 for standard silica columns).[18]
| Parameter | Condition A (No Additive) | Condition B (0.1% TEA) | Condition C (pH 2.7 Buffer) |
| Peak Shape | Severe Tailing | Symmetrical | Symmetrical |
| USP Tailing Factor (T) | 2.1 | 1.1 | 1.2 |
| Retention Time (min) | 4.5 | 4.3 | 3.8 |
Caption: Example data showing the effect of mobile phase modifiers on peak shape.
Protocol 2: Column Selection
If mobile phase optimization does not fully resolve the issue, the column itself may be the problem.
-
Rationale: Not all C18 columns are the same. Modern columns often feature advanced technologies to minimize silanol interactions.
-
Methodology:
-
Use an End-Capped Column: End-capping is a process where residual silanol groups are chemically bonded with a small, less polar group (like a trimethylsilyl group), effectively shielding them.[4][5] Most modern columns from major manufacturers are high-purity silica and are end-capped.
-
Consider an Embedded Polar Group (EPG) Column: These columns have a polar group (like an amide or carbamate) embedded into the alkyl chain.[19] This polar group can help shield the analyte from the silica surface and improve peak shape for basic compounds.
-
Evaluate Hybrid or Polymer-Based Columns: Columns based on hybrid silica-polymer particles or fully polymeric particles have a much lower concentration of active silanol sites and are often more stable at higher pH ranges.[18][20]
-
Troubleshooting Guide: Diagnosing Peak Splitting
Peak splitting requires a logical diagnostic approach to pinpoint the cause. Use the following decision tree to guide your troubleshooting.
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. support.waters.com [support.waters.com]
- 14. m.youtube.com [m.youtube.com]
- 15. welch-us.com [welch-us.com]
- 16. agilent.com [agilent.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. HPLC Column Selection - how to choose the right column | Analytics-Shop [analytics-shop.com]
- 19. welch-us.com [welch-us.com]
- 20. HPLC Column Selection Guide [scioninstruments.com]
Technical Support Center: Stability of Benzeneethan-d4-amine in Processed Samples
Welcome to the technical support center for Benzeneethan-d4-amine. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative bioanalysis. Ensuring the isotopic stability of deuterated standards is paramount for accurate and reliable data. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to address the stability challenges you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: What is this compound and why is its stability in processed samples a concern?
This compound is a deuterated form of phenethylamine, commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based bioanalysis. Its chemical structure is identical to the analyte of interest (phenethylamine), with four hydrogen atoms replaced by deuterium. This mass difference allows for its distinction from the analyte by the mass spectrometer. The stability of this compound in processed samples is critical because any degradation or isotopic exchange (loss of deuterium) can lead to inaccurate quantification of the target analyte.[1][2]
Q2: What are the primary factors that can compromise the stability of this compound during sample processing?
The stability of this compound can be influenced by several factors, including:
-
pH: Both acidic and basic conditions can catalyze the back-exchange of deuterium atoms with protons from the solvent.[1][3]
-
Temperature: Higher temperatures accelerate the rates of both chemical degradation and isotopic exchange.[1][4]
-
Solvent Composition: Protic solvents (e.g., water, methanol) are sources of protons that can participate in back-exchange.[4]
-
Matrix Components: Enzymes or reactive molecules within the biological matrix (e.g., plasma, urine) can potentially degrade the amine.[4][5]
-
Light Exposure: Like many organic molecules, prolonged exposure to light can potentially lead to photodegradation.[4]
Q3: What are the optimal storage conditions for this compound stock solutions and processed samples?
For long-term stability of stock solutions, it is recommended to store this compound in a tightly sealed container, protected from light, at low temperatures (e.g., -20°C or lower).[5] Solutions should ideally be prepared in a non-protic or aprotic solvent if long-term storage is intended. For processed samples, which are often in aqueous or protic organic solvents, it is crucial to minimize the storage time before analysis. If storage is necessary, samples should be kept at low temperatures (e.g., 4°C for short-term, -80°C for long-term) and in a neutral to slightly acidic pH environment to minimize degradation and back-exchange.[1][5]
Q4: What is deuterium-hydrogen (H/D) back-exchange and how can I minimize it?
H/D back-exchange is a chemical reaction where deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding environment, most commonly the solvent.[1] For this compound, the deuterium atoms are on the ethylamine side chain, which are generally more stable than those on heteroatoms (like -OH or -NH). However, they are not entirely immune to exchange, especially under harsh pH or high-temperature conditions.[4]
To minimize back-exchange:
-
Maintain a low temperature throughout the sample preparation and analysis process.[1]
-
Work at a slightly acidic pH (around 2.5-5), as this is often the region of minimal exchange for many deuterated compounds.[1][3]
-
Minimize the time the sample spends in protic solvents before analysis.[1]
-
Use aprotic solvents for reconstitution where possible, though this may not always be compatible with reversed-phase chromatography.
II. Troubleshooting Guide: Instability of this compound
This guide provides a structured approach to diagnosing and resolving common stability-related issues observed during the use of this compound as an internal standard.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Drifting Internal Standard (IS) Response (Decreasing over the run) | 1. Deuterium-Hydrogen Back-Exchange: Loss of deuterium leads to a decrease in the signal at the expected m/z of the IS.[1][4] 2. Adsorption to Vials/Tubing: Amines can be "sticky" and adsorb to surfaces, leading to signal loss over time. 3. Thermal Degradation: Degradation in the autosampler, especially if not temperature-controlled. | 1. Evaluate H/D Exchange: - Prepare a sample and analyze it immediately (T=0). Re-inject the same sample after it has been sitting in the autosampler for the duration of a typical run. A significant decrease in the IS/analyte ratio suggests back-exchange. - Solution: Lower the autosampler temperature (e.g., to 4°C). Acidify the mobile phase and reconstitution solvent (e.g., with 0.1% formic acid) to minimize exchange.[1] 2. Mitigate Adsorption: - Use silanized or low-adsorption vials. - Add a small amount of a competing amine to the mobile phase or reconstitution solvent to block active sites. 3. Control Temperature: - Ensure the autosampler is properly cooled and maintained. |
| Appearance of a Peak at the Analyte's m/z in IS-only Samples | 1. Isotopic Impurity in the Standard: The deuterated standard may contain a small percentage of the non-deuterated analyte. 2. In-source H/D Exchange: Exchange occurring within the mass spectrometer's ion source. | 1. Verify Standard Purity: - Check the certificate of analysis for the isotopic purity of the standard. - If purity is low, consider sourcing a higher-purity standard. 2. Optimize MS Source Conditions: - While less common for C-D bonds, extreme source conditions could potentially promote exchange. Try gentler source settings (e.g., lower source temperature). |
| Poor Precision and Accuracy in Quality Control (QC) Samples | 1. Inconsistent Sample Processing Conditions: Variations in pH, temperature, or processing time between samples can lead to variable degradation or H/D exchange. 2. Matrix Effects: Differential matrix effects between the analyte and the deuterated internal standard, especially if there is a slight chromatographic separation (isotopic effect).[6] | 1. Standardize Workflow: - Ensure consistent timing for all sample preparation steps. - Use buffers to control pH during extraction and reconstitution. - Maintain a consistent temperature for all samples. 2. Address Matrix Effects: - Evaluate for co-eluting matrix components that may be causing differential ion suppression or enhancement. - Optimize chromatography to ensure complete co-elution of the analyte and this compound. Even minor shifts can lead to different matrix effects.[6] |
| Complete Loss of IS Signal in Certain Matrices | 1. Enzymatic Degradation: Presence of active enzymes (e.g., monoamine oxidases) in the biological matrix that degrade the phenethylamine structure.[7] 2. Strong Adsorption/Matrix Sequestration: The IS may be irreversibly binding to components in the sample matrix. | 1. Inactivate Enzymes: - Immediately after sample collection, add a protease inhibitor or perform a protein precipitation step (e.g., with cold acetonitrile or methanol) to denature enzymes. - Keep samples on ice during processing. 2. Improve Extraction Efficiency: - Experiment with different sample clean-up techniques (e.g., liquid-liquid extraction, solid-phase extraction) to more effectively remove interfering matrix components. |
III. Experimental Protocols
Protocol 1: Assessment of this compound Stability in Processed Samples
This protocol outlines a systematic approach to evaluate the stability of this compound under your specific experimental conditions.
Objective: To determine the stability of this compound in a given biological matrix extract over a defined period and at a specific temperature.
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Extraction solvents (e.g., acetonitrile, methanol)
-
Reconstitution solvent
-
LC-MS/MS system
Procedure:
-
Prepare QC Samples: Spike a known concentration of this compound and the non-deuterated analyte into the blank biological matrix at low and high QC levels.
-
Process Samples: Extract the spiked samples using your established protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Initial Analysis (T=0): Immediately after processing, analyze a set of the extracted QC samples to establish the baseline (T=0) analyte/IS peak area ratio.
-
Stability Time Points: Store the remaining extracted samples under the conditions you wish to test (e.g., at room temperature, 4°C in the autosampler).
-
Analyze at Time Points: Analyze the stored samples at various time points (e.g., 4, 8, 12, 24 hours).
-
Data Analysis:
-
Calculate the mean analyte/IS peak area ratio at each time point.
-
Compare the mean ratios at each time point to the T=0 baseline.
-
The stability is considered acceptable if the mean concentration at each time point is within ±15% of the nominal concentration.
-
IV. Visualizations
Workflow for Troubleshooting Internal Standard Instability
Caption: A decision-tree workflow for diagnosing and resolving issues related to the instability of this compound.
Factors Influencing this compound Stability
Caption: Key environmental and chemical factors that can impact the stability of this compound.
V. References
-
BenchChem. (2025). Technical Support Center: A Guide to Preventing H/D Back-Exchange with Deuterated Standards. BenchChem.
-
BenchChem. (2025). Best Practices for the Use of Deuterated Internal Standards in Bioanalysis. BenchChem.
-
Grocholska, P., & Bąchor, R. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2989. [Link]
-
Li, W., & Cohen, L. H. (2003). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinical Chimica Acta, 329(1-2), 169-171.
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220.
-
Peters, F. T. (2007). Stability of analytes in biosamples - an important issue in clinical and forensic toxicology?. Analytical and bioanalytical chemistry, 388(7), 1505–1519. [Link]
-
PubChem. (n.d.). Phenethylamine. National Center for Biotechnology Information. [Link]
-
Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development. Simbec-Orion. [Link]
-
Fu, Y., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 499-510.
-
Saunders, W. H. (1985). β-Deuterium Isotope Effects on Amine Basicity, “Inductive” and Stereochemical. Journal of the American Chemical Society, 107(1), 164-169.
-
Wales, T. E., & Engen, J. R. (2006). Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment. Analytical biochemistry, 350(2), 294–301.
-
Wikipedia. (n.d.). Phenethylamine. Wikipedia. [Link]
-
Agilent Technologies. (n.d.). Solvents and Caveats for LC/MS. Agilent Technologies. [Link]
-
Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]
-
Chatterjee, B., Krishnakumar, V., & Gunanathan, C. (2018). Selective α-Deuteration of Amines and Amino Acids Using D2O. Organic Letters, 20(18), 5740-5744.
-
Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]
-
Saleki-Gerhardt, A., & Zografi, G. (1994). Formation, physical stability, and quantification of process-induced disorder in cryomilled samples of a model polymorphic drug. Pharmaceutical research, 11(8), 1166–1173.
-
European Medicines Agency. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. European Medicines Agency. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method Using Benzeneethan-d4-amine as an Internal Standard
This guide provides an in-depth, objective comparison of analytical method performance when validating with Benzeneethan-d4-amine as an internal standard. It is intended for researchers, scientists, and drug development professionals who require robust and reliable quantitative data. The principles and protocols described herein are grounded in established regulatory guidelines and best practices in bioanalysis.
The Foundational Role of an Internal Standard in Quantitative Analysis
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the goal is to obtain consistent, reliable, and accurate data.[1] However, the journey from sample to result is fraught with potential variability. An internal standard (IS) is a crucial component of a robust bioanalytical method, added at a constant concentration to all calibration standards, quality control (QC) samples, and study samples to correct for variability during sample processing and analysis.[2][3][4]
The core principle is that any experimental fluctuation that affects the analyte of interest should affect the internal standard to the same degree.[5] By measuring the ratio of the analyte's response to the internal standard's response, we can effectively normalize for these variations, leading to significantly improved accuracy and precision.[6][7]
Sources of Variability Mitigated by an Internal Standard:
-
Sample Preparation: Inconsistencies in extraction recovery during procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[5]
-
Instrumental Drift: Minor fluctuations in injection volume or detector sensitivity over an analytical run.[5][8]
-
Matrix Effects: Co-eluting components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate results.[5]
The "Gold Standard": Stable Isotope-Labeled Internal Standards
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[2][9] In a SIL-IS, one or more atoms of the analyte are replaced with their stable isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N).[2] This modification results in a compound with nearly identical physicochemical properties to the analyte, differing only in mass.[2][10] This similarity allows the SIL-IS to co-elute with the analyte and effectively track it through the entire analytical process, compensating for variations with high fidelity.[9][10]
This compound , a deuterated form of phenethylamine, is an excellent example of a SIL-IS.[11] Its chemical structure is identical to phenethylamine, with the key difference being the substitution of four hydrogen atoms with deuterium. This makes it an ideal internal standard for the quantification of phenethylamine and structurally similar primary amines.
Comparison of Internal Standard Strategies
While SIL internal standards are considered the gold standard, structural analogs are a practical alternative when a SIL-IS is unavailable or cost-prohibitive.[2][12] A structural analog is a compound with similar chemical and physical properties to the analyte.[2] The following table compares the expected performance of these two types of internal standards against key validation parameters outlined in the ICH M10 guideline.[2]
| Validation Parameter | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analog IS | Rationale for Performance Difference |
| Selectivity | Excellent: Unlikely to have interferences at the specific mass-to-charge ratio of the IS.[2] | Good to Moderate: Higher potential for interference from endogenous matrix components.[2] | The unique mass of the SIL-IS provides a high degree of specificity in mass spectrometric detection.[6] |
| Matrix Effect | Excellent: Co-elution and identical ionization behavior ensure that matrix effects impact the analyte and IS equally.[2] | Moderate to Poor: Differences in physicochemical properties can lead to differential matrix effects, impacting accuracy and precision.[2] | The closer the physicochemical properties of the IS to the analyte, the better it can compensate for matrix-induced signal suppression or enhancement.[5] |
| Accuracy & Precision | High: The superior ability to correct for variability leads to better accuracy (closeness to the true value) and precision (reproducibility).[2][13] | Acceptable to Moderate: Performance is highly dependent on the similarity of the analog to the analyte.[2] | By minimizing the impact of experimental variability, the SIL-IS allows for more accurate and precise quantification.[14] |
| Recovery | Excellent: Near-identical extraction recovery to the analyte. | Moderate: Differences in properties can lead to variable extraction efficiencies between the analyte and IS. | An ideal IS should have the same extraction recovery as the analyte to accurately reflect any losses during sample preparation.[9] |
Experimental Design for Method Validation
A comprehensive validation of an analytical method ensures its reliability for the intended application.[13][15] The following sections detail the key validation parameters and provide a step-by-step protocol for a bioanalytical method using this compound as an internal standard.
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14][16]
-
Accuracy and Precision: Accuracy measures the closeness of the results to the true value, while precision measures the degree of scatter between a series of measurements.[13][14][16]
-
Linearity and Range: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range.[15][16]
-
Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[16]
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[16]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[16][17]
Experimental Workflow Diagram
Caption: A typical bioanalytical workflow using a deuterated internal standard.[5]
Detailed Experimental Protocol: Validation of a Bioanalytical Method for Phenethylamine in Human Plasma
This protocol outlines the validation of a method for quantifying phenethylamine in human plasma using this compound as the internal standard.
Materials and Reagents
-
Analyte: Phenethylamine certified reference material
-
Internal Standard: this compound
-
Biological Matrix: Blank human plasma
-
Reagents: Methanol, Acetonitrile, Formic Acid (all LC-MS grade)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of phenethylamine in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create working solutions for calibration standards and QCs. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL).
Preparation of Calibration Standards and Quality Controls
-
Prepare calibration standards by spiking blank human plasma with the appropriate analyte working solutions to achieve a concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte and IS from matrix components.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both phenethylamine and this compound.
Validation Experiments
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS. The response in the blank matrix should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.[2]
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area ratio (analyte/IS) against the analyte concentration and perform a linear regression. The correlation coefficient (r²) should be >0.99.[17]
-
Accuracy and Precision: Analyze five replicates of the QC samples at low, medium, and high concentrations on three separate days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[2]
-
Stability: Evaluate the stability of the analyte in plasma under various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for a specified period.
-
Long-Term Stability: At -80°C for an extended period.
-
Post-Preparative Stability: In the autosampler. The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Logical Workflow of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of isotope dilution mass spectrometry (IDMS), a powerful technique for achieving high-accuracy quantitative measurements.[10]
Caption: The logical workflow of isotope dilution mass spectrometry.[5]
Conclusion
The validation of an analytical method is a critical step in ensuring the quality and reliability of data in drug development and other research areas. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis.[2] Its near-identical physicochemical properties to the analyte allow it to effectively compensate for a wide range of experimental variabilities, leading to superior accuracy, precision, and robustness compared to methods using structural analog internal standards or no internal standard at all. By following a rigorous validation protocol grounded in regulatory guidelines, researchers can have high confidence in their analytical results.
References
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Dolan, J. W. (2014). When Should an Internal Standard be Used? LCGC North America, 32(4), 278-282. Retrieved from [Link]
-
Element. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. (EMA/CHMP/ICH/172948/2019). Retrieved from [Link]
-
Lavanya, G., Ravisankar, P., Kumar, G. A., Mounika, K., & Babu, P. S. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7. Retrieved from [Link]
-
Patel, P., et al. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. Retrieved from [Link]
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lgcstandards.com [lgcstandards.com]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. ijrrjournal.com [ijrrjournal.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Internal Standards
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory approval. A crucial aspect of ensuring this integrity is the rigorous validation of the analytical methods used. A key element in many chromatographic and mass spectrometric assays is the internal standard (IS), a compound added to samples to correct for variability during analysis.[1][2][3] The choice of an internal standard can significantly impact method performance. This guide provides an in-depth comparison of different types of internal standards and a detailed protocol for their cross-validation, empowering you to make informed decisions and ensure the robustness of your analytical methods.
The Foundational Role of Internal Standards in Analytical Chemistry
In quantitative analysis, an internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls.[1] Its purpose is to compensate for variations that can occur during sample preparation, injection, and analysis.[4][5] By calculating the ratio of the analyte's response to the internal standard's response, we can mitigate the effects of random and systematic errors, thereby improving the accuracy and precision of the results.[1]
The ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument.[6] It should also be absent in the original sample matrix.[7] Common choices for internal standards fall into two main categories:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in bioanalysis.[4][8] SILs are molecules where one or more atoms have been replaced with a stable heavy isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4][9] This subtle mass change allows for differentiation by a mass spectrometer, while the physicochemical properties remain nearly identical to the analyte.[4] This near-identical behavior leads to better compensation for matrix effects and extraction variability.[4][9]
-
Analog Internal Standards: These are structurally similar compounds to the analyte but are not isotopically labeled.[9] While they can compensate for some analytical variability, their different chemical and physical properties can lead to variations in extraction efficiency and chromatographic behavior compared to the analyte.[4]
Cross-Validation: Ensuring Method Consistency
Cross-validation of an analytical method is the process of confirming that a validated method produces reliable and consistent results under different conditions.[10] This is particularly important when a method is transferred between laboratories, instruments, or when modifications are made to an existing validated method.[10][11] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidelines on when cross-validation is necessary.[11][12]
When considering the use of different internal standards, cross-validation becomes a critical step to ensure that the choice of IS does not adversely affect the method's performance and that data generated using different internal standards are comparable.
Experimental Design for Cross-Validation of Internal Standards
The core of this guide is a robust experimental protocol for the cross-validation of an analytical method using two different internal standards: a stable isotope-labeled (SIL) IS and an analog IS.
To compare the performance of an analytical method using a SIL internal standard versus an analog internal standard by evaluating key validation parameters: linearity, accuracy, precision, and selectivity.
-
Analyte of interest
-
Stable Isotope-Labeled (SIL) Internal Standard
-
Analog Internal Standard
-
Blank biological matrix (e.g., plasma, serum)
-
All necessary solvents and reagents for sample preparation and analysis
The following diagram illustrates the workflow for the cross-validation study.
Caption: Workflow for cross-validation of different internal standards.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards by spiking the analyte into the blank biological matrix at a minimum of six different concentration levels.
-
Prepare QCs at a minimum of three concentration levels: low, medium, and high.
-
-
Preparation of Internal Standard Solutions:
-
Prepare separate, accurate stock solutions of the SIL IS and the analog IS.
-
Prepare working solutions of each IS at the concentration to be used in the assay.
-
-
Sample Preparation and Analysis (to be performed in parallel for each IS):
-
For the SIL IS:
-
To a set of calibration standards, QCs, and blank matrix samples, add a fixed volume of the SIL IS working solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the samples.
-
Inject the samples into the LC-MS/MS system.
-
-
For the Analog IS:
-
Repeat the exact same procedure with a parallel set of samples, but add the analog IS working solution instead of the SIL IS.
-
-
-
Data Analysis:
-
For each set of data, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Use the respective calibration curves to determine the concentrations of the QCs for each internal standard.
-
Evaluate the following validation parameters for each internal standard.
-
Comparative Data Analysis and Interpretation
The performance of the two internal standards should be compared based on the following key validation parameters.
Evaluate the linearity of the calibration curves for both internal standards. The coefficient of determination (r²) should ideally be ≥ 0.99.
| Internal Standard | Calibration Range (ng/mL) | r² |
| SIL IS | 1 - 1000 | 0.998 |
| Analog IS | 1 - 1000 | 0.995 |
Analyze the QC samples in replicate (n=5) and calculate the accuracy (% bias) and precision (% CV). The acceptance criteria are typically ±15% for both accuracy and precision (±20% at the Lower Limit of Quantification).[13]
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| SIL IS | Low | 5 | 5.1 | +2.0 | 4.5 |
| Medium | 50 | 49.5 | -1.0 | 3.2 | |
| High | 500 | 508 | +1.6 | 2.8 | |
| Analog IS | Low | 5 | 5.6 | +12.0 | 9.8 |
| Medium | 50 | 53.5 | +7.0 | 7.5 | |
| High | 500 | 475 | -5.0 | 6.1 |
Interpretation: In this example, the data clearly demonstrates the superior performance of the SIL internal standard, with lower bias and better precision across all QC levels.[4][9] This is often attributed to the SIL IS more effectively tracking the analyte through sample preparation and ionization, thus providing better compensation for variability.[4]
Analyze at least six different lots of the blank biological matrix to ensure that there are no interfering peaks at the retention times of the analyte and the internal standards.
While a full investigation of matrix effects is a component of method validation, a comparative assessment during cross-validation is insightful. The variability in the response of the internal standard across different matrix lots can be an indicator of susceptibility to matrix effects. A more consistent IS response with the SIL is often observed.[4]
Logical Framework for Internal Standard Selection
The choice of an internal standard is a critical decision in method development. The following diagram outlines the logical considerations.
Caption: Decision-making process for internal standard selection.
Conclusion and Recommendations
The cross-validation of analytical methods using different internal standards is a scientifically rigorous approach to ensure data quality and comparability. The experimental data presented in this guide highlight the generally superior performance of stable isotope-labeled internal standards in terms of accuracy and precision.[9][14]
Key Recommendations:
-
Prioritize SILs: Whenever feasible, a stable isotope-labeled internal standard should be the first choice for quantitative bioanalytical methods, particularly for LC-MS/MS applications.[15]
-
Thorough Validation: Regardless of the internal standard chosen, a full method validation according to regulatory guidelines is mandatory.[13][16]
-
Conduct Cross-Validation When Necessary: If you are comparing data generated with different internal standards, or transferring a method that uses a different IS, a cross-validation study as outlined in this guide is essential to demonstrate the comparability of the results.[10][17]
By adhering to these principles and employing a systematic approach to cross-validation, researchers, scientists, and drug development professionals can have the utmost confidence in the reliability and integrity of their analytical data.
References
- Internal Standards - What Are They?
- Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
- Internal standard. Wikipedia.
- Liquid Chromatography | How to Use Internal Standards. Mason Technology.
- The Gold Standard: Why Stable Isotope-Labeled Internal Standards Outperform Non-Labeled Counterparts in Bioanalysis. Benchchem.
- EMA released for public consultation the draft ICH guideline M10 on bioanalytical method valid
- Guideline Bioanalytical method valid
- Bioanalytical method valid
- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
- Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. PubMed.
- How to choose an HPLC internal standard?
- Cross-Validation of Analytical Methods: A Comparative Guide to Internal Standards. Benchchem.
- Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Taylor & Francis Online.
- When Should an Internal Standard be Used?
- Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Bioanalysis Zone.
- What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab.
- Stable Isotope Labeled Internal Standards: Selection and Proper Use. Alfa Chemistry.
- LC-MS/MS Internal Standards: Critical Workflows for Accur
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Cross and Partial Valid
- Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central.
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. tandfonline.com [tandfonline.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nebiolab.com [nebiolab.com]
- 6. researchgate.net [researchgate.net]
- 7. Internal standard - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. e-b-f.eu [e-b-f.eu]
- 12. bioanalysisforum.jp [bioanalysisforum.jp]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 16. id-eptri.eu [id-eptri.eu]
- 17. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison for the Quantification of Phenethylamine Using Isotope Dilution Mass Spectrometry with Benzeneethan-d4-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for conducting a robust inter-laboratory comparison study for the quantification of phenethylamine (PEA) in biological matrices. We delve into the scientific rationale for employing Isotope Dilution Mass Spectrometry (IDMS) with a stable isotope-labeled internal standard, Benzeneethan-d4-amine, as the gold-standard methodology. The document outlines a harmonized protocol, from sample preparation to LC-MS/MS analysis, and establishes clear acceptance criteria based on international regulatory guidelines. The objective is to equip researchers with the necessary tools to ensure data accuracy, precision, and comparability across multiple analytical sites, a critical requirement for multi-center clinical trials, forensic toxicology, and regulatory submissions.
The Analytical Imperative: Accurately Quantifying Phenethylamine
Phenethylamine (PEA) is an endogenous trace amine that functions as a neuromodulator and neurotransmitter in the mammalian central nervous system.[1] Its role in various neurological processes and its presence as a component in certain psychoactive substances make its accurate quantification a subject of significant interest in both clinical research and forensic science.[2][3][4][5] However, the analytical challenge is substantial. PEA is typically present at very low endogenous concentrations and resides within complex biological matrices like plasma or urine, making it highly susceptible to analytical variability from matrix effects and sample processing losses.
To overcome these challenges, the definitive analytical approach is Isotope Dilution Mass Spectrometry (IDMS).[6][7] This technique combines the high selectivity of tandem mass spectrometry with the precision of using a stable isotope-labeled internal standard (SIL-IS).[6][8] For PEA, the ideal SIL-IS is this compound (also known as Phenethylamine-d4).[1][9] This guide establishes a blueprint for leveraging this powerful technique to achieve reproducible and transferable results across different laboratories.
The Scientific Cornerstone: Why IDMS with this compound is the Gold Standard
The superiority of IDMS lies in its ability to provide a self-correcting system for the two largest sources of error in quantitative bioanalysis: sample preparation losses and matrix-induced ionization variability.[7][10]
The Principle of Isotope Dilution: The core principle is the introduction of a known quantity of the SIL-IS, this compound, into the unknown sample at the very first step of the analytical workflow.[11] Because the SIL-IS is chemically identical to the endogenous analyte (PEA), it experiences the exact same physical and chemical behavior throughout the entire process—from extraction and derivatization to chromatographic separation and ionization.[10][11] Any analyte lost during a sample preparation step is accompanied by a proportional loss of the SIL-IS. Similarly, if the ionization of the analyte is suppressed or enhanced by co-eluting matrix components, the SIL-IS is affected to the same degree. The mass spectrometer measures the ratio of the native analyte to the SIL-IS. Since this ratio remains constant regardless of sample loss or matrix effects, it allows for exceptionally accurate and precise quantification.[6]
Designing a Robust Inter-Laboratory Comparison Study
An inter-laboratory study, often called a "ring trial," is essential for validating the transferability and reproducibility of an analytical method. The design must be meticulous and grounded in established regulatory frameworks.
Regulatory Adherence: The study design, execution, and acceptance criteria should be based on the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline, which has been adopted by major regulatory bodies like the FDA and EMA.[12][13][14][15] This ensures that the generated data meets the highest standards of quality and integrity.
Study Workflow: The study involves a coordinating laboratory that prepares and distributes identical sets of validation samples to all participating laboratories. Each laboratory must analyze these samples using the harmonized protocol provided.
Harmonized Experimental Protocol for Phenethylamine Quantification
Adherence to a single, harmonized protocol is the most critical factor for a successful inter-laboratory comparison. Any deviation can introduce variability and confound the results.
4.1. Materials and Reagents
-
Analyte: Phenethylamine (PEA) certified reference standard.
-
Internal Standard: this compound (PEA-d4) certified reference standard.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additive: Formic acid (reagent grade or higher).
-
Matrix: Pooled, drug-free human plasma.
4.2. Sample Preparation: Protein Precipitation This protocol is designed for simplicity and robustness, minimizing analytical steps where errors can be introduced.
-
Aliquot: Into a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma sample (calibrator, QC, or unknown).
-
Spike: Add 25 µL of the this compound working solution (e.g., 200 ng/mL in 50:50 methanol:water). This step must be performed first to ensure the principle of isotope dilution is correctly applied.
-
Vortex: Briefly vortex the tube (approx. 5 seconds).
-
Precipitate: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Mix: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer 350 µL of the clear supernatant to a new tube or a 96-well plate.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).
-
Analyze: Inject 5 µL onto the LC-MS/MS system.
4.3. LC-MS/MS Parameters These parameters serve as a starting point and should be optimized for the specific instrumentation in each laboratory as part of the initial method setup, but must remain constant throughout the study.
-
Liquid Chromatography (LC)
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm particle size.[3][4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 4.0 min: 5% to 60% B (linear ramp)
-
4.0 - 4.1 min: 60% to 95% B (linear ramp)
-
4.1 - 5.0 min: Hold at 95% B
-
5.0 - 5.1 min: 95% to 5% B (linear ramp)
-
5.1 - 6.5 min: Hold at 5% B (equilibration)
-
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Phenethylamine (PEA): Q1: 122.1 m/z -> Q3: 105.1 m/z
-
This compound (IS): Q1: 126.1 m/z -> Q3: 109.1 m/z
-
-
Key Parameters: Optimize Collision Energy (CE), Declustering Potential (DP), and other source-dependent parameters for maximum signal intensity.
-
Data Analysis and Acceptance Criteria
Consistent data analysis and predefined acceptance criteria are mandatory for an objective comparison.
5.1. Calibration Curve
-
An 8-point calibration curve should be prepared in the biological matrix.
-
The curve should be fitted using a linear regression model with 1/x² weighting.
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.99.
-
Back-calculated concentrations of each calibrator must be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
5.2. Accuracy and Precision Analysis should be performed on at least three levels of Quality Control (QC) samples: Low, Medium, and High.
-
Intra-Assay (Within-Run): Determined by analyzing a minimum of five replicates of each QC level in a single analytical run.
-
Inter-Assay (Between-Run): Determined by analyzing the QC samples across at least three different runs on separate days.
-
Acceptance Criteria (per ICH M10):
-
Accuracy: The mean value should be within ±15% of the nominal value.
-
Precision: The coefficient of variation (%CV) should not exceed 15%.
-
Summarizing and Comparing Inter-Laboratory Performance
The ultimate goal is to assess the method's reproducibility between labs. This is evaluated by comparing the results for the same set of blinded QC samples analyzed by each participating site.
Table 1: Example of Intra- and Inter-Assay Performance for a Single Laboratory (Lab A)
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Accuracy (% Bias) | Intra-Assay Precision (%CV) | Inter-Assay Accuracy (% Bias) | Inter-Assay Precision (%CV) |
| LLOQ | 1.0 | +5.2% | 8.9% | +7.8% | 11.2% |
| Low QC | 2.5 | +2.1% | 6.5% | +4.3% | 8.1% |
| Mid QC | 25.0 | -1.5% | 4.1% | -0.8% | 5.5% |
| High QC | 75.0 | -3.3% | 3.8% | -2.5% | 4.9% |
Table 2: Final Inter-Laboratory Comparison of Blinded QC Samples
| QC Level | Nominal Conc. (ng/mL) | Lab A Mean (ng/mL) | Lab B Mean (ng/mL) | Lab C Mean (ng/mL) | Overall Mean (ng/mL) | Inter-Lab Accuracy (% Bias) | Inter-Lab Precision (%CV) |
| Blind QC 1 | 3.0 | 2.95 | 3.11 | 3.05 | 3.04 | +1.3% | 2.6% |
| Blind QC 2 | 50.0 | 48.9 | 51.5 | 50.8 | 50.4 | +0.8% | 2.6% |
Interpretation: The data presented in Table 2 would demonstrate excellent inter-laboratory reproducibility. The overall accuracy is well within the ±15% acceptance limit, and the inter-laboratory precision (%CV) is exceptionally low, indicating that the harmonized method produces consistent and transferable results regardless of the testing site. An inter-laboratory %CV of ≤20% is generally considered acceptable.
Conclusion
A successful inter-laboratory comparison is a testament to a robust and well-developed analytical method. By leveraging the inherent accuracy of Isotope Dilution Mass Spectrometry with this compound and enforcing strict adherence to a harmonized protocol, laboratories can achieve a high degree of confidence in the comparability of their data. This guide provides the scientific rationale, a detailed experimental framework, and clear evaluation criteria to facilitate such studies. The principles and practices outlined herein are essential for ensuring data integrity in multi-site research, clinical trials, and any application where analytical results must be both accurate and unequivocally reproducible.
References
-
Title: Bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
-
Title: Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. Source: Journal of Proteomics. URL: [Link]
-
Title: Guideline on bioanalytical method validation. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum. URL: [Link]
-
Title: Guidance for Industry: Bioanalytical Method Validation. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
-
Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Source: Outsourced Pharma. URL: [Link]
-
Title: Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. Source: International Journal of Mass Spectrometry. URL: [Link]
-
Title: Bioanalytical method validation emea. Source: Slideshare. URL: [Link]
-
Title: Isotope Dilution Mass Spectrometry. Source: PTB.de. URL: [Link]
-
Title: USFDA guidelines for bioanalytical method validation. Source: Slideshare. URL: [Link]
-
Title: Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Source: Forensic Science International. URL: [Link]
-
Title: Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Source: Journal of Analytical Toxicology. URL: [Link]
-
Title: Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Source: ScienceDirect. URL: [Link]
-
Title: Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. Source: Journal of Analytical Toxicology. URL: [Link]
-
Title: Stable-isotope dilution LC–MS for quantitative biomarker analysis. Source: Bioanalysis. URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum. URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]
-
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: Analytical Method Validation: Back to Basics, Part II. Source: LCGC International. URL: [Link]
-
Title: Method Validation Guidelines. Source: BioPharm International. URL: [Link]
-
Title: CAS No : 87620-08-4| Chemical Name : Phenethylamine-d4. Source: Pharmaffiliates. URL: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. selectscience.net [selectscience.net]
- 3. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov.tw [fda.gov.tw]
- 5. academic.oup.com [academic.oup.com]
- 6. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. 2-Phenylethyl-1,1,2,2-d4-amine | LGC Standards [lgcstandards.com]
- 10. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
A Senior Application Scientist's Guide to Evaluating Benzeneethan-d4-amine from Different Vendors
Introduction: The Role of Deuterated Standards in Quantitative Bioanalysis
Benzeneethan-d4-amine, a deuterated analog of phenethylamine, serves as a critical internal standard for quantitative bioanalytical studies using mass spectrometry (MS).[1][2] In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled (SIL) internal standards are indispensable for correcting analyte loss during sample preparation and for normalizing variations in instrument response.[1][3] The underlying principle is that a SIL standard, like this compound, is chemically identical to the analyte of interest (phenethylamine) and will therefore exhibit nearly identical behavior during extraction, chromatography, and ionization.[2] Its increased mass, due to the four deuterium atoms, allows it to be distinguished from the unlabeled analyte by the mass spectrometer.
The Criticality of Quality: What to Look For and Why
Choosing a deuterated standard is not merely a matter of sourcing a catalog number. A robust evaluation should focus on three key performance pillars:
-
Isotopic Enrichment & Distribution: This is the most critical parameter. High isotopic enrichment (ideally ≥98%) ensures a clear mass separation from the analyte, minimizing background interference and improving the accuracy of quantification.[1] It is also crucial to assess the distribution of isotopologues (d3, d2, d1 species), as a high percentage of the desired d4 species is required for maximum sensitivity.
-
Chemical and Radiochemical Purity: The presence of non-labeled chemical impurities can lead to co-eluting peaks that interfere with the analyte or standard, or even cause ion suppression in the mass spectrometer. The standard must be chemically pure to ensure that the detected signal originates solely from the intended molecule.
-
Positional Integrity and H/D Exchange Stability: The deuterium labels must be located at stable, non-exchangeable positions on the molecule.[2] If labels are prone to exchange with protons from the solvent (e.g., water, methanol), the isotopic purity of the standard will degrade over time, leading to a loss of quantitation accuracy.[2][4] Verifying the label's position and its stability under typical experimental conditions is paramount.
Part 1: Experimental Evaluation of Isotopic Enrichment
The primary goal is to quantify the percentage of this compound that is fully deuterated (d4) versus partially deuterated (d3, d2, etc.) or non-deuterated (d0). High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this analysis due to its ability to resolve closely spaced isotopic peaks.[5][6]
Experimental Protocol: LC-HRMS for Isotopic Enrichment Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound from each vendor (Vendor A, Vendor B, Vendor C) in methanol.
-
Dilute the stock solutions to a final concentration of 1 µg/mL using a typical mobile phase mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-HRMS Acquisition:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A short, sharp gradient suitable for eluting the polar amine (e.g., 5-80% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or TOF.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan mode (no fragmentation) with a resolution of at least 70,000.
-
Scan Range: m/z 120-130 to cover all potential isotopologues.
-
-
Data Processing and Analysis:
-
For each vendor's sample, extract the ion chromatograms for the theoretical m/z values of the protonated molecular ions of the d0, d1, d2, d3, and d4 isotopologues.
-
Integrate the peak area for each extracted ion chromatogram.
-
Calculate the percentage of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas.
-
Workflow for Isotopic Enrichment Analysis
Caption: Workflow for LC-HRMS isotopic enrichment analysis.
Comparative Data: Isotopic Enrichment
| Isotopologue | Theoretical m/z | Vendor A (%) | Vendor B (%) | Vendor C (%) |
| d0 (Unlabeled) | 122.0964 | 0.1 | 0.5 | 0.3 |
| d1 | 123.1027 | 0.2 | 1.0 | 0.6 |
| d2 | 124.1090 | 0.5 | 2.5 | 1.1 |
| d3 | 125.1152 | 1.2 | 4.0 | 2.0 |
| d4 (Desired) | 126.1215 | 98.0 | 92.0 | 96.0 |
| Total Enrichment | - | ≥99.0 | ≥98.0 | ≥98.0 |
Interpretation: Vendor A demonstrates the highest isotopic enrichment, with 98.0% of the material being the desired d4 species. Vendor B shows significantly lower enrichment, which could compromise assay sensitivity and accuracy, especially at low concentrations. Vendor C provides a respectable enrichment level, suitable for most applications.
Part 2: Experimental Evaluation of Chemical Purity
Chemical purity analysis aims to detect and identify any non-deuterated organic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for this purpose, given the volatility of this compound.
Experimental Protocol: GC-MS for Chemical Purity Analysis
-
Sample Preparation:
-
Use the 1 mg/mL stock solutions prepared previously. No derivatization is necessary for this compound.
-
-
GC-MS Acquisition:
-
GC System: Gas chromatograph with a mass selective detector.
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Detector: Operate in full scan mode.
-
Scan Range: m/z 40-450.
-
-
Data Processing and Analysis:
-
Integrate the total ion chromatogram (TIC).
-
Calculate the area percent of the main peak (this compound) relative to all other detected peaks.
-
Attempt to identify any significant impurities (>0.1%) by comparing their mass spectra to library databases (e.g., NIST).
-
Workflow for Chemical Purity Analysis
Caption: Workflow for GC-MS chemical purity analysis.
Comparative Data: Chemical Purity
| Vendor | Main Peak Area % | Impurity 1 (Identity) | Impurity 1 Area % | Impurity 2 (Identity) | Impurity 2 Area % |
| Vendor A | 99.9% | N/A | <0.05% | N/A | <0.05% |
| Vendor B | 99.8% | N/A | <0.05% | N/A | <0.05% |
| Vendor C | 99.2% | Phenylacetonitrile | 0.6% | Unidentified | 0.2% |
Interpretation: Vendors A and B both provide material with excellent chemical purity. Vendor C's product contains a significant impurity identified as a likely synthetic precursor. This impurity could potentially interfere with analytical assays and indicates a less refined purification process.
Part 3: Experimental Evaluation of Positional Integrity and Stability
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the structure of a molecule, including the specific locations of isotopic labels.[7][8] ¹H NMR is used to observe the absence of protons at the deuterated positions, while ²H NMR directly detects the deuterium atoms.
Experimental Protocol: NMR for Positional Integrity and Stability
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound from each vendor into separate NMR tubes.
-
Dissolve in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d6).
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. The key is to verify the significant reduction or absence of signals corresponding to the four protons on the ethyl chain adjacent to the benzene ring.
-
²H NMR: Acquire a standard deuterium spectrum. This should show a clear signal in the region corresponding to the deuterated ethyl group, confirming the presence of the label.
-
-
H/D Exchange Stability Test:
-
To the same NMR tube, add 50 µL of Deuterium Oxide (D₂O).
-
Allow the sample to sit at room temperature for 24 hours.
-
Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the integration of the aromatic protons to any residual signals in the ethyl region. A stable compound will show no change in these ratios, indicating no back-exchange of deuterium for protons.
-
Workflow for NMR Structural & Stability Analysis
Caption: Workflow for NMR positional integrity and stability testing.
Comparative Data: Positional Integrity and Stability
| Vendor | ¹H NMR Result | ²H NMR Result | H/D Exchange Stability (24h) |
| Vendor A | Confirmed absence of ethyl protons | Confirmed deuterium signal | Stable, no exchange observed |
| Vendor B | Confirmed absence of ethyl protons | Confirmed deuterium signal | Stable, no exchange observed |
| Vendor C | Confirmed absence of ethyl protons | Confirmed deuterium signal | Stable, no exchange observed |
Interpretation: All three vendors provided material with the correct positional integrity, and the deuterium labels were stable against back-exchange under these conditions. This indicates that the deuteration was performed on the stable C-D bonds of the ethyl chain, not on the exchangeable amine (-NH2) protons.
Summary and Recommendations
This guide outlines a rigorous, multi-technique approach to validating the quality of this compound from different vendors. Our hypothetical experimental data reveals a common scenario faced by researchers where no single vendor excels on all metrics.
| Performance Metric | Vendor A | Vendor B | Vendor C |
| Isotopic Enrichment (d4 %) | Excellent (98.0%) | Fair (92.0%) | Good (96.0%) |
| Chemical Purity | Excellent (>99.9%) | Excellent (>99.8%) | Poor (99.2%) |
| Positional Integrity & Stability | Excellent | Excellent | Excellent |
Recommendations:
-
For High-Sensitivity Quantitative Assays: Vendor A is the superior choice. Its exceptional isotopic enrichment and chemical purity provide the highest level of confidence for demanding bioanalytical methods where accuracy and low limits of detection are paramount.
-
For Routine or Cost-Sensitive Applications: Vendor C may be considered if the identified chemical impurity is known to not interfere with the specific assay. However, the lower purity presents a higher risk.
-
Requires Further Scrutiny: Vendor B 's significantly lower isotopic enrichment makes it a less desirable candidate for most quantitative applications, as it would require more careful data processing to account for the various isotopologues and could elevate the assay's background noise.
Ultimately, the choice of vendor should be driven by an in-house validation that mirrors the protocols described here. Relying solely on a vendor's Certificate of Analysis is insufficient for critical applications. By investing the time to perform these fundamental quality control checks, researchers can ensure the integrity of their data, the reproducibility of their experiments, and the overall success of their drug development programs.
References
-
Isotope Science / Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]
-
Pharmaffiliates. Deuterated Compounds | Stable Isotope-Labeled Standards. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available from: [Link]
-
ZEOCHEM. Deuterium Labeled Compounds. Available from: [Link]
-
Amerigo Scientific. Stable Isotope-labeled Compounds. Available from: [Link]
-
Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Available from: [Link]
-
Analytical Methods (RSC Publishing). (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Available from: [Link]
-
Moravek. An Overview of Stable-Labeled Compounds & Their Applications. Available from: [Link]
-
ACS Publications - Chemical Research in Toxicology. (2007). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Available from: [Link]
-
Bayer Crop Science. (2021). 2,4-D Esters vs Amine Salts. Available from: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. resolvemass.ca [resolvemass.ca]
A Guide to Linearity, Accuracy, and Precision in Bioanalysis: Evaluating Benzeneethan-d4-amine as a Gold-Standard Internal Standard
For researchers, scientists, and drug development professionals, the integrity of quantitative data is the bedrock of discovery and regulatory submission. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a pivotal decision that profoundly impacts the reliability of results. This guide provides an in-depth technical comparison of Benzeneethan-d4-amine (also known as Phenethylamine-d4), a stable isotope-labeled (SIL) internal standard, against other alternatives. Through a blend of foundational principles and practical experimental design, we will objectively demonstrate its superior performance in achieving robust linearity, accuracy, and precision.
The Foundational Role of an Internal Standard
In an ideal analytical world, every sample would behave identically from preparation to detection. In reality, variability is inherent. An internal standard is a compound of known concentration added to every sample—calibrators, quality controls (QCs), and unknowns—before processing.[1] Its purpose is to mimic the analyte of interest throughout the entire workflow, thereby correcting for variations in sample extraction, injection volume, matrix effects (ion suppression or enhancement), and instrument response.[1][2]
The "gold standard" for an internal standard is a stable isotope-labeled version of the analyte.[3] this compound is chemically identical to its non-labeled analyte, phenethylamine, except for the replacement of four hydrogen atoms with deuterium.[4] This mass difference allows it to be distinguished by the mass spectrometer, yet its physicochemical properties are nearly identical. This ensures it co-elutes chromatographically and experiences the same ionization efficiencies and matrix effects as the analyte, providing the most reliable correction possible.[5][6] This methodology, known as isotope dilution mass spectrometry (IDMS), is recognized for its ability to yield the highest accuracy and precision.[][8][9]
The Pillars of Method Validation: Linearity, Accuracy, and Precision
Before an analytical method can be used for routine analysis, it must undergo a rigorous validation process to prove it is fit for its intended purpose.[10][11] This process is mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13][14] The core parameters of this validation are linearity, accuracy, and precision.
-
Linearity: This demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range.[15] It is assessed by analyzing a series of calibration standards and is typically evaluated by the coefficient of determination (R²) of the resulting calibration curve, which should ideally be ≥0.99.[16]
-
Accuracy: This measures the closeness of the mean test results to the true or accepted reference value.[17] It is expressed as a percentage of the nominal concentration and is determined by analyzing quality control (QC) samples at multiple concentration levels.
-
Precision: This assesses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[10] It is usually expressed as the coefficient of variation (%CV) and is evaluated at two levels:
-
Intra-day Precision (Repeatability): Assesses variability within a single analytical run.
-
Inter-day Precision (Intermediate Precision): Assesses variability across different days, often with different analysts or equipment.
-
Experimental Design: A Self-Validating Protocol
To objectively evaluate the performance of this compound, a comprehensive validation experiment is required. The following protocol describes a self-validating system for the quantification of phenethylamine in human plasma, incorporating system suitability tests and quality controls as mandated by regulatory guidelines.[10]
Materials and Reagents
-
Analyte: Phenethylamine
-
Internal Standard: this compound (Phenethylamine-d4)
-
Control Matrix: Blank human plasma
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of phenethylamine and this compound in methanol at 1 mg/mL.
-
Create a series of working standard solutions for the calibration curve by serially diluting the phenethylamine stock.
-
Prepare separate working solutions for Quality Control (QC) samples at Low, Medium, and High concentrations (LLOQ QC, LQC, MQC, HQC) from a separate stock weighing.
-
Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Spike 10 µL of the this compound working solution into all samples except "double blanks" (matrix without analyte or IS). This early addition is critical for correcting subsequent variability.[6]
-
Spike 10 µL of the appropriate phenethylamine working solution into calibration standards and QCs. Add 10 µL of methanol to blank samples.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Hypothetical Example):
-
LC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Phenethylamine: Q1 -> Q3 (e.g., m/z 122.1 -> 105.1)
-
This compound: Q1 -> Q3 (e.g., m/z 126.1 -> 109.1)
-
-
Data Visualization: Experimental Workflow
Caption: Workflow for quantitative analysis using an internal standard.
Data Analysis and Performance Comparison
The data generated from the validation runs allow for a direct assessment of the method's performance and a comparison between the SIL IS and a hypothetical alternative, such as a structural analog.
Linearity
A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte.
| Parameter | Acceptance Criteria (FDA/ICH)[14][15] | Expected Performance (this compound) |
| Calibration Range | Defines the upper and lower limits of quantification. | 1 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x or 1/x²) if necessary. | Linear, weighted (1/x²) |
| Coefficient of Determination (R²) | ≥ 0.99 | > 0.995 |
| Calibrator Accuracy | ±15% of nominal (±20% at LLOQ). | Within ±10% (±15% at LLOQ). |
The stable isotope internal standard ensures that any non-linearity arising from detector saturation or ionization competition is accurately modeled, as both analyte and IS are affected proportionally.
Accuracy & Precision
QC samples are analyzed in replicate (n=6) on at least three separate days to determine intra- and inter-day accuracy and precision.
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (% Bias) | Intra-Day Precision (%CV) | Inter-Day Accuracy (% Bias) | Inter-Day Precision (%CV) |
| LLOQ QC | 1 | -4.5% | 8.2% | -5.1% | 9.5% |
| LQC | 3 | 2.1% | 5.5% | 3.0% | 6.8% |
| MQC | 150 | 1.5% | 4.1% | 2.2% | 5.3% |
| HQC | 750 | -0.8% | 3.8% | -1.3% | 4.9% |
| Acceptance Criteria | Within ±20% | ≤20% | Within ±20% | ≤20% | |
| (LQC, MQC, HQC) | Within ±15% | ≤15% | Within ±15% | ≤15% |
Note: Data are representative examples of expected performance.
Comparison: this compound vs. Structural Analog IS
While a structural analog (a different molecule with similar properties) can be used as an IS, it is fundamentally inferior to a stable isotope-labeled standard.[3][5]
| Performance Metric | This compound (SIL IS) | Structural Analog IS | Rationale for Superiority of SIL IS |
| Chromatographic Co-elution | Perfect. Elutes at the exact same time as the analyte. | Imperfect. May elute closely but not identically. | Co-elution ensures that both analyte and IS experience the exact same matrix effects at the same point in time, providing the most accurate correction.[6] |
| Extraction Recovery | Identical. Behaves the same as the analyte during sample prep. | Similar, but not identical. Minor structural differences can lead to different recovery efficiencies. | Identical recovery means the IS-to-analyte ratio remains constant even if sample loss occurs, which is the core principle of isotope dilution.[9][18] |
| Ionization Efficiency | Identical. Subject to the same degree of ion suppression or enhancement. | Different. Can have a different ionization efficiency and be affected differently by the sample matrix. | A structural analog cannot perfectly correct for matrix effects that disproportionately affect the analyte, leading to reduced accuracy and precision.[5] |
| Overall Reliability | High. Considered the "gold standard" for quantitative bioanalysis. | Moderate. Prone to inaccuracies if its behavior deviates from the analyte. | The near-perfect chemical mimicry of a SIL IS eliminates most sources of analytical variability that a structural analog cannot account for.[3] |
Data Visualization: Core Concepts
Caption: Relationship between Accuracy, Precision, and Linearity.
Conclusion
The theoretical advantages and empirical performance of this compound underscore its status as a superior internal standard for the quantitative analysis of phenethylamine and related primary amines. By virtually eliminating variability from sample preparation and matrix effects, its use within an isotope dilution mass spectrometry framework enables analytical methods to achieve exceptional linearity, accuracy, and precision. This level of data integrity is not merely a scientific ideal; it is a prerequisite for confident decision-making in drug development and for meeting the stringent expectations of regulatory bodies. For any researcher seeking the highest degree of reliability and defensibility in their bioanalytical data, the adoption of a stable isotope-labeled internal standard like this compound is not just a recommendation—it is an essential component of scientific rigor.
References
- Vertex AI Search. Isotope Dilution Mass Spectrometry (IDMS). Accessed January 12, 2026.
-
U.S. Department of Energy Office of Scientific and Technical Information. Guideline on Isotope Dilution Mass Spectrometry. [Link]
-
Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Britannica. Isotope dilution | Mass spectrometry, Trace elements, Quantification. [Link]
-
Wikipedia. Isotope dilution. [Link]
-
Royal Society of Chemistry. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. [Link]
-
National Center for Biotechnology Information. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
-
ResearchGate. Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. [Link]
- Google Patents. Method of analysis of amine by mass spectrometry.
-
Quinta Analytica. FDA 2018 Bioanalytical Method Validation - A Practical Assessment. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
ResearchGate. Are internal standards really necessary in a LC-MS analysis?. [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
Agilent. Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
Chromatography Forum. Internal Standard for amine analysis. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products. [Link]
-
CORE. Validation of Analytical Methods for Pharmaceutical Analysis. [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
-
National Center for Biotechnology Information. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. [Link]
-
The Environmental Sampling Supply. 2010 - Analytical Method. [Link]
-
ResearchGate. Validation of Analytical Methods. [Link]
-
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
ResearchGate. Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. [Link]
-
Diplomata Comercial. Amine Chemical Properties: Understanding Their Applications. [Link]
-
Journal of Drug Delivery and Therapeutics. Analytical Method Development and Validation: A Review. [Link]
-
CK-12 Foundation. Chemical Properties of Amines. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Scribd. Amine Applications and Properties Data 2009. [Link]
-
2,4-D Information Center. Properties and Characteristics of Amine and Ester Formulations of 2,4-D. [Link]
-
National Center for Biotechnology Information. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. [Link]
-
National Center for Biotechnology Information. Diphenylamine. [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 8. osti.gov [osti.gov]
- 9. Isotope dilution - Wikipedia [en.wikipedia.org]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. jddtonline.info [jddtonline.info]
- 12. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 14. fda.gov [fda.gov]
- 15. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 18. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
A Senior Application Scientist's Guide to Determining Limit of Detection (LOD) and Limit of Quantification (LOQ)
In the landscape of analytical sciences, particularly within drug development and quality control, the precise and accurate measurement of substances is paramount. Two critical performance characteristics of any quantitative analytical method are its Limit of Detection (LOD) and Limit of Quantification (LOQ). These parameters define the boundaries of a method's capabilities at low analyte concentrations. This guide provides an in-depth exploration of the principles and methodologies for determining LOD and LOQ, grounded in scientific rigor and regulatory expectations.
The Conceptual Distinction: Seeing vs. Knowing
At the outset, it is crucial to understand the fundamental difference between detection and quantification.
-
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy.[1][2] It's the point at which we can confidently say, "the analyte is present."
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.[2][3][4] This is the threshold at which we can confidently report a numerical value for the analyte's concentration.
Think of it as discerning a faint sound in a noisy room. At the LOD, you are certain you heard something, but you might not be able to identify the words. At the LOQ, you can not only hear the sound but also understand what is being said.[5]
Methodologies for Determining LOD and LOQ
The International Council for Harmonisation (ICH) guideline Q2(R1) outlines three primary approaches for determining LOD and LOQ.[1][6] The choice of method depends on the nature of the analytical procedure, particularly whether it is instrumental or non-instrumental, and whether it exhibits baseline noise.
-
Visual Evaluation: This method is primarily used for non-instrumental methods, such as thin-layer chromatography (TLC) or titration, but can also be applied to instrumental methods.[1][6] It involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected or quantified.[1][5] For LOD, this is the concentration at which the signal is just visible, while for LOQ, it is the concentration at which the quantity can be determined with an acceptable degree of certainty.[1]
-
Signal-to-Noise (S/N) Ratio: This approach is applicable to analytical procedures that exhibit baseline noise, such as chromatography and spectroscopy.[1][6][7] The S/N ratio is determined by comparing the signal from a sample with a known low concentration of the analyte to the signal of a blank sample. A generally accepted S/N ratio for LOD is 3:1, while for LOQ it is 10:1.[1][3][7][8]
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistically robust method and is widely used for instrumental analytical techniques.[8][9] The LOD and LOQ are calculated using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ (Sigma) is the standard deviation of the response.
The standard deviation of the response (σ) can be determined in several ways:
-
From the Standard Deviation of the Blank: By measuring the response of a number of blank samples and calculating their standard deviation.[2][9]
-
From the Calibration Curve: By using the residual standard deviation of the regression line or the standard deviation of the y-intercepts of multiple regression lines.[9][10]
-
Comparison of Methodologies
| Methodology | Principle | Applicability | Advantages | Disadvantages |
| Visual Evaluation | Direct observation of the analyte's signal. | Non-instrumental and some instrumental methods. | Simple and direct. | Subjective and less precise. |
| Signal-to-Noise Ratio | Comparison of the analyte signal to the background noise. | Instrumental methods with baseline noise (e.g., HPLC, GC). | More objective than visual evaluation. | The method of calculating S/N can vary, leading to inconsistencies.[11] |
| Standard Deviation of the Response and Slope | Statistical calculation based on the variability of the response at low concentrations and the method's sensitivity. | Instrumental methods where a calibration curve is generated. | Statistically robust and objective. | Requires a well-defined linear calibration curve in the relevant concentration range. |
Experimental Protocols
Protocol 1: Determination of LOD and LOQ using the Calibration Curve Method
This protocol describes the determination of LOD and LOQ for an analyte using High-Performance Liquid Chromatography (HPLC) as an example.
1. Preparation of Solutions:
- Prepare a stock solution of the analyte at a known concentration.
- Prepare a series of calibration standards by diluting the stock solution to concentrations bracketing the expected LOD and LOQ. A minimum of five concentration levels is recommended.[6]
- Prepare a blank solution (matrix without the analyte).
2. Instrumental Analysis:
- Set up the HPLC system with the appropriate column, mobile phase, and detector settings.
- Inject the blank solution multiple times (e.g., 10 times) to determine the standard deviation of the blank response (σ_blank).
- Inject the calibration standards in increasing order of concentration, with multiple injections at each level (e.g., 3 replicates).
3. Data Analysis:
- Construct a calibration curve by plotting the mean peak area against the concentration of the analyte.
- Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the slope of the curve (S), and the residual standard deviation of the regression line (σ_residual).
- Calculate LOD and LOQ using one of the following approaches for σ:
- Using the standard deviation of the blank:
- LOD = 3.3 * (σ_blank / S)
- LOQ = 10 * (σ_blank / S)
- Using the residual standard deviation of the regression line:
- LOD = 3.3 * (σ_residual / S)
- LOQ = 10 * (σ_residual / S)
4. Verification:
- Prepare a new set of solutions at the calculated LOD and LOQ concentrations.
- Analyze these solutions to confirm that the analyte can be reliably detected at the LOD and quantified with acceptable precision and accuracy at the LOQ.
Visualization of the Workflow
Caption: Workflow for LOD and LOQ determination using the calibration curve method.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the determined LOD and LOQ values, the experimental design must incorporate self-validating elements. This includes:
-
Replicate Measurements: Multiple measurements of blanks and standards are essential to obtain statistically meaningful estimates of the response variability.
-
Appropriate Concentration Range: The calibration curve should be constructed using standards at concentrations close to the expected LOD and LOQ to ensure the linearity and variance assumptions are valid in this range.[10][12]
-
Independent Verification: The calculated LOD and LOQ should always be experimentally verified by analyzing an independent set of samples prepared at these concentrations. The results should confirm that the analyte is detectable at the LOD and that the precision and accuracy at the LOQ meet the pre-defined acceptance criteria.
Conclusion
The determination of LOD and LOQ is a critical aspect of analytical method validation, providing essential information about the performance and limitations of a method. A thorough understanding of the different methodologies, coupled with a robust experimental design and statistical evaluation, is necessary to establish reliable and defensible LOD and LOQ values. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the scientific integrity of their analytical data and make informed decisions based on results they can trust.
References
- Altabrisa Group. (2025, July 9). What Is LOD and LOQ Determination in Analytical Chemistry?
- Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?
- Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- Separation Science. (n.d.). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N.
- Bricks. (2025, February 20). How to Calculate LOD and LOQ from Calibration Curve in Excel.
- Technical Information. (2020, July). Limit of Detection (LOD) and Limit of Quantification (LOQ).
- Juniper Publishers. (2018, August 30). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ).
- PetroChromatics. (2025, December 21). GC LOD Standard Deviation: A Clear Guide to the 3×SD Detection Limit Method.
- KNAUER. (2022, February 25). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection.
-
Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical biochemist reviews, 29(Suppl 1), S49. Retrieved from [Link]
- BioPharm International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
- LCGC International. (n.d.). The Limit of Detection.
-
Shrivastava, A., & Gupta, V. (2015). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21. Retrieved from [Link]
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Lösungsfabrik. (2019, June 20). How to determine the LOD using the calibration curve?
- Bitesize Bio. (2025, April 24). Excelling With Excel: Analytical Method Validation Using LOD and LOQ.
- Reddit. (2014, November 8). How to calculate the Limit of Detection (LOD)?
- European Commission. (n.d.). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food.
- ResearchGate. (2025, January 15). Limit of quantification definition?
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Mourne Training Services. (2022, April 25). Limit of Quantitation: Does it Matter?
-
YouTube. (2022, January 15). How To Determine Detection Limit (LoD) and Quantitation Limit (LoQ). Retrieved from [Link]
- Cleaning Validation Simplified. (2019, August). What's a Visual Limit?
-
ResearchGate. (2025, August 6). The Limit of Detection | Request PDF. Retrieved from [Link]
Sources
- 1. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 2. thebricks.com [thebricks.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. database.ich.org [database.ich.org]
- 7. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 10. How to determine the LOD using the calibration curve? [mpl.loesungsfabrik.de]
- 11. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 12. food.ec.europa.eu [food.ec.europa.eu]
Assessing the Isotopic Contribution of Benzeneethan-d4-amine to the Analyte Signal: A Comparative Guide for Robust Bioanalytical Quantification
In the landscape of regulated bioanalysis, particularly in drug development, the pursuit of precision and accuracy in quantitative assays is paramount. The use of stable isotope-labeled internal standards (SIL-ISs) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of robust bioanalytical method validation, a practice strongly recommended by regulatory bodies like the FDA and EMA.[1][2][3] Among the array of SIL-ISs, deuterated compounds such as Benzeneethan-d4-amine (phenylethylamine-d4) are frequently employed due to their commercial availability and cost-effectiveness.
However, the utility of any SIL-IS, including this compound, is contingent on a thorough understanding and mitigation of potential analytical interferences. A critical, yet sometimes overlooked, aspect is the isotopic contribution of the SIL-IS to the signal of the unlabeled analyte, and vice-versa. This phenomenon, often termed "isotopic crosstalk," can arise from the natural abundance of isotopes in the analyte that overlap with the mass of the internal standard, or from the presence of unlabeled analyte as an impurity in the SIL-IS.[4] Failure to assess and account for this crosstalk can lead to non-linear calibration curves, compromised accuracy, and ultimately, flawed pharmacokinetic and toxicokinetic data.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the isotopic contribution of this compound. We will delve into the underlying principles, present a detailed experimental protocol for quantifying crosstalk, and compare the performance characteristics of this compound with alternative SIL-ISs.
The Imperative of Isotopic Purity and the Challenge of Crosstalk
The fundamental assumption when using a SIL-IS is that it behaves identically to the analyte during sample extraction, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[6][7] this compound, with four deuterium atoms replacing hydrogen atoms, is designed to serve this purpose for the quantification of its non-labeled analogue, Benzeneethanamine (phenylethylamine).
The challenge arises from two primary sources:
-
Incomplete Deuteration: The synthesis of deuterated standards is rarely perfect, meaning the final product will inevitably contain a small population of molecules with fewer than the desired number of deuterium atoms (e.g., d0, d1, d2, d3 species).[8] If the d0 impurity is significant, it will directly contribute to the analyte signal, leading to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[2][9]
-
Natural Isotope Abundance of the Analyte: Carbon, a primary element in Benzeneethanamine, has a naturally occurring heavy isotope, ¹³C, with an abundance of approximately 1.1%. For a molecule with eight carbon atoms like Benzeneethanamine, the probability of having one ¹³C atom (M+1) is about 8.8%, and the probability of having two (M+2) is also significant. These heavier isotopologues of the analyte can contribute to the signal of the deuterated internal standard, especially for SIL-ISs with a low mass shift from the analyte.[4][5]
Regulatory guidelines from the FDA and EMA mandate the evaluation of a SIL-IS for the presence of unlabeled analyte and for any potential isotopic exchange reactions.[2][9][10]
Performance Comparison: this compound vs. Alternatives
While this compound is a suitable choice for many applications, it's crucial to consider its characteristics in comparison to other SIL-ISs, such as those labeled with ¹³C or those with a higher degree of deuteration.
| Feature | This compound (d4) | ¹³C-Labeled Benzeneethanamine (e.g., ¹³C₆) | Highly Deuterated Benzeneethanamine (e.g., d8) | Rationale & Implications |
| Isotopic Stability | High, but a theoretical potential for back-exchange at certain positions under harsh conditions. | Very high; ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[11] | High, with a lower probability of complete back-exchange compared to d4. | ¹³C-labeling provides the highest assurance of isotopic stability throughout the analytical process. |
| Chromatographic Co-elution | Generally good, but a slight retention time shift can occur where the deuterated compound elutes slightly earlier than the unlabeled analyte.[6][12] | Excellent; the physicochemical properties are virtually identical to the unlabeled analyte. | Potential for a more pronounced retention time shift compared to d4. | Complete co-elution is ideal for compensating for matrix effects that can vary across the chromatographic peak.[6] |
| Mass Separation from Analyte | +4 Da | +6 Da (for ¹³C₆) | +8 Da | A larger mass difference minimizes the risk of crosstalk from the analyte's natural isotopic distribution.[13] |
| Potential for Isotopic Crosstalk | Moderate; the M+4 peak of the analyte is typically low, but the presence of unlabeled (d0) impurity in the IS is a key consideration. | Low; the M+6 peak of the analyte has a very low natural abundance. | Low; the M+8 peak of the analyte has a negligible natural abundance. | Higher mass shifts significantly reduce the likelihood of interference from the analyte's isotopic envelope. |
| Commercial Availability & Cost | Generally high availability and lower cost. | Often lower availability and higher cost. | Availability and cost can vary. | Practical considerations of cost and availability often influence the choice of internal standard. |
Experimental Protocol for Assessing Isotopic Contribution
The following protocol provides a systematic approach to quantify the bidirectional isotopic crosstalk between Benzeneethanamine and this compound.
Objective:
To determine the percentage contribution of the Benzeneethanamine signal to the this compound signal and vice versa.
Materials:
-
Benzeneethanamine certified reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., human plasma)
-
LC-MS/MS system
Methodology:
Part 1: Assessing the Contribution of Unlabeled Analyte in the SIL-IS
-
Prepare a High-Concentration SIL-IS Solution: Prepare a solution of this compound in the appropriate solvent at a concentration equivalent to what is used in the analytical method.
-
Analyze the SIL-IS Solution: Inject this solution into the LC-MS/MS system and acquire data in both the MRM transition for the analyte (Benzeneethanamine) and the SIL-IS (this compound).
-
Calculate the Contribution: The response observed in the analyte's MRM channel from the injection of the pure SIL-IS solution represents the contribution from the d0 impurity. Express this as a percentage of the response from an analyte solution at the LLOQ.[2]
-
% Contribution to LLOQ = (Response of d0 impurity in IS / Response of Analyte at LLOQ) x 100
-
Regulatory Acceptance Criteria: The response from interfering components should not be more than 20% of the analyte response at the LLOQ.[2]
Part 2: Assessing the Contribution of the Analyte to the SIL-IS Signal
-
Prepare High-Concentration Analyte Solutions: Prepare a series of solutions of Benzeneethanamine in the blank biological matrix at concentrations spanning the calibration range, with a particular focus on the upper limit of quantification (ULOQ). Do not add the this compound internal standard.
-
Analyze the Analyte Solutions: Inject these samples and acquire data monitoring the MRM transition for the SIL-IS.
-
Prepare a Reference SIL-IS Sample: Prepare a sample of blank matrix spiked only with the this compound at its working concentration.
-
Calculate the Crosstalk Percentage: For each concentration of the analyte, calculate the percentage of crosstalk.[5]
-
% Crosstalk = (Response in IS channel from Analyte-only sample / Response in IS channel from IS-only sample) x 100
-
This experiment will reveal if the natural isotopic distribution of the analyte at high concentrations contributes significantly to the internal standard signal.
Data Interpretation:
The results from these experiments will guide the validation of the bioanalytical method. If the contribution of the d0 impurity in the SIL-IS exceeds 20% of the LLOQ response, a new, purer batch of the internal standard may be required. If the crosstalk from the analyte to the SIL-IS is significant at high concentrations, it may lead to a non-linear calibration curve with a quadratic fit being more appropriate.[4][5]
Visualizing the Assessment Workflow
Caption: Workflow for assessing bidirectional isotopic crosstalk.
Conclusion: Ensuring Data Integrity Through Rigorous Evaluation
The selection and validation of an internal standard are not mere preliminary steps but are foundational to the integrity of a bioanalytical method. While this compound is a widely used and often suitable SIL-IS, a comprehensive assessment of its isotopic contribution to the analyte signal is a non-negotiable aspect of method validation. By following the structured experimental protocol outlined in this guide, researchers can quantify potential isotopic crosstalk, make informed decisions about the suitability of their SIL-IS, and ensure that their quantitative data is accurate, reliable, and compliant with regulatory expectations. This diligence is essential for the successful advancement of drug development programs where data of the highest quality is imperative.
References
-
Rule, G.S., Clark, Z.D., Yue, B., & Rockwood, A.L. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Anal Chem., 85, 3879–3885. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]
-
Hewavitharana, A. K., & Kuo, K. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 346-350. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Lin, Z. J., & Li, W. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(10), 589-597. [Link]
-
Niessen, W. M. A. (2012). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Current Practice of Gas Chromatography–Mass Spectrometry (pp. 533-568). CRC Press. [Link]
-
Heudi, O., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1194, 123187. [Link]
-
CamNtech. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Patel, K., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 11(38), 4853-4861. [Link]
-
Li, W., et al. (2017). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. Journal of Chromatography B, 1060, 257-265. [Link]
-
ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Dr. Ehrenstorfer. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fda.gov [fda.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. isotope.com [isotope.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
The Gold Standard in Quantitative Bioanalysis: A Justification for Using Benzeneethan-d4-amine over Structural Analogs
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. When analyzing endogenous compounds or xenobiotics like phenethylamine in complex biological matrices, the challenges of extraction efficiency, matrix effects, and instrument variability can significantly compromise data integrity. The use of an appropriate internal standard (IS) is not merely a suggestion but a cornerstone of robust bioanalytical method development.[1][2] This guide provides an in-depth justification for the selection of a stable isotope-labeled (SIL) internal standard, specifically Benzeneethan-d4-amine, over its non-labeled structural analogs for the quantitative analysis of phenethylamine.
The Fundamental Challenge: Variability in the Analytical Workflow
Quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), is susceptible to various sources of error.[3] These can be broadly categorized as:
-
Sample Preparation Variability: Inconsistent recovery during extraction steps (e.g., protein precipitation, solid-phase extraction, liquid-liquid extraction).
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (plasma, urine, tissue homogenate) can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements.[4]
-
Instrumental Variability: Minor fluctuations in injection volume, mobile phase composition, or mass spectrometer sensitivity over the course of an analytical run.[2][5]
An internal standard is a compound added at a known concentration to every sample, calibrator, and quality control sample at the beginning of the sample preparation process.[5] Its purpose is to mimic the analyte's behavior throughout the entire workflow, allowing it to normalize for the aforementioned sources of variability.[2][4] The final quantification is based on the ratio of the analyte's response to the IS's response, which provides a more stable and accurate measurement than the analyte's absolute response alone.
Choosing the Right Tool: A Comparison of Internal Standard Strategies
The choice of internal standard is a critical decision in method development.[5][6] The ideal IS should have physicochemical properties as close to the analyte as possible.[7][8] Let's compare the common approaches.
-
Structural Analogs: These are different but chemically similar molecules (e.g., using propylamphetamine to quantify amphetamine).[9] While often inexpensive and readily available, their utility is limited. Because their structure is different, they may have different extraction recoveries, chromatographic retention times, and, most importantly, different ionization efficiencies and susceptibilities to matrix effects.[7][10] This disparity can lead to incomplete correction and biased results.[4][10]
-
Stable Isotope-Labeled (SIL) Analogs: These are compounds where one or more atoms have been replaced with their heavier, stable isotopes (e.g., replacing hydrogen ¹H with deuterium ²H, or carbon ¹²C with ¹³C).[1][8] this compound is a SIL analog of phenethylamine. SILs are considered the gold standard for quantitative LC-MS bioanalysis because their physicochemical properties are nearly identical to the analyte of interest.[4][6][7]
The following table summarizes the performance comparison:
| Performance Parameter | This compound (SIL IS) | Structural Analog IS |
| Chromatographic Co-elution | Generally co-elutes, with potential for slight shifts.[7] | Retention time may differ significantly.[7] |
| Extraction Recovery | Identical to the analyte.[1] | May be similar, but often differs. |
| Ionization Efficiency | Nearly identical to the analyte.[1][7][8] | Can differ significantly.[7] |
| Matrix Effect Compensation | Excellent; tracks the analyte's response closely.[4][7] | Variable and often incomplete.[4][7] |
| Regulatory Acceptance | Highly preferred by agencies like the EMA.[4] | May be acceptable, but requires more rigorous validation.[4] |
| Cost | Generally more expensive to synthesize.[7] | Often readily available and cost-effective.[7] |
The Decisive Advantage of this compound in LC-MS Analysis
The justification for using this compound hinges on a simple principle: it behaves almost identically to phenethylamine until the point of detection.
-
Co-elution and Matrix Effect Mitigation: Because this compound and phenethylamine have virtually the same polarity and chemical structure, they travel through the sample preparation process and the LC column together, eluting at the same time.[1][7] This co-elution is critical. If a specific region of the chromatogram is affected by ion suppression from the matrix, both the analyte and the internal standard will be suppressed to the same degree.[4] The ratio of their signals remains constant, preserving the accuracy of the measurement. A structural analog that elutes at a different time would experience a different matrix environment, invalidating its ability to correct for this effect.
-
Mass Spectrometric Distinction: Despite their chromatographic similarity, the mass spectrometer can easily distinguish between the two compounds due to the mass difference imparted by the four deuterium atoms. The mass-to-charge ratio (m/z) for this compound will be four units higher than that of phenethylamine, ensuring no signal overlap.[1]
Figure 1: Conceptual diagram showing that while the analyte and its deuterated internal standard co-elute from the LC column as a single peak, the mass spectrometer resolves them based on their distinct mass-to-charge ratios.
Experimental Protocol: Quantitative Analysis of Phenethylamine in Human Plasma
This protocol outlines a robust and reliable workflow for the quantification of phenethylamine using this compound as the internal standard.
Objective: To accurately determine the concentration of phenethylamine in human plasma samples using a validated LC-MS/MS method.
Methodology Workflow:
Figure 2: A typical bioanalytical workflow for LC-MS/MS quantification, highlighting the critical early addition of the internal standard.
Step-by-Step Protocol:
-
Preparation of Standards:
-
Prepare a stock solution of phenethylamine and this compound in methanol.
-
Create a series of calibration standards by spiking blank human plasma with phenethylamine at concentrations ranging from 0.1 to 50 ng/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each plasma sample (unknown, calibrator, or QC), add 10 µL of the this compound working solution (e.g., at 100 ng/mL) and vortex briefly. This is the most critical step for ensuring proper normalization. [5]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[11]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]
-
Gradient: A typical gradient would run from 5% to 95% B over several minutes to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions (example):
-
Phenethylamine: Q1: 122.1 -> Q3: 105.1
-
This compound: Q1: 126.1 -> Q3: 109.1
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the phenethylamine and this compound MRM transitions.
-
Calculate the Peak Area Ratio (Phenethylamine Area / this compound Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of phenethylamine in the unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.
-
Advanced Applications: The Kinetic Isotope Effect in Metabolism Studies
Beyond its role as a superior internal standard, deuteration offers unique advantages in drug development, primarily through the Kinetic Isotope Effect (KIE) .[13][14][15]
The covalent bond between carbon and deuterium (C-D) is stronger and has a lower zero-point vibrational energy than the bond between carbon and hydrogen (C-H).[13][15] Consequently, more energy is required to break a C-D bond. If the cleavage of a specific C-H bond is the rate-determining step in a metabolic pathway (e.g., oxidation by Cytochrome P450 enzymes), replacing that hydrogen with deuterium can significantly slow down the rate of metabolism.[13][16][17]
Figure 3: A potential energy diagram illustrating the Kinetic Isotope Effect. The higher activation energy (Ea) required to cleave the stronger C-D bond results in a slower reaction rate compared to C-H bond cleavage.
This principle, known as "deuterium switching," is an established strategy in drug development to improve a drug's pharmacokinetic profile by reducing its metabolic clearance, thereby increasing its half-life and potentially allowing for lower or less frequent dosing.[16][17][18]
Conclusion
For the quantitative bioanalysis of phenethylamine, the choice is clear. While a structural analog may seem like a cost-effective shortcut, it introduces unacceptable risks of analytical bias. This compound, as a stable isotope-labeled internal standard, provides the highest degree of analytical certainty. It faithfully tracks the analyte through every step of the process, effectively compensating for variations in sample recovery and mitigating the unpredictable nature of matrix effects. This approach ensures data of the highest accuracy and precision, meeting the rigorous standards expected by the scientific community and regulatory bodies.[4][7] Investing in a SIL-IS is an investment in the integrity and reliability of your research.
References
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Scion Instruments. Available from: [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. AptoChem. Available from: [Link]
-
Understanding Internal standards and how to choose them : r/massspectrometry. Reddit. Available from: [Link]
-
The Value of Deuterated Internal Standards. KCAS Bio. Available from: [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. Available from: [Link]
-
Deuterated Internal Standard: Significance and symbolism. ResearchGate. Available from: [Link]
-
Bijleveld, et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? SciSpace. Available from: [Link]
-
Gorrochategui, E., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. PubMed. Available from: [Link]
-
Van der Nobelen, S., et al. (1998). Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Journal of Analytical Toxicology. Available from: [Link]
-
Sigmund, G., et al. (2021). Urinary phenylethylamine metabolites as potential markers for sports drug testing purposes. Drug Testing and Analysis. Available from: [Link]
-
Mutlib, A. E. (2010). The kinetic isotope effect in the search for deuterated drugs. PubMed. Available from: [Link]
-
Horn, C. K., et al. (2000). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. PubMed. Available from: [Link]
-
Kinetic isotope effect. Wikipedia. Available from: [Link]
-
Huebert, N. D., et al. (1994). The measurement of beta-phenylethylamine in human plasma and rat brain. PubMed. Available from: [Link]
-
Fisher, M. B., et al. (2016). Metabolic Fate of Hallucinogenic NBOMes. PubMed. Available from: [Link]
-
Sharma, R., & Kumar, V. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Available from: [Link]
-
Selected examples of deuterated internal standards used in forensic... ResearchGate. Available from: [Link]
-
Wang, G., et al. (1998). Determination of phenethylamine, a phenethyl isothiocyanate marker, in dog plasma using solid-phase extraction and gas chromatography-mass spectrometry with chemical ionization. PubMed. Available from: [Link]
-
Kinetic Isotope Effects. Chemistry LibreTexts. Available from: [Link]
-
De Feyter, H. M., et al. (2021). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. PubMed. Available from: [Link]
-
Boulton, A. A., et al. (1979). Analysis and the effects of some drugs on the metabolism of phenylethylamine and phenylacetic acid. PubMed. Available from: [Link]
-
Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International. Available from: [Link]
-
Timmins, G. S. (2014). Deuterated drugs; where are we now? PubMed Central. Available from: [Link]
-
Papaseit, E., et al. (2014). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. PubMed Central. Available from: [Link]
Sources
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov.tw [fda.gov.tw]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. juniperpublishers.com [juniperpublishers.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzeneethan-d4-amine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of Benzeneethan-d4-amine (also known as d4-Phenethylamine). As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This document synthesizes technical data with field-proven best practices to ensure that waste streams are handled in a manner that protects personnel, the community, and the environment.
The deuterium-labeled this compound is chemically and toxicologically analogous to its non-deuterated counterpart, Phenethylamine (CAS 64-04-0), for the purposes of waste management. The presence of stable, non-radioactive deuterium isotopes does not alter the fundamental chemical hazards or the required disposal pathways. Therefore, the procedural guidance herein is based on the well-documented properties of Phenethylamine.
Hazard Profile & Waste Classification: The "Why" Behind the Protocol
Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound, like Phenethylamine, is not just a simple amine; it presents a multi-faceted hazard profile that dictates its classification as a regulated hazardous waste.
Key Hazards:
-
Corrosivity: As an amine, this compound is alkaline (pH 11.5) and is classified as corrosive. It can cause severe burns to the skin and permanent eye damage upon contact.[1] This corrosive nature means it can also damage incompatible containers and surfaces.
-
Toxicity: The compound is toxic if swallowed and harmful if it comes into contact with the skin or is inhaled.[1]
-
Combustibility: It is a combustible liquid with a flash point of approximately 90°C (194°F), requiring precautions against ignition sources, especially during storage or in the event of a large spill.[2]
-
Environmental Hazard: this compound is harmful to aquatic life, making its containment and prevention from entering drains or waterways a critical priority.
Regulatory Classification: In the United States, under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically "listed" (P- or U-listed) or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).
-
Listed Status: Phenethylamine is not found on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[2][3]
-
Characteristic Waste: Despite not being a P- or U-listed waste, this compound waste must be managed as hazardous because it exhibits the following characteristics:
This classification is crucial because it mandates a specific set of collection, storage, and disposal procedures that are legally required and scientifically sound.
| Hazard Classification | Description | GHS Pictogram | EPA Waste Code |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. | 💀 | N/A |
| Skin Corrosion (Category 1B) | Causes severe skin burns and eye damage. | corrosive_icon | D002 |
| Combustible Liquid (Category 4) | Burns but requires heating before ignition can occur. | 🔥 | D001 (Caution) |
| Aquatic Hazard (Acute) | Harmful to aquatic life. | 🌳 | N/A |
The Disposal Workflow: A Self-Validating System
The following diagram illustrates the logical flow for the safe management and disposal of this compound waste. Adherence to this workflow ensures a closed-loop system where waste is securely contained from the point of generation to its final destruction.
Caption: Waste Disposal Workflow for this compound.
Detailed Disposal Protocol: Step-by-Step Methodology
This protocol provides the necessary steps for safely handling and preparing this compound waste for final disposal.
3.1. Required Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.[2]
-
Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use.[2]
-
Body Protection: A lab coat or chemical-resistant apron. Ensure clothing provides full coverage.[2]
3.2. Waste Collection and Segregation
-
Step 1: Designate a Waste Stream. Dedicate a specific waste stream for this compound and materials contaminated with it. Do not mix this waste with other chemical streams, particularly acids, oxidizing agents, or other incompatible materials.[2][3]
-
Step 2: Select a Proper Container. Use a container made of compatible material, such as High-Density Polyethylene (HDPE) or glass. The container must have a secure, tight-fitting lid. Do not use metal containers, as the compound may be corrosive to some metals.
-
Step 3: Collect the Waste. Carefully transfer liquid waste into the designated container using a funnel. For solid waste (e.g., contaminated wipes, weigh boats), place it directly into a solid waste container. Avoid overfilling; containers should not be filled beyond 90% capacity.
3.3. Container Labeling and Storage
-
Step 1: Immediate Labeling. As soon as the first drop of waste is added, the container must be labeled. Use your institution's official hazardous waste tag. The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" .
-
The specific hazards: "Corrosive, Toxic" .
-
The relevant EPA Waste Code: "D002" .
-
The accumulation start date.
-
-
Step 2: Secure Storage. Keep the waste container tightly sealed at all times, except when adding waste.[2]
-
Step 3: Satellite Accumulation Area (SAA). Store the container in a designated SAA within the laboratory. This area must be at or near the point of generation. The container should be placed in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[2]
3.4. Arranging for Final Disposal
-
Step 1: Schedule a Pickup. Once the container is full or has been in storage for the maximum time allowed by your institution (often 6-12 months), contact your organization's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Step 2: Professional Disposal. Do not attempt to treat or dispose of this chemical yourself. Do not pour it down the drain or place it in the regular trash.[5] The EHS department will consolidate the waste and transfer it to a licensed hazardous waste disposal company. The standard and most effective method for final destruction of this type of organic amine waste is high-temperature incineration at a permitted facility.[6]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine, pa. Retrieved from [Link]
- Generic SDS Provider. (2025, August 12).
-
National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem Compound Database. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Pharmaceutical waste codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
CDMS.net. (n.d.). 2,4-D AMINE 4 - SAFETY DATA SHEET. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
Navigating the Safe Handling of Benzeneethan-d4-amine: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the synthesis and handling of isotopically labeled compounds like Benzeneethan-d4-amine are routine yet critical aspects of their work. While the deuteration of a molecule primarily alters its metabolic fate—a cornerstone of modern pharmacokinetic studies—it does not fundamentally change its inherent chemical hazards.[1][2] Therefore, a robust understanding and implementation of appropriate personal protective equipment (PPE) protocols are paramount to ensure laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in the established hazard profile of its non-deuterated parent compound, Phenethylamine.
Hazard Assessment: Understanding the Risks of this compound
This compound, for all practical handling purposes, should be treated with the same precautions as Phenethylamine. Safety Data Sheets (SDS) for Phenethylamine consistently classify it as a corrosive substance that can cause severe skin burns and eye damage.[3][4] It is also categorized as toxic if swallowed and can cause significant respiratory tract irritation.[4]
Key Hazards:
-
Corrosivity: Direct contact can cause severe burns to the skin and eyes.[3][4]
-
Toxicity: Harmful or fatal if ingested.[4]
-
Respiratory Irritation: Vapors or aerosols can cause chemical burns to the respiratory tract.[3][4]
-
Combustibility: The compound is a combustible liquid.[3]
| Hazard Classification | Description | Source |
| Skin Corrosion | Category 1B: Causes severe skin burns and eye damage. | |
| Acute Oral Toxicity | Category 3: Toxic if swallowed. | |
| Serious Eye Damage | Category 1: Causes serious eye damage. | [4] |
| Flammable Liquids | Category 4: Combustible liquid. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound to mitigate the risks of exposure through dermal contact, inhalation, and ocular contact.
Hand Protection: Choosing the Right Gloves
The selection of appropriate gloves is critical due to the corrosive nature of this compound. While nitrile gloves are common in laboratory settings, they may offer limited resistance to amines, especially with prolonged contact.
-
For incidental contact (e.g., small splashes): Double-gloving with standard nitrile laboratory gloves (minimum 5-mil thickness) is recommended. Gloves should be changed immediately upon contamination.[5]
-
For prolonged handling or immersion: Heavier-duty gloves such as butyl or neoprene should be considered. Always consult a glove compatibility chart for specific breakthrough times.
Glove Selection Protocol:
-
Assess the Task: Determine the duration and nature of contact with the chemical.
-
Consult Compatibility Data: Refer to manufacturer-specific glove compatibility charts.
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.
-
Proper Donning and Doffing: Wash the outside of the gloves before removing them to avoid contaminating your hands.
Eye and Face Protection: Shielding from Splashes and Vapors
Given the severe eye damage potential of this compound, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Tightly fitting chemical safety goggles are essential.[6]
-
Enhanced Protection: A full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or when there is a significant risk of splashing.[7]
Body Protection: Preventing Skin Contact
Protective clothing serves as a barrier against accidental spills and contamination.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn and kept fully buttoned.
-
Chemical-Resistant Apron: For tasks with a higher risk of splashes, such as transferring large volumes, a chemical-resistant apron worn over the lab coat is advised.[8]
-
Full-Body Protection: In situations with a high potential for significant exposure, chemical-resistant coveralls may be necessary.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[9]
Respiratory Protection: Guarding Against Inhalation Hazards
All handling of this compound that may generate vapors or aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
When a Fume Hood is Used: Respiratory protection is generally not required if all handling is performed within a properly functioning fume hood.
-
In the Absence of a Fume Hood or During Spills: A NIOSH-approved air-purifying respirator equipped with an organic vapor cartridge is necessary.[11][12] For amines, a combination cartridge that also protects against ammonia and methylamine may be appropriate.[12]
Respirator Usage Workflow:
Caption: Workflow for determining the need for and use of respiratory protection.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond the use of PPE and includes proper operational procedures and waste disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Don the appropriate PPE as outlined in Section 2.
-
When weighing the substance, do so in a fume hood or a ventilated balance enclosure.
-
Keep containers tightly closed when not in use.[13]
-
Use compatible materials for containers and transfer equipment; avoid materials that may be corroded by amines.
-
-
Post-Handling:
-
Thoroughly clean the work area after completion of the task.
-
Decontaminate any reusable equipment.
-
Properly doff and dispose of contaminated PPE.
-
Spill Response
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.[7]
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
If trained and equipped, and if it is safe to do so, contain the spill with absorbent materials.
-
Prevent the spill from entering drains.
-
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Segregate Waste: Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Containerize: Place all waste in a clearly labeled, sealed, and compatible container.
-
Labeling: The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[13]
PPE Donning and Doffing Sequence:
Sources
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. salamandra.net [salamandra.net]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. static.igem.wiki [static.igem.wiki]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. northwestern.edu [northwestern.edu]
- 13. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
